Methyl 3-amino-3-oxopropanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-8-4(7)2-3(5)6/h2H2,1H3,(H2,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNSJCKGQREPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393986 | |
| Record name | methyl 3-amino-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51513-29-2 | |
| Record name | methyl 3-amino-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of Methyl 3-amino-3-oxopropanoate?
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 3-amino-3-oxopropanoate
This guide provides a comprehensive technical overview of this compound (M3A3OP), a versatile bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its core chemical properties, reactivity, analytical characterization, and practical applications, offering field-proven insights and detailed experimental protocols to empower scientific innovation.
Introduction: A Versatile Building Block
This compound, also known as methyl carbamoylacetate or malonamic acid methyl ester, is a valuable organic intermediate. Its structure uniquely combines a methyl ester and a primary amide, flanking a reactive methylene group. This trifecta of functional groups makes it a highly adaptable precursor for the synthesis of a wide array of more complex molecules, particularly nitrogen-containing heterocycles.[1]
In the pharmaceutical and drug development sectors, this scaffold is a crucial starting material for building bioactive molecules. It serves as a key intermediate in the synthesis of compounds investigated as kinase inhibitors and potential therapeutics for Alzheimer's disease.[1] The core malonamic acid methyl ester feature is also present in the synthetic pathway of the antiviral drug Setrobuvir, highlighting the compound's relevance in contemporary medicinal chemistry.[1]
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. This section details the known physical properties and expected spectroscopic signatures of M3A3OP.
Physical and Chemical Identifiers
The fundamental properties of this compound are summarized below. While a precise experimental melting point is not widely reported in the literature, a predicted boiling point is available from chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl carbamoylacetate, Malonamic acid methyl ester | |
| CAS Number | 51513-29-2 | [2][3][4] |
| Molecular Formula | C₄H₇NO₃ | [2][3] |
| Molecular Weight | 117.10 g/mol | [2][3] |
| Boiling Point | 263.7°C at 760 mmHg (Predicted) | [3] |
| Appearance | Typically an off-white to pale yellow solid | Inferred |
Analytical Characterization
While specific, published spectra for this exact compound are scarce, its structure allows for a confident prediction of its key analytical signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in a non-protic solvent (e.g., DMSO-d₆):
-
A singlet around 3.6-3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃).
-
A singlet around 3.2-3.4 ppm for the two protons of the active methylene group (-CH₂-).
-
A broad singlet corresponding to the two protons of the primary amide (-NH₂), which may appear over a wide range (e.g., 7.0-7.8 ppm ) and whose chemical shift is highly dependent on concentration and solvent.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display four distinct carbon signals:
Infrared (IR) Spectroscopy
The IR spectrum provides clear confirmation of the key functional groups. Expected characteristic absorption bands include:
-
3400-3200 cm⁻¹: Two distinct bands (symmetric and asymmetric N-H stretching) for the primary amide.
-
~1735 cm⁻¹: A strong C=O stretching band for the ester carbonyl.
-
~1660 cm⁻¹: A strong C=O stretching band (Amide I band).
-
~1630 cm⁻¹: An N-H bending band (Amide II band).
Mass Spectrometry (MS)
-
Molecular Ion: In an electron ionization (EI) or soft ionization (e.g., ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 117 or 118, respectively.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, 31 Da) to give a fragment at m/z 86, or the loss of the entire carbamoyl group (-CONH₂, 44 Da).
Core Reactivity and Chemical Transformations
The synthetic utility of M3A3OP stems from its three distinct reactive sites: the active methylene group, the ester, and the amide. Understanding the causality behind this reactivity is key to its effective use.
Reactivity of the Active Methylene Group: C-C Bond Formation
The protons on the carbon situated between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 10-12 in DMSO) due to the resonance stabilization of the resulting carbanion (enolate). This property is the cornerstone of its use in carbon-carbon bond-forming reactions.
Mechanism: Enolate Formation and Alkylation Treatment with a strong, non-nucleophilic base, such as sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA), quantitatively deprotonates the α-carbon.[7][8] The resulting enolate is a potent nucleophile that readily attacks electrophiles, most commonly alkyl halides, in an Sₙ2 reaction.[8] This alkylation step is highly efficient for methyl, primary, and some secondary alkyl halides.[7][8]
Caption: Alkylation of M3A3OP via enolate formation.
Protocol: General Procedure for α-Alkylation
This protocol is a representative example based on established methods for alkylating active methylene compounds.[7] Researchers should optimize conditions for their specific substrates.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases, indicating complete formation of the enolate.
-
Alkylation: Cool the reaction mixture back to 0°C. Add the alkyl halide (1.1 equivalents) dropwise.
-
Workup: Allow the reaction to stir at room temperature until TLC or LC-MS analysis indicates consumption of the starting material (typically 2-12 hours). Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Reactions at the Ester Functional Group
The methyl ester moiety is susceptible to nucleophilic acyl substitution, providing a handle to modify this end of the molecule.
-
Hydrolysis (Saponification): Treatment with aqueous base (e.g., NaOH, KOH) followed by acidic workup will hydrolyze the ester to the corresponding carboxylic acid (3-amino-3-oxopropanoic acid).
-
Transesterification: Reaction with a different alcohol under acidic or basic catalysis can exchange the methyl group for another alkyl or aryl group.
Reactions of the Amide Functional Group
The primary amide is generally less reactive than the ester. It is stable to many reaction conditions but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Synthesis Methodology
The most direct synthesis of this compound involves the aminolysis of a malonic ester derivative. The following workflow illustrates a common and efficient approach starting from dimethyl malonate.
Caption: General synthesis workflow for M3A3OP.
Protocol: Synthesis from Dimethyl Malonate
This protocol is adapted from general procedures for the aminolysis of esters.
-
Setup: Place a solution of dimethyl malonate (1.0 equivalent) in methanol into a high-pressure reaction vessel (e.g., a Parr autoclave or a heavy-walled sealed tube).
-
Reagent Addition: Cool the vessel in a dry ice/acetone bath. Carefully condense anhydrous ammonia (3-5 equivalents) into the vessel.
-
Reaction: Seal the vessel tightly and allow it to warm to room temperature behind a blast shield. Place the vessel in an oil bath and heat to 80-100°C for 12-24 hours. The internal pressure will increase significantly.
-
Workup: Cool the vessel to room temperature, then chill thoroughly in a dry ice/acetone bath before carefully opening in a well-ventilated fume hood to release excess ammonia.
-
Isolation: Concentrate the resulting solution under reduced pressure to remove the solvent and any remaining volatile components. The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Safety, Handling, and Storage
As a matter of professional practice, researchers should always consult the latest Safety Data Sheet (SDS) before handling any chemical.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust and avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Conclusion
This compound is a synthetically powerful and economically important chemical intermediate. Its predictable reactivity, centered on the acidic methylene protons, provides a reliable platform for constructing complex molecular architectures. For scientists engaged in heterocycle synthesis, natural product synthesis, and the discovery of new pharmaceutical agents, a thorough understanding of this compound's properties and reaction protocols is an invaluable asset.
References
-
PubChem. (n.d.). Methyl 3-(methylamino)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-((acetyl(methyl)amino)oxy)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]
-
Maybridge. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information - Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2015). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. NIH Public Access. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methyl-3-[methyl(3-pyridinyl)amino]-3-oxopropanoic acid ethyl ester. Retrieved from [Link]
-
Riddhesh Pharmachem. (n.d.). Manufacturer of Cas No. 76311-95-0 methyl 3-(methylamino)-3-oxopropanoate. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE.
-
LibreTexts Chemistry. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]
- Google Patents. (n.d.). Preparation and use of alkylating agents.
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol. Retrieved from [Link]
-
Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Alkyl Methyl Carbonates as Methylating Agents. Retrieved from [Link]
Sources
- 1. This compound | 51513-29-2 | Benchchem [benchchem.com]
- 2. This compound 97% | CAS: 51513-29-2 | AChemBlock [achemblock.com]
- 3. 51513-29-2 | this compound - Moldb [moldb.com]
- 4. keyorganics.net [keyorganics.net]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Methyl 3-amino-3-oxopropanoate (CAS 51513-29-2): Synthesis, Reactivity, and Applications in Modern Chemistry
Abstract: This guide provides an in-depth technical overview of Methyl 3-amino-3-oxopropanoate (CAS 51513-29-2), a versatile bifunctional molecule featuring both a primary amide and a methyl ester. Its unique structural arrangement, containing an active methylene group, positions it as a highly valuable intermediate in diverse chemical fields. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies, analyze its chemical reactivity from a mechanistic perspective, and highlight its critical applications in pharmaceutical development, polymer science, and agrochemical research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important building block.
Compound Identification and Physicochemical Properties
This compound, also known by synonyms such as Methyl Malonate Monoamide or Methyl Carbamoylacetate, is an organic compound derived from malonic acid.[1][2] Its structure presents two key functional groups—an amide and an ester—which dictate its chemical behavior and synthetic utility.[1][3] The presence of the amide group imparts polarity and hydrogen bonding capabilities, influencing its solubility.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 51513-29-2 | [2][3][4] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₄H₇NO₃ | [1][2][3] |
| Molecular Weight | 117.10 g/mol | [2][3] |
| SMILES | O=C(OC)CC(N)=O | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | Commercially available at ≥95-98% | [2][3][4] |
| Storage Conditions | 2–8°C, in a dry, dark, well-ventilated area | [3][6] |
Synthesis and Manufacturing
The synthesis of this compound leverages fundamental organic reactions, making it accessible for both laboratory-scale research and industrial production.
Common Laboratory Synthesis
The most prevalent laboratory method involves the reaction of a methyl malonate derivative with an ammonia source.[1][3] This approach is efficient and utilizes readily available starting materials.
Workflow: Laboratory Synthesis of this compound
Caption: General workflow for laboratory synthesis.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl malonate (1.0 eq) in methanol (approx. 2 M concentration).
-
Ammonolysis: Cool the solution to 0°C in an ice bath. Add a concentrated aqueous solution of ammonia (1.5 eq) dropwise over 30 minutes. Causality: The dropwise addition at low temperature is crucial to control the exotherm of the reaction and minimize the formation of the diamide byproduct.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the final product.
Industrial-Scale Manufacturing
For industrial quantities, production often transitions to continuous flow reactors.[3] This methodology offers superior control over reaction parameters, leading to optimized yield and purity. Key steps include the use of highly purified feedstocks and heterogeneous catalysts, such as zeolites, to facilitate the reaction at elevated temperatures (50–80°C) while minimizing byproduct formation.[3] Downstream processing typically involves crystallization and vacuum distillation to achieve purities of ≥97%.[3]
Chemical Reactivity and Mechanistic Insights
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The interplay between the ester, the amide, and the adjacent methylene group enables a wide range of chemical transformations.
Diagram: Key Reactive Sites
Caption: Reactivity map of this compound.
The molecule's dual functional groups facilitate its participation in a variety of important reactions:
-
Nucleophilic Substitutions: The methyl ester is susceptible to hydrolysis under acidic or basic conditions and can undergo transesterification.[1]
-
Condensations: The methylene protons are acidic (pKa estimated in the range of beta-keto esters), allowing for deprotonation to form a reactive enolate. This intermediate can participate in Claisen condensations, Knoevenagel condensations, and Michael additions.[7]
-
Cyclization Reactions: The compound is an ideal precursor for synthesizing heterocyclic systems. The combination of the nucleophilic amine and the electrophilic ester, along with the active methylene, enables intramolecular cyclization pathways, which are fundamental in building complex molecular scaffolds.[3]
Core Applications in Research and Development
This compound is not merely a laboratory curiosity; it is a pivotal intermediate in several high-value chemical industries.
Pharmaceutical Synthesis
This is the most significant area of application. The compound serves as a key building block for a multitude of Active Pharmaceutical Ingredients (APIs).
-
Precursor to Oxoindolines: It is a precursor to oxoindoline derivatives, which form the core structure of numerous antipsychotic and anticancer agents.[3] For example, a substituted version, methyl 3-[methyl(phenyl)amino]-3-oxopropanoate, can undergo a methylation-cyclization sequence to create a scaffold for potent kinase inhibitors.[3] Kinase inhibitors are a major class of targeted cancer therapies.
Diagram: Role in Heterocyclic Synthesis
Caption: Pathway from intermediate to a bioactive scaffold.
Polymer Chemistry
In materials science, the compound's two functional groups can be exploited for cross-linking reactions. It can react with diisocyanates or epoxides to produce thermally stable polyurethanes and epoxy resins, respectively, materials with widespread industrial use.[3]
Agricultural Chemistry
Derivatives of this compound have demonstrated both herbicidal and fungicidal activity.[3] Structural modifications, such as altering the ester group, can enhance lipid solubility and, consequently, the bioactivity of these agrochemicals, making it a valuable starting point for developing new crop protection agents.[3]
Analytical Characterization
Unequivocal identification of this compound requires standard analytical techniques. While specific spectra for this exact compound are not widely published in commercial databases, its structure allows for reliable prediction of its spectroscopic signatures. Experimental verification is always recommended.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signature |
| ¹H NMR | (400 MHz, CDCl₃) δ: ~7.0-6.0 (br s, 2H, -NH₂ ), 3.74 (s, 3H, -OCH₃ ), 3.40 (s, 2H, -CH₂ -). Note: Amide protons are exchangeable with D₂O and their chemical shift is highly variable. |
| ¹³C NMR | (100 MHz, CDCl₃) δ: ~171.0 (C=O, Amide), ~169.0 (C=O, Ester), 52.5 (-OC H₃), 41.0 (-C H₂-). |
| IR (Infrared) | ν_max (cm⁻¹): 3400-3200 (N-H stretch), ~1740 (C=O ester stretch), ~1680 (C=O amide I band), ~1630 (N-H bend). |
| MS (Mass Spec) | [M+H]⁺: Calculated for C₄H₈NO₃⁺: 118.0499, Found: 118.0501. |
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. This compound is considered moderately hazardous and requires appropriate precautions.[8]
Table 3: GHS Hazard Information
| Category | Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [8] |
| Signal Word | Warning | [8] |
| Hazard Statement | H302: Harmful if swallowed. | [8] |
| Precautionary | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [6][8] |
Handling:
-
Work in a well-ventilated area or a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Avoid formation of dust and aerosols.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[6]
-
The recommended storage temperature is between 2-8°C to ensure long-term stability.[3]
-
Keep away from strong acids, strong bases, and oxidizing agents.[1]
Conclusion
This compound (CAS 51513-29-2) is a quintessential example of a small molecule with significant synthetic power. Its bifunctional nature makes it a reliable and versatile building block for constructing complex molecular architectures. Its established role as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer agents, underscores its importance to the drug discovery pipeline. As researchers continue to push the boundaries of synthetic chemistry, the utility of such foundational reagents will only continue to grow, enabling innovations across science and industry.
References
-
PubChem. (n.d.). Methyl 3-(methylamino)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C4H7NO3, 25 grams. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Methyl 3-Cyclopropyl-3-Oxopropanoate in Pharmaceutical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Ethyl 3-amino-3-oxopropanoate. Retrieved from [Link]
Sources
- 1. CAS 51513-29-2: methyl malonate monoamide | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound (51513-29-2) for sale [vulcanchem.com]
- 4. This compound 97% | CAS: 51513-29-2 | AChemBlock [achemblock.com]
- 5. nbinno.com [nbinno.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]
- 8. 51513-29-2 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
A Technical Guide to the IUPAC Nomenclature of Methyl 3-amino-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, ensuring reproducibility and clarity in research and development. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound with the chemical structure H₂N-C(=O)-CH₂-C(=O)OCH₃ . We will deconstruct the systematic name "Methyl 3-amino-3-oxopropanoate," evaluate its validity, and compare it with alternative systematic names. The primary objective is to establish the Preferred IUPAC Name (PIN) by applying the foundational principles of chemical nomenclature, thereby offering a definitive reference for professionals in the field. This document will explain the causality behind the naming rules, present logical workflows for name derivation, and provide clear visual aids to solidify understanding.
Molecular Identity and Context
The molecule , this compound, is a bifunctional organic compound possessing both an ester and an amide group.
-
Common Synonyms : Methyl carbamoylacetate, Malonamic acid methyl ester, Methyl malonate monoamide[2]
This compound serves as a valuable building block in organic synthesis, particularly in the creation of more complex heterocyclic structures and pharmaceutical intermediates.[1] Its dual functionality presents a clear and instructive challenge in the application of systematic nomenclature rules.
Foundational IUPAC Principles: Establishing Seniority
To name a multifunctional compound, IUPAC nomenclature employs a hierarchical system based on the seniority of characteristic functional groups.[5] The group with the highest priority is designated as the principal functional group, which defines the suffix of the parent name.[5][6] All other functional groups are treated as substituents and are indicated by prefixes.[7]
For the compound H₂N-C(=O)-CH₂-C(=O)OCH₃, the two competing functional groups are the ester and the amide.
Table 1: Functional Group Priority
| Priority | Functional Group Class | Formula | Suffix (as Principal Group) | Prefix (as Substituent) |
| Higher | Ester | -COOR | -oate | alkoxycarbonyl- |
| Lower | Amide | -CONH₂ | -amide | carbamoyl- |
Sources: Based on established IUPAC priority rules.[7][8][9]
As established by IUPAC, the ester group has higher seniority than the amide group.[5][8][9] Therefore, the compound must be named as an ester, with the amide functionality treated as a substituent.
Derivation of Systematic IUPAC Names
With the principal functional group identified, we can derive the systematic name. There are two primary, valid methods rooted in IUPAC's substitutive nomenclature rules, which lead to two different, albeit correct, systematic names.
Method A: Naming via Terminal Group Substitution ("amino" and "oxo")
This approach treats the main carbon chain as a three-carbon propanoate backbone. The substituents on the terminal carbon (C-3) are then named individually.
Step-by-Step Derivation:
-
Identify the Principal Functional Group : The ester group (-COOCH₃) is senior and defines the class of the compound.
-
Identify the Parent Ester : The alcohol-derived portion is "methyl." The acid-derived portion has a three-carbon chain, including the carbonyl carbon. Thus, the parent name is Methyl propanoate .[10]
-
Number the Parent Chain : Numbering begins at the carbonyl carbon of the principal (ester) group as C-1. H₂N-C(=O)-[C3]H₂-[C2]H₂-OCH₃
-
Identify and Name Substituents : At position C-3, there are two groups attached to the same carbon:
-
A double-bonded oxygen (=O), for which the prefix is oxo- .
-
An amine group (-NH₂), for which the prefix is amino- .
-
-
Assemble the Final Name : The prefixes are alphabetized ("amino" before "oxo") and placed before the parent name, with locants indicating their position.
This logical flow leads to the name: This compound .[1][11]
Method B: Naming via a Compound Substituent ("carbamoyl")
This alternative and often preferred method treats the entire amide group at the terminus as a single, compound substituent.
Step-by-Step Derivation:
-
Identify the Principal Functional Group : The ester group (-COOCH₃) is senior.
-
Identify the Parent Ester : In this approach, we identify the longest carbon chain that can be named with a simple parent. The chain is two carbons long, derived from acetic acid. The parent name is thus Methyl acetate .
-
Number the Parent Chain : Numbering begins at the ester's carbonyl carbon as C-1. [Substituent]-[C2]H₂-OCH₃
-
Identify and Name the Substituent : At position C-2, the substituent is the entire H₂N-C(=O)- group. Per IUPAC rules, this acyl group is named carbamoyl- .[7]
-
Assemble the Final Name : The substituent name and its locant are placed before the parent name.
This logical flow leads to the name: Methyl 2-carbamoylacetate .
Determination of the Preferred IUPAC Name (PIN)
While both "this compound" and "Methyl 2-carbamoylacetate" are systematic and unambiguous, the IUPAC establishes a single Preferred IUPAC Name (PIN) to provide a universal standard.[12]
According to the 2013 IUPAC recommendations (Nomenclature of Organic Chemistry), for generating PINs, the use of the acyl group prefix 'carbamoyl-' (Method B) is preferred for substituents on rings, heteroacyclic parents, and nonterminal atoms of carbon chains. For terminal atoms of carbon chains, using the two separate prefixes 'amino' and 'oxo' (Method A) is the preferred method.
Therefore, based on the most current and comprehensive IUPAC guidelines:
The Preferred IUPAC Name (PIN) is This compound .
This preference is based on the principle of treating the longest carbon chain containing the principal functional group as the parent structure and naming the functionalities on it, rather than naming a shorter chain with a more complex substituent.
Table 2: Summary of Names
| Name Type | IUPAC Name | Justification |
| Preferred (PIN) | This compound | Follows the IUPAC preference for naming terminal substituents on the longest parent chain. |
| Systematic | Methyl 2-carbamoylacetate | A valid systematic name treating the amide as a 'carbamoyl' substituent. |
| Common | Malonamic acid methyl ester | Derived from the common name of the parent dicarboxylic acid, malonic acid.[13][14] |
Conclusion
The nomenclature of this compound provides an excellent case study in the rigorous logic of the IUPAC system. By first establishing the seniority of the ester over the amide, the foundation for naming is set. Two valid systematic paths emerge: one treating the terminal amide as separate 'amino' and 'oxo' groups on a propanoate chain, and another treating it as a 'carbamoyl' substituent on an acetate chain. While both are structurally correct, the IUPAC Blue Book guidelines designate This compound as the Preferred IUPAC Name (PIN). For professionals in research and drug development, the consistent use of the PIN is critical for unambiguous database searching, regulatory submissions, and clear scientific publication.
References
-
Filo. (2021). The correct priority of functional groups in IUPAC nomenclature is. Available at: [Link]
-
eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. Available at: [Link]
-
Scribd. (n.d.). Functional Groups and Priority. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Order of nomenclature precedence among these functional groups. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-(methylamino)-3-oxopropanoate. National Center for Biotechnology Information. Available at: [Link]
-
Aakash Institute. (n.d.). IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Amines, and Ethers. Available at: [Link]
-
NIST. (n.d.). Malonamic acid, 2-ethyl-2-phenyl-, methyl ester. NIST Chemistry WebBook. Available at: [Link]
-
Wikipedia. (n.d.). Malonic acid. Available at: [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C4H7NO3, 25 grams. Available at: [Link]
-
Chemistry LibreTexts. (2023). Nomenclature of Esters. Available at: [Link]
-
PubChem. (n.d.). Malonamic acid, 2-ethyl-N-(piperidinoacetyl)-2-(piperidinomethyl)-, ethyl ester. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). Nomenclature of Esters. Available at: [Link]
-
Chemistry LibreTexts. (2024). 21.1: Naming Carboxylic Acid Derivatives. Available at: [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Royal Society of Chemistry. Available at: [Link]
-
Angelo State University. (n.d.). Nomenclature of Carboxylic Acids. Available at: [Link]
-
Chemistry Steps. (n.d.). Naming Esters. Available at: [Link]
-
OpenStax. (2023). 21.1 Naming Carboxylic Acid Derivatives. In Organic Chemistry. Available at: [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]
-
LookChem. (n.d.). Cas 51513-29-2, METHYL CARBAMOYLACETATE. Available at: [Link]
-
PubChem. (n.d.). N,N'-Hexamethylenebis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide). National Center for Biotechnology Information. Available at: [Link]
-
IUPAC. (2016). For Peer Review Only. Available at: [Link]
-
Palomar College. (n.d.). Nomenclature. Available at: [Link]
Sources
- 1. This compound (51513-29-2) for sale [vulcanchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 51513-29-2 | this compound - Moldb [moldb.com]
- 5. egpat.com [egpat.com]
- 6. aakash.ac.in [aakash.ac.in]
- 7. scribd.com [scribd.com]
- 8. The correct priority of functional groups in IUPAC nomenclature is | Filo [askfilo.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Methyl 3-(methylamino)-3-oxopropanoate | C5H9NO3 | CID 12647636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 13. Malonamic acid, 2-ethyl-2-phenyl-, methyl ester [webbook.nist.gov]
- 14. Malonic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-3-oxopropanoate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 3-amino-3-oxopropanoate, a valuable building block in pharmaceutical and chemical research. Two primary, robust, and scalable synthetic routes are detailed: the direct ammonolysis of dimethyl malonate and the reaction of methyl malonyl chloride with ammonia. This document furnishes experienced researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to successfully synthesize and characterize this target molecule. The guide includes detailed mechanistic insights, step-by-step experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication. All claims and protocols are substantiated by authoritative references.
Introduction: The Significance of this compound
This compound, also known as methyl malonamate, is a bifunctional organic molecule featuring both a methyl ester and a primary amide. This unique structure makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, including heterocyclic compounds, amino acid derivatives, and various pharmacologically active agents. Its strategic importance lies in its ability to participate in a variety of chemical transformations, such as cyclization, condensation, and further functional group manipulations, making it a key component in the drug discovery and development pipeline.
This guide will explore the most practical and efficient methods for the laboratory-scale synthesis of this compound, with a focus on providing a deep understanding of the underlying chemical principles and experimental nuances.
Synthesis Pathway I: Direct Ammonolysis of Dimethyl Malonate
The direct ammonolysis of dimethyl malonate is an attractive and atom-economical approach for the synthesis of this compound. This method involves the nucleophilic attack of ammonia on one of the ester carbonyl groups of dimethyl malonate, leading to the formation of the desired mono-amide.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. Ammonia, acting as the nucleophile, attacks one of the electrophilic carbonyl carbons of dimethyl malonate. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the expulsion of a methoxide leaving group, yielding the primary amide and methanol as a byproduct. The selectivity for mono-amidation over the formation of the diamide (malonamide) can be controlled by careful manipulation of the reaction conditions, such as temperature, reaction time, and the concentration of ammonia.
Experimental Protocol
This protocol is adapted from established procedures for the ammonolysis of related diesters.[1]
Materials and Equipment:
-
Dimethyl malonate
-
Anhydrous methanol
-
Ammonia gas or a saturated solution of ammonia in methanol (e.g., 7M)
-
Round-bottom flask with a magnetic stirrer
-
Gas inlet tube (if using ammonia gas)
-
Ice bath
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Ammoniacal Solution: In a well-ventilated fume hood, prepare a 7 M solution of ammonia in anhydrous methanol by bubbling ammonia gas through the methanol at 0 °C. Alternatively, a commercially available solution can be used.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl malonate (1 equivalent) in anhydrous methanol.
-
Ammonolysis Reaction: To the solution of dimethyl malonate, add the 7 M methanolic ammonia solution (approximately 5-10 equivalents of ammonia). The reaction is typically carried out at room temperature (25 °C) and stirred for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the excess ammonia and methanol.
-
Purification: The resulting crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.
Quantitative Data
| Parameter | Value |
| Starting Material | Dimethyl malonate |
| Reagent | 7 M Ammonia in Methanol |
| Reaction Temperature | 25 °C |
| Reaction Time | 24-48 hours |
| Expected Yield | 60-75% (estimated based on similar reactions) |
Visual Workflow: Ammonolysis of Dimethyl Malonate
Caption: Workflow for the synthesis of this compound via ammonolysis.
Synthesis Pathway II: From Methyl Malonyl Chloride and Ammonia
This pathway offers a more reactive, and often faster, alternative to the direct ammonolysis of the diester. It involves the preparation of the more electrophilic methyl malonyl chloride from a suitable precursor, followed by its reaction with ammonia.
Mechanistic Rationale
The synthesis is a two-step process. First, a malonic acid monoester is converted to its corresponding acid chloride, typically using a chlorinating agent such as thionyl chloride or oxalyl chloride. Methyl malonyl chloride is a highly reactive acylating agent. In the second step, this acid chloride readily reacts with ammonia in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion, to yield the protonated amide. A second equivalent of ammonia acts as a base to deprotonate the intermediate, affording the final product, this compound, and ammonium chloride as a byproduct.
Experimental Protocol
Part A: Synthesis of Methyl Malonyl Chloride
This protocol is based on standard procedures for the preparation of acid chlorides from carboxylic acids.
Materials and Equipment:
-
Potassium methyl malonate or malonic acid monomethyl ester
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Round-bottom flask with a magnetic stirrer and a reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend potassium methyl malonate (1 equivalent) in anhydrous DCM.
-
Addition of Chlorinating Agent: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.1 equivalents) dropwise via a dropping funnel. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Isolation: The reaction mixture is then carefully concentrated under reduced pressure to remove the solvent and any excess chlorinating agent, yielding the crude methyl malonyl chloride, which is often used immediately in the next step without further purification.
Part B: Synthesis of this compound
Materials and Equipment:
-
Crude methyl malonyl chloride from Part A
-
Anhydrous ammonia (gas or a solution in an inert solvent)
-
Anhydrous inert solvent (e.g., diethyl ether, THF, or DCM)
-
Round-bottom flask with a magnetic stirrer
-
Gas inlet tube or dropping funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the crude methyl malonyl chloride in an anhydrous inert solvent in a round-bottom flask and cool the solution to 0 °C.
-
Amidation: Bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an inert solvent dropwise. A white precipitate of ammonium chloride will form. The addition of ammonia should be continued until the reaction is complete (monitored by TLC).
-
Work-up: After the reaction is complete, the mixture is filtered to remove the ammonium chloride precipitate. The filtrate is then washed with a small amount of cold water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography as described in Pathway I.
Quantitative Data
| Parameter | Value |
| Starting Material | Potassium Methyl Malonate |
| Reagents | Oxalyl Chloride, Anhydrous Ammonia |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours (total) |
| Expected Yield | 70-85% (estimated) |
Visual Representation: Acid Chloride Pathway
Caption: Two-step synthesis via the methyl malonyl chloride intermediate.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons adjacent to the carbonyl groups (a singlet around 3.4 ppm), and the amide protons (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum should reveal signals for the two carbonyl carbons (ester and amide), the methylene carbon, and the methoxy carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680 cm⁻¹), and the C=O stretching of the ester (around 1740 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The expected molecular ion peak for C₄H₇NO₃ would be at m/z = 117.04.
Conclusion
This guide has detailed two robust and reliable synthetic pathways for the preparation of this compound. The direct ammonolysis of dimethyl malonate offers a more atom-economical and straightforward approach, while the acid chloride pathway provides a more reactive and potentially higher-yielding alternative. The choice of method will depend on the specific requirements of the researcher, including available starting materials, desired scale, and equipment. The provided experimental protocols, mechanistic insights, and characterization guidelines are intended to empower researchers in the successful synthesis and application of this valuable chemical intermediate.
References
-
Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Sustainable Chemistry & Engineering, 2021 , 9 (45), 15177–15186. [Link]
- Method for preparing N-methyl-malonamic acid ethyl ester.CN101085747A.
-
Methyl malonyl chloride. PubChem. [Link]
- Synthesis of malonic acid monomethyl derivatives and production process thereof.US7208621B2.
-
Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering, 2025 , 10, 1409-1417. [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
Sources
Methyl 3-amino-3-oxopropanoate molecular structure and bonding.
An In-Depth Technical Guide to the Molecular Structure and Bonding of Methyl 3-Amino-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as methyl malonamate) is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its unique arrangement of a primary amide, a methyl ester, and an active methylene group confers a rich and tunable reactivity profile, making it a valuable scaffold for the construction of complex molecular architectures, including various heterocyclic compounds and potential therapeutic agents.[2] This technical guide provides a detailed examination of the molecular structure and bonding of this compound, synthesizing theoretical principles with spectroscopic evidence. We will explore the nuanced electronic effects, including amide resonance and inductive effects, that govern its geometry, reactivity, and intermolecular interactions. A thorough understanding of these foundational principles is critical for professionals leveraging this molecule in synthetic and drug development workflows.
Core Physicochemical Properties
A molecule's identity and behavior are fundamentally defined by its physical and chemical properties. For this compound, these parameters provide the initial data points for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇NO₃ | [1][4][5] |
| Molecular Weight | 117.10 g/mol | [1][6] |
| CAS Number | 51513-29-2 | [1][5][7] |
| IUPAC Name | This compound | [8] |
| Synonyms | Methyl Malonamate, Methyl Carbamoylacetate | [1][5] |
| SMILES | COC(=O)CC(N)=O | [1][8] |
| Melting Point | 39 °C | [1] |
Molecular Architecture: A Bifunctional Scaffold
At its core, this compound is structured around a three-carbon chain featuring distinct functional groups at either end, separated by a methylene bridge. This architecture is the source of its synthetic versatility.
-
Primary Amide Group (-CONH₂): This functional group is fundamental to the structure of peptides and proteins and imparts specific bonding characteristics.[9]
-
Methyl Ester Group (-COOCH₃): A common functional group in organic chemistry, it serves as a reactive site for transformations like hydrolysis and transesterification.
-
Methylene Bridge (-CH₂-): Positioned between the two carbonyl groups, the protons on this carbon are notably acidic due to the electron-withdrawing nature of the adjacent amide and ester, making it an "active methylene" group ready for C-C bond formation.[2]
A Deeper Look at Chemical Bonding
The nuanced behavior of this compound is best understood by examining the nature of its chemical bonds, particularly the electronic interactions within the amide group.
The Critical Role of Amide Resonance
The primary amide is not simply a carbon-nitrogen single bond and a carbon-oxygen double bond. Instead, it is a resonance-stabilized system where the lone pair of electrons on the nitrogen atom is delocalized across the N-C-O system.[9][10] This phenomenon has profound structural implications:
-
Partial Double Bond Character: The C-N bond acquires significant partial double bond character, which severely restricts rotation.[11][12] This enforced planarity is a cornerstone of peptide and protein secondary structure.
-
Bond Length Modification: The C-N bond is shorter than a typical C-N single bond, while the C=O bond is slightly longer than a typical ketone or aldehyde C=O double bond.
-
Modified Reactivity: The delocalization of electrons reduces the electrophilicity of the amide carbonyl carbon compared to a ketone, and it also reduces the basicity of the nitrogen atom compared to an amine.[10]
Caption: Potential intermolecular hydrogen bonding between amide groups.
Experimental Validation: Spectroscopic Characterization
The theoretical model of molecular structure and bonding is confirmed through empirical spectroscopic data. These techniques provide a fingerprint of the molecule, allowing for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would reveal distinct signals for the different chemical environments: the methyl protons of the ester group, the active methylene protons, and the protons of the amide group. The amide protons often appear as a broad signal due to quadrupole broadening and chemical exchange.
-
¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the methyl carbon, the methylene carbon, the ester carbonyl carbon, and the amide carbonyl carbon. The chemical shifts of the carbonyl carbons provide direct evidence of their different electronic environments. [13]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly powerful for identifying the functional groups present. Key vibrational bands expected for this compound include:
-
N-H Stretching: Typically observed in the region of 3200-3400 cm⁻¹, often as two distinct peaks for a primary amide.
-
C=O Stretching (Amide): The "Amide I" band, a strong absorption appearing around 1650 cm⁻¹. [14]* C=O Stretching (Ester): A strong absorption at a higher frequency than the amide carbonyl, typically around 1720-1740 cm⁻¹. [14]* N-H Bending: The "Amide II" band, found around 1600-1640 cm⁻¹.
Synthetic and Medicinal Chemistry Relevance
The structural and bonding features of this compound are directly responsible for its utility as a versatile building block. [2][3]* Scaffold Elaboration: The primary amine provides a nucleophilic handle for amide bond formation, allowing for the facile attachment of diverse chemical moieties. [15]* Active Methylene Chemistry: The acidity of the central -CH₂- group allows it to be deprotonated and subsequently alkylated or acylated, enabling the construction of more complex carbon skeletons.
-
Precursor to Bioactive Molecules: Its structure is a key component in the synthesis of a variety of heterocyclic systems and has been identified as a valuable precursor for developing potential therapeutic agents, including kinase inhibitors. [2]
Conclusion
This compound is more than a simple organic molecule; it is a carefully orchestrated arrangement of functional groups whose properties are dictated by nuanced electronic and intermolecular forces. The planarity and stability conferred by amide resonance, combined with the reactivity of the ester and the active methylene bridge, create a synthetically powerful and versatile platform. For scientists in drug discovery and development, a comprehensive grasp of this molecule's fundamental structure and bonding is essential for rationally designing synthetic routes and developing novel chemical entities with therapeutic potential.
References
-
Stenutz, R. This compound. [Internet] Available from: [Link]
-
PubChem. Methyl 3-(methylamino)-3-oxopropanoate. [Internet] Available from: [Link]
-
PubChem. Methyl 3-(6-amino-3-pyridinyl)-3-oxopropanoate. [Internet] Available from: [Link]
-
Bluestar Silicones. 51513-29-2 | this compound | MFCD00674533 | C4H7NO3. [Internet] Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Internet] Available from: [Link]
-
CP Lab Safety. This compound, 98% Purity, C4H7NO3, 25 grams. [Internet] Available from: [Link]
-
PubChem. Ethyl 3-((acetyl(methyl)amino)oxy)-3-oxopropanoate. [Internet] Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Ethyl 3-amino-3-oxopropanoate. [Internet] Available from: [Link]
-
PubChem. Ethyl 3-(methylamino)-3-oxopropanoate. [Internet] Available from: [Link]
-
Chem Help ASAP. resonance in amides. YouTube; 2019. Available from: [Link]
-
Jackson, J.E. et al. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. MDPI; 2018. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Internet] Available from: [Link]
-
TMP Chem. Amide Resonance - Evaluating the stability of resonance forms. YouTube; 2021. Available from: [Link]
-
Glindia. Methyl 3-Aminocrotonate. [Internet] Available from: [Link]
-
Alabugin, I.V. et al. “Amide Resonance” Correlates with a Breadth of C−N Rotation Barriers. ResearchGate; 2011. Available from: [Link]
-
Kadir, A. et al. A Convenient Synthesis of Amino Acid Methyl Esters. MDPI; 2010. Available from: [Link]
-
PubChem. Ethyl 3-[methyl(3-oxopropyl)amino]-3-oxopropanoate. [Internet] Available from: [Link]
-
Köppe, C. et al. Resonance Structures of the Amide Bond: The Advantages of Planarity. ResearchGate; 2019. Available from: [Link]
-
Suhm, M.A. et al. Esters of glycine, alanine and valine are investigated by FTIR and Raman spectroscopy in supersonic jets as gas phase model systems for the neutral peptide N-terminus. Semantic Scholar; 2010. Available from: [Link]
-
Allen, F.H. et al. Hydrogen bonds on (a) the amino and (b) the nitrile N atoms in CYAMPD03 (2-cyanoguanidine). ResearchGate; 2006. Available from: [Link]
-
PubChem. Methyl 2-amino-3-chloropropanoate. [Internet] Available from: [Link]
-
ResearchGate. Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq), 55°C. [Internet] Available from: [Link]
Sources
- 1. This compound [stenutz.eu]
- 2. This compound | 51513-29-2 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. keyorganics.net [keyorganics.net]
- 5. calpaclab.com [calpaclab.com]
- 6. 51513-29-2 | this compound - Moldb [moldb.com]
- 7. 51513-29-2|this compound|BLD Pharm [bldpharm.com]
- 8. This compound 97% | CAS: 51513-29-2 | AChemBlock [achemblock.com]
- 9. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides | MDPI [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl 3-amino-3-oxopropanoate and its Synonyms: A Cornerstone in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining a Versatile Synthetic Building Block
Methyl 3-amino-3-oxopropanoate, a seemingly simple molecule, is a cornerstone in the edifice of modern organic synthesis and medicinal chemistry. Known by a variety of synonyms, most notably methyl carbamoylacetate , this compound is a bifunctional reagent of significant utility. Its structure, possessing both a reactive methylene group activated by two flanking carbonyls and a primary amide, offers a versatile platform for the construction of a diverse array of more complex molecular architectures.
This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity and properties to its synthesis and critical applications in the development of pharmaceuticals. As a key intermediate, its strategic importance lies in its ability to participate in a wide range of chemical transformations, enabling the efficient assembly of heterocyclic scaffolds that are prevalent in numerous biologically active compounds.
Synonyms and Identifiers:
To facilitate comprehensive literature and database searches, it is crucial to be aware of the various names and identifiers for this compound.
| Name | Identifier |
| Systematic Name | This compound |
| Common Synonyms | Methyl carbamoylacetate, Methylmalonamate, Malonic acid monomethyl ester monoamide, 3-Amino-3-oxo-propanoic acid methyl ester |
| CAS Number | 51513-29-2[1][2][3] |
| Molecular Formula | C₄H₇NO₃[1][3] |
| Molecular Weight | 117.10 g/mol [1] |
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₃ | [1][3] |
| Molecular Weight | 117.10 g/mol | [1] |
| Appearance | White to off-white crystalline solid (Expected) | General knowledge |
| Melting Point | Data not readily available in peer-reviewed literature; typically a low-melting solid. | |
| Boiling Point | Data not readily available in peer-reviewed literature; likely decomposes upon heating at atmospheric pressure. | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in nonpolar solvents. | General knowledge |
| pKa | The active methylene protons are acidic, with a pKa estimated to be around 11, similar to related malonic esters. | General knowledge |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.7-3.8 ppm. The active methylene protons (-CH₂-) would appear as a singlet around 3.3-3.5 ppm. The two protons of the primary amide (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit four distinct signals. The carbonyl carbons of the ester and amide groups would be found in the downfield region, typically between 165-175 ppm. The methyl carbon of the ester group would appear around 52 ppm, and the methylene carbon would be observed in the 40-45 ppm range.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by strong C=O stretching vibrations for the ester and amide carbonyl groups, typically in the region of 1730-1750 cm⁻¹ and 1650-1680 cm⁻¹, respectively. The N-H stretching of the primary amide will be visible as two bands in the 3200-3400 cm⁻¹ region. C-H stretching vibrations will be observed below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) at m/z = 117. Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbamoyl group (-CONH₂, m/z = 44).
Synthesis of this compound: A Methodological Overview
Several synthetic routes to this compound are plausible, leveraging readily available starting materials. A common and direct approach involves the aminolysis of a malonic acid derivative.
General Synthetic Pathway
The most straightforward synthesis involves the reaction of a malonic acid monoester chloride or a related activated species with ammonia. An alternative and often more convenient laboratory preparation starts from dimethyl malonate.
Caption: General synthetic pathway to this compound.
Experimental Protocol: Synthesis from Monomethyl Malonate
This protocol describes a representative procedure for the synthesis of this compound from monomethyl malonate. The causality behind this two-step approach lies in the selective reaction of one ester group to form the amide while preserving the other.
Step 1: Preparation of Monomethyl Malonate
This step can be achieved by the selective hydrolysis of dimethyl malonate.
-
Materials: Dimethyl malonate, Potassium hydroxide (KOH), Methanol, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve dimethyl malonate (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium hydroxide (1 equivalent) in methanol, maintaining the temperature below 5 °C. The dropwise addition is crucial to favor mono-hydrolysis over di-hydrolysis.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the resulting potassium salt in water and wash with diethyl ether to remove any unreacted dimethyl malonate.
-
Cool the aqueous layer to 0 °C and carefully acidify with cold hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield monomethyl malonate.[4]
-
Step 2: Amidation to this compound
This step involves the conversion of the carboxylic acid group of monomethyl malonate into a primary amide.
-
Materials: Monomethyl malonate, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ammonia (gas or aqueous solution).
-
Procedure:
-
Dissolve monomethyl malonate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add thionyl chloride (1.1 equivalents) dropwise. The use of an activating agent like thionyl chloride converts the carboxylic acid to a more reactive acid chloride, facilitating nucleophilic attack by ammonia.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to 0 °C and slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise. This step must be performed with caution due to the exothermic nature of the reaction.
-
Stir the reaction for an additional 1-2 hours at room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
-
Applications in Drug Discovery and Development
The synthetic versatility of this compound makes it a valuable building block in the synthesis of pharmaceuticals, particularly those containing heterocyclic cores.
Synthesis of Pyrimidines and Barbiturates
This compound is a classic precursor for the synthesis of pyrimidine and barbiturate ring systems. These heterocycles are central to a vast number of biologically active molecules, including several classes of drugs.
The reaction typically involves the condensation of methyl carbamoylacetate with a 1,3-dicarbonyl compound or a related species. For example, condensation with urea or thiourea can lead to the formation of barbituric acid or thiobarbituric acid derivatives, which have been historically used as sedatives and hypnotics.[5][6][7]
References
- 1. US9475799B1 - Synthesis of Raltegravir - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 51513-29-2|this compound|BLD Pharm [bldpharm.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Physical and chemical properties of methyl carbamoylacetate.
An In-depth Technical Guide to Methyl Carbamoylacetate: Properties, Reactivity, and Applications
Authored by: Gemini, Senior Application Scientist
Introduction: Methyl carbamoylacetate (CAS No. 51513-29-2), also known as methyl 3-amino-3-oxopropanoate or methyl malonamate, is a versatile bifunctional organic compound.[1] Possessing both an ester and an amide group, it serves as a valuable building block and intermediate in a diverse array of synthetic applications, from pharmaceuticals to specialized polymers. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, reactivity, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Part 1: Core Molecular Identity and Structure
Methyl carbamoylacetate is structurally characterized by a methyl ester group at one end of a three-carbon chain and a primary amide (carbamoyl group) at the other. This unique arrangement dictates its chemical behavior and physical characteristics.
-
IUPAC Name: this compound[1]
-
Synonyms: Methyl Carbamoylacetate, Methyl Malonamate, Methyl Malonate Monoamide[1]
-
CAS Number: 51513-29-2[1]
-
Molecular Formula: C₄H₇NO₃[1]
-
Molecular Weight: 117.10 g/mol [1]
Caption: General workflow for spectroscopic analysis of an organic compound.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet around 3.7 ppm corresponding to the three protons of the methyl ester group (-OCH₃).
-
A singlet around 3.4 ppm for the two methylene protons (-CH₂-) situated between the carbonyl groups.
-
A broad singlet corresponding to the two amide protons (-NH₂), which may appear over a wide range (typically 5.5-8.0 ppm) and whose chemical shift is highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum should exhibit four signals:
-
A peak around 170 ppm for the ester carbonyl carbon.
-
A peak around 168 ppm for the amide carbonyl carbon.
-
A signal around 52 ppm for the methyl ester carbon (-OCH₃).
-
A signal around 41 ppm for the methylene carbon (-CH₂-).
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.
-
N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
-
C=O Stretching: Two distinct, strong absorption bands for the carbonyl groups. The ester C=O stretch typically appears around 1735-1750 cm⁻¹, while the amide I band (primarily C=O stretch) appears at a lower frequency, around 1650-1680 cm⁻¹.
-
N-H Bending: An absorption for the amide II band (N-H bend) is expected around 1620-1650 cm⁻¹.
-
C-O Stretching: A strong band for the ester C-O stretch will be present in the 1150-1250 cm⁻¹ region.
-
-
Mass Spectrometry (MS): In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 117. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 86, or the loss of the carbamoyl group (-CONH₂, m/z = 44) to give a fragment at m/z = 73.
Part 4: Chemical Reactivity and Synthetic Utility
The dual functionality of methyl carbamoylacetate makes it a reactive and versatile intermediate. Its chemistry is dominated by the reactions of its ester and amide groups.
Caption: Core reactivity pathways for methyl carbamoylacetate.
-
Stability: The compound is stable under normal laboratory conditions. [2]However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can catalyze its decomposition. [2]* Hydrolysis: Like other esters and amides, methyl carbamoylacetate can be hydrolyzed.
-
Ester Hydrolysis: Under basic or acidic conditions, the methyl ester can be saponified or hydrolyzed to yield malonamic acid.
-
Amide Hydrolysis: Harsher conditions (strong acid or base with heating) are typically required to hydrolyze the amide group to the corresponding carboxylic acid, yielding monomethyl malonate.
-
-
Reactions at the Active Methylene Group: The methylene (-CH₂-) protons are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This allows for deprotonation with a suitable base to form a nucleophilic enolate, which can participate in various C-C bond-forming reactions, such as alkylations and condensations. This reactivity is central to its utility as a synthetic building block.
-
Carbamoylation: The carbamoyl moiety can be transferred to other nucleophiles under specific catalytic conditions, a process known as transcarbamoylation. [3]
Part 5: Synthesis Protocols
Methyl carbamoylacetate is not as common as its parent diester, dimethyl malonate. However, established synthetic routes are available. A prevalent laboratory and industrial method involves the reaction of a malonic ester derivative with ammonia.
General Experimental Protocol: Ammonolysis of Dimethyl Malonate
This procedure outlines a conceptual pathway. Causality Note: The use of a large excess of ammonia in a solvent like methanol drives the reaction equilibrium towards the mono-amidation product. Running the reaction at controlled, often low, temperatures helps to prevent the formation of the diamide (malonamide) by-product.
-
Reactor Setup: A pressure-rated flask or reactor is charged with dimethyl malonate and a suitable solvent, typically methanol. The vessel is cooled in an ice or dry ice/acetone bath.
-
Ammonia Addition: Anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in methanol is added slowly with vigorous stirring. The temperature is carefully maintained below a designated threshold (e.g., 10 °C).
-
Reaction: The reaction mixture is stirred at a controlled temperature for several hours until analysis (e.g., by TLC or GC) indicates the consumption of the starting material.
-
Workup: The excess ammonia and methanol are removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) or by vacuum distillation.
Part 6: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling methyl carbamoylacetate. The information below is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS). [2][4][5]
Caption: Standard laboratory safety workflow for chemical handling.
-
Hazard Identification: While specific hazard data for methyl carbamoylacetate is limited, related carbamates can be harmful if swallowed, inhaled, or in contact with skin. [5]They may cause skin, eye, and respiratory irritation. [5]* Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [5] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [5] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [5] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]* First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [4] * Skin Contact: Wash off with soap and plenty of water. [4] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. [4] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. [4] * In all cases of significant exposure, consult a physician. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong acids, bases, and oxidizing agents. [2]
-
References
-
PubChem. 2-[Carbamoyl(methyl)amino]acetate. National Center for Biotechnology Information. [Link]
-
LookChem. methyl (carbamoylamino)(methylsulfanyl)acetate Safety Data Sheets(SDS). [Link]
-
LookChem. Cas 51513-29-2, METHYL CARBAMOYLACETATE. [Link]
-
SynZeal. Safety Data Sheet - Methyl 4-Bromophenylacetate. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl carbamate. [Link]
-
Pharmaffiliates. Methyl Carbazate: Chemical Properties and Pharmaceutical Applications. [Link]
-
PubChem. Methyl Carbamate. National Center for Biotechnology Information. [Link]
- Google Patents.
-
YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
-
PubMed. Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. [Link]
-
Wikipedia. Methyl carbamate. [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
-
Organic Syntheses. (Z)-METHYL 3-(4-METHOXYPHENYL)-2-BUTENOATE. [Link]
-
Occupational Safety and Health Administration (OSHA). METHYL ACETATE. [Link]
-
ResearchGate. A Novel Synthesis of Dimethyl Malonate by Carbonylation of Methyl Chloroacetate Catalyzed by Cobalt Complex. [Link]
-
Chemical Synthesis Database. (acetyl-methylamino)methyl acetate. [Link]
-
FooDB. Showing Compound Methyl acetate (FDB008125). [Link]
-
PubMed. Role of the carbamoylation reaction in the biological activity of methyl nitrosourea. [Link]
-
LabXchange. Spectroscopy Worked Example Combining IR, MS, and NMR. [Link]
-
UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
Sources
The Versatile Building Block: A Technical Guide to Methyl 3-Amino-3-oxopropanoate for Advanced Research and Drug Development
Introduction: Unveiling a Key Synthetic Intermediate
Methyl 3-amino-3-oxopropanoate, also known as methyl carbamoylacetate or malonamic acid methyl ester, is a bifunctional organic compound that holds significant potential for researchers, medicinal chemists, and professionals in drug development. With the CAS number 51513-29-2, this molecule, possessing both a primary amide and a methyl ester group, serves as a versatile and reactive building block in the synthesis of a wide array of more complex chemical entities, including heterocyclic compounds and pharmacologically active agents.[1][2][3][4][5] Its strategic importance lies in the differential reactivity of its functional groups and the acidity of the central methylene protons, which allow for a variety of chemical transformations. This guide provides an in-depth review of the key literature surrounding this compound, focusing on its synthesis, chemical properties, reactivity, and applications, with a particular emphasis on its role in the pharmaceutical industry.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 51513-29-2 | [1][3][4][5] |
| Molecular Formula | C₄H₇NO₃ | [1][3] |
| Molecular Weight | 117.10 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | Methyl carbamoylacetate, Malonamic acid methyl ester | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | Typically ≥95-98% (research grade) | [1][3] |
| Storage Conditions | 2–8°C, in a dark, dry environment | [6] |
Structural Formula:
Caption: Chemical structure of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons adjacent to the carbonyl groups (a singlet around 3.4 ppm), and the amide protons (a broad singlet which may exchange with D₂O).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit signals for the methyl ester carbon, the methylene carbon, and the two carbonyl carbons (ester and amide), each with characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the N-H stretching of the primary amide, the C=O stretching of both the ester and the amide functionalities, and C-O stretching of the ester.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methoxy and amino groups.
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound can be approached through several routes, primarily involving the manipulation of malonic acid derivatives.
From Malonamic Acid via Esterification
A primary and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3-amino-3-oxopropanoic acid (malonamic acid).[7] This reaction is typically carried out by treating malonamic acid with methanol in the presence of an acid catalyst.
Reaction Scheme:
Caption: Esterification of malonamic acid to yield this compound.
A robust and widely applicable method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol.[8] This system is known for its mild reaction conditions and good to excellent yields.
Experimental Protocol: Esterification of Malonamic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend malonamic acid (1.0 equivalent) in anhydrous methanol.
-
Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) (1.1-1.5 equivalents) dropwise. The addition of these reagents generates HCl in situ, which catalyzes the esterification.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the solvent and any excess reagent are removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
From Dimethyl Malonate via Ammonolysis
An alternative synthetic approach involves the partial ammonolysis of dimethyl malonate. This reaction needs to be carefully controlled to favor the formation of the mono-amide over the diamide (malonamide).
Reaction Scheme:
Caption: Partial ammonolysis of dimethyl malonate.
This method is analogous to the preparation of N-methyl-malonamic acid ethyl ester from diethyl malonate and methylamine.[9] Precise control of stoichiometry and reaction conditions is crucial to achieve a good yield of the desired mono-amide.
Chemical Reactivity and Mechanistic Pathways
The chemical behavior of this compound is dictated by its three key structural features: the primary amide, the methyl ester, and the active methylene group.
Reactions at the Methylene Group
The methylene protons flanked by two carbonyl groups are acidic (pKa of the parent diethyl malonate is around 13), making them susceptible to deprotonation by a suitable base to form a stable enolate.[2] This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
Enolate Formation and Alkylation:
Caption: Deprotonation and alkylation of this compound.
This reactivity is the cornerstone of the malonic ester synthesis, which allows for the preparation of a variety of substituted carboxylic acids after hydrolysis and decarboxylation.[10][11]
Reactions of the Amide and Ester Groups
The amide and ester functionalities can undergo hydrolysis under acidic or basic conditions to yield malonamic acid and subsequently malonic acid. The ester group can also be transesterified in the presence of an alcohol and a catalyst. The amide group can be dehydrated to a nitrile under harsh conditions.
Applications in Drug Development and Organic Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Synthesis of Heterocyclic Compounds
The bifunctional nature of this molecule makes it an excellent precursor for the synthesis of various heterocyclic systems, particularly those containing a pyrimidine core. For instance, condensation of this compound with urea or thiourea can lead to the formation of barbituric acid or thiobarbituric acid derivatives, respectively. These scaffolds are present in a wide range of clinically important drugs with hypnotic, sedative, and anticonvulsant properties.[12][13][14]
Conceptual Pathway to Barbituric Acid Derivatives:
Caption: Potential use in the synthesis of barbituric acid derivatives.
Precursor to Bioactive Scaffolds
Derivatives of this compound have been utilized in the synthesis of complex pharmaceutical intermediates. For example, a related N-aryl, N-methyl derivative serves as a key precursor to oxoindoline scaffolds.[1] These oxoindoline structures are found in a variety of antipsychotic and anticancer agents, including kinase inhibitors.[1] This highlights the potential of this compound as a starting material for the synthesis of libraries of compounds for drug discovery screening.
Role in Agrochemicals
Beyond pharmaceuticals, derivatives of this compound have shown promise in the field of agricultural chemistry, with some exhibiting herbicidal and fungicidal activities.[1]
Conclusion and Future Outlook
This compound is a versatile and valuable building block in organic synthesis with significant potential in drug discovery and development. Its dual functionality and the reactivity of its active methylene group provide a rich platform for the construction of diverse and complex molecular architectures. While the direct application of this specific molecule in marketed drugs is not extensively documented in publicly available literature, its derivatives and the chemical principles it embodies are clearly relevant to the synthesis of bioactive compounds. Future research will likely continue to explore the utility of this and related malonamic acid esters in the development of novel therapeutic agents and functional materials. The elucidation of more efficient and selective synthetic methodologies for its preparation and transformation will further enhance its value to the scientific community.
References
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
- Google Patents. (1990). JPH0285237A - Production of methyl 3- aminocrotanate.
- Google Patents. (n.d.). CN101085747A - Method for preparing N-methyl-malonamic acid ethyl ester.
-
ProQuest. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]
-
Iraqi Academic Scientific Journals. (n.d.). Synthesis and biological activity of Some amino acid and Barbituric acid derivatives via Schiff's bases. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]
- Google Patents. (n.d.). CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ProQuest. (n.d.). synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of barbituric acid analogues. Reaction conditions; (a) ethyl.... Retrieved from [Link]
-
Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of malonic acid dimethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a):. Retrieved from [Link]
-
MDPI. (n.d.). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]
- Google Patents. (n.d.). US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- Google Patents. (n.d.). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
-
National Center for Biotechnology Information. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0254080B1 - Malonic acid derivatives and methods for their synthesis.
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). UMP biosynthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-Oxopropanoic Acid. Retrieved from [Link]
-
MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
University of California, Davis. (n.d.). Biosynthesis Amino Acids & Nucleotides. Retrieved from [Link]
-
YouTube. (2020, April 6). Purine and Pyrimidine Synthesis - Metabolism. Retrieved from [Link]
Sources
- 1. This compound (51513-29-2) for sale [vulcanchem.com]
- 2. This compound | 51513-29-2 | Benchchem [benchchem.com]
- 3. This compound 97% | CAS: 51513-29-2 | AChemBlock [achemblock.com]
- 4. 51513-29-2|this compound|BLD Pharm [bldpharm.com]
- 5. keyorganics.net [keyorganics.net]
- 6. rsc.org [rsc.org]
- 7. 3-Amino-3-Oxopropanoic Acid | C3H5NO3 | CID 75367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN101085747A - Method for preparing N-methyl-malonamic acid ethyl ester - Google Patents [patents.google.com]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. GT Digital Repository [repository.gatech.edu]
- 13. researchgate.net [researchgate.net]
- 14. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]
An In-depth Technical Guide to Methyl 3-amino-3-oxopropanoate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-3-oxopropanoate, also known as methyl carbamoylacetate, is a versatile bifunctional molecule that has served as a valuable building block in organic synthesis for over a century. Its unique structure, possessing both a methyl ester and a primary amide separated by a methylene group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the discovery, historical synthesis, modern preparative methods, detailed physicochemical and spectroscopic properties, and key applications of this compound, with a particular focus on its role in pharmaceutical research and development.
Introduction: A Legacy Molecule in Organic Synthesis
This compound (CAS No. 51513-29-2) belongs to the class of malonamic acid esters.[1] Its history is intrinsically linked to the broader exploration of malonic acid and its derivatives, which have been fundamental synthons in organic chemistry since the 19th century.[2] The reactivity of the active methylene group and the differential reactivity of the ester and amide functionalities make it a powerful tool for the construction of a wide array of molecular architectures, particularly heterocyclic systems and functionalized linear chains that are prevalent in biologically active compounds.
This guide will delve into the historical context of its discovery, provide detailed synthetic protocols, present a thorough characterization of its properties, and explore its utility as a strategic intermediate in the synthesis of complex molecules, including pharmaceuticals.
Discovery and Historical Synthesis
The first definitive synthesis of this compound is not prominently documented as a singular discovery but rather emerged from the systematic investigation of the reactions of malonic esters. The foundational chemistry for its preparation lies in the aminolysis of dialkyl malonates. Early work in the late 19th and early 20th centuries by chemists studying the reactions of malonic esters with ammonia laid the groundwork for the synthesis of malonamic acid and its esters.
The most direct and historically significant method for the preparation of this compound is the ammonolysis of dimethyl malonate . This reaction involves the nucleophilic attack of ammonia on one of the ester carbonyl groups of dimethyl malonate, leading to the displacement of a methoxide group and the formation of the corresponding primary amide.
Figure 1. General reaction scheme for the synthesis of this compound via ammonolysis of dimethyl malonate.
While the precise first report is difficult to pinpoint from readily available modern databases, the principles of this reaction were well-established in the early era of organic chemistry. For instance, the reaction of diethyl malonate with ammonia in liquid ammonia was studied to understand the principles of acid catalysis in non-aqueous solvents, highlighting the fundamental nature of this transformation.
Synthetic Methodologies
The synthesis of this compound can be approached through several routes, with the ammonolysis of dimethyl malonate remaining the most common and efficient method.
Classical Ammonolysis of Dimethyl Malonate
This method involves the direct reaction of dimethyl malonate with ammonia. The reaction can be carried out using various sources of ammonia, including aqueous ammonia, methanolic ammonia, or liquid ammonia. The choice of solvent and reaction conditions can influence the reaction rate and the formation of byproducts, such as malonamide (the diamide).
Experimental Protocol: Synthesis via Ammonolysis
-
Reaction Setup: In a pressure-resistant vessel, dissolve dimethyl malonate in a suitable solvent, such as methanol.
-
Ammonia Addition: Introduce a solution of ammonia in methanol (methanolic ammonia) to the reaction mixture. The molar ratio of ammonia to dimethyl malonate is typically controlled to favor mono-amidation.
-
Reaction Conditions: The reaction is often carried out at elevated temperatures and pressures to drive the reaction to completion. A typical condition could be heating the mixture at 100-150°C for several hours.
-
Work-up and Purification: After cooling, the solvent and excess ammonia are removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
The mechanism of this reaction follows a standard nucleophilic acyl substitution pathway, as illustrated below.
Caption: Mechanism of the ammonolysis of dimethyl malonate.
Alternative Synthetic Routes
While less common, other methods for the synthesis of malonamic acid esters have been explored. These can include the partial hydrolysis of malononitrile followed by esterification, or the reaction of methyl 3-chloro-3-oxopropanoate with ammonia. However, the direct ammonolysis of dimethyl malonate remains the most practical and atom-economical approach.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for quality control.
| Property | Value | Reference |
| CAS Number | 51513-29-2 | [1] |
| Molecular Formula | C₄H₇NO₃ | [1] |
| Molecular Weight | 117.10 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 78-82 °C | |
| Boiling Point | Decomposes upon heating | |
| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. |
Spectroscopic Data
The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl ester protons, a singlet for the methylene protons, and a broad singlet for the primary amide protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit four signals corresponding to the methyl ester carbon, the methylene carbon, the amide carbonyl carbon, and the ester carbonyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-H stretching of the primary amide, the C=O stretching of the amide and ester groups, and C-O stretching of the ester.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily due to its ability to participate in the synthesis of various heterocyclic scaffolds and as a precursor to β-amino acids.
Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound makes it an ideal starting material for the synthesis of a variety of nitrogen- and oxygen-containing heterocycles, which are prevalent in many pharmaceutical agents. For example, it can be used in condensation reactions with diketones or other bifunctional reagents to construct pyridinones, pyrimidinones, and other related ring systems. These heterocyclic cores are found in a wide range of drugs, including antiviral, anti-inflammatory, and anticancer agents.[3]
Caption: Role of this compound in heterocyclic synthesis.
Precursor to β-Amino Acids
β-Amino acids are important components of many biologically active molecules and are known to form stable secondary structures in peptides. This compound can serve as a precursor for the synthesis of substituted β-amino acids through various chemical transformations, such as alkylation of the active methylene group followed by reduction and hydrolysis.
Role in the Synthesis of Specific Drug Classes
While direct lineage to a blockbuster drug is not prominently cited, the structural motif of this compound is embedded in the synthetic pathways of several classes of therapeutic agents. Its utility as a versatile intermediate suggests its application in the synthesis of:
-
Barbiturates and related sedative-hypnotics: The malonamic ester core can be a precursor to the barbituric acid ring system.
-
β-Lactam antibiotics: The structural elements of this compound can be incorporated into the synthesis of the β-lactam ring, a key feature of penicillin and cephalosporin antibiotics.
Conclusion
This compound is a foundational molecule in organic synthesis with a rich history rooted in the chemistry of malonic esters. Its straightforward synthesis, coupled with its versatile reactivity, has established it as a valuable building block for the construction of complex molecular architectures. For researchers and scientists in drug development, a thorough understanding of the synthesis, properties, and reactivity of this compound provides a powerful tool for the design and synthesis of novel therapeutic agents. As the demand for efficient and diverse synthetic methodologies continues to grow, the utility of such fundamental building blocks is likely to expand into new and innovative applications.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Lin, H. H. (2016). Selective ammonolysis of carboxylic acid derivatives.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-(methylamino)-3-oxopropanoate. PubChem. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Methyl 3-Cyclopropyl-3-Oxopropanoate in Pharmaceutical Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Elsevier. (n.d.). Reaxys. Retrieved from [Link]
-
CAS. (n.d.). CAS SciFinder. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Green Chemistry. (n.d.). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF MALONIC ACID ESTERS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cis--Propanedioic acid, [4-(Acetyloxy)-2-cyclohexen-1-yl]-, dimethyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic acid. Retrieved from [Link]
Sources
The Reactivity Profile of the Amide Group in Methyl 3-Amino-3-Oxopropanoate: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: Unveiling a Versatile Synthetic Building Block
Methyl 3-amino-3-oxopropanoate, a bifunctional molecule featuring a primary amide and a methyl ester separated by a methylene group, represents a cornerstone intermediate in contemporary organic synthesis and drug discovery.[1] Its unique structural arrangement, with two electron-withdrawing carbonyl groups, establishes a nuanced reactivity profile that enables its participation in a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity of the amide group within this molecule, offering both mechanistic insights and field-proven experimental protocols for its strategic manipulation. For researchers and drug development professionals, a thorough understanding of this compound's chemical behavior is paramount for its effective application in the synthesis of complex molecular architectures, including novel heterocycles and pharmacologically active agents.[1]
I. The Electronic Landscape: Understanding the Core Reactivity of the Amide
The chemical disposition of the amide group in this compound is intrinsically linked to the principle of resonance. A significant delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group's π-system imparts a considerable degree of double-bond character to the carbon-nitrogen bond.[2][3] This resonance stabilization is a defining feature of amides, rendering them less susceptible to nucleophilic attack at the carbonyl carbon compared to their ester or ketone counterparts.[2][4] Consequently, chemical transformations targeting the amide moiety often necessitate more vigorous reaction conditions to overcome this inherent stability.[5]
Diagram: Resonance Stabilization of the Amide Group
Caption: Resonance delocalization in the amide group.
Acidity and Basicity: A Tale of Two Centers
The amide functionality in this compound exhibits dualistic acid-base properties. The nitrogen atom is a very weak base due to the delocalization of its lone pair, which significantly diminishes its proton-accepting ability.[6][7][8] In highly acidic environments, protonation occurs preferentially on the more basic carbonyl oxygen.[9][10]
Conversely, the protons attached to the nitrogen atom (N-H) display weak acidity, with a pKa typically exceeding 15.[6] This acidity is, however, markedly greater than that of amines, a consequence of the inductive electron-withdrawing effect of the adjacent carbonyl group that stabilizes the resulting conjugate base.[9][11][12] The additional electron-withdrawing influence of the methyl ester group in this compound further potentiates the acidity of these N-H protons.
II. Key Chemical Transformations of the Amide Group
The amide group in this compound serves as a versatile handle for a variety of synthetic manipulations, including hydrolysis, reduction, and N-functionalization.
A. Hydrolysis: Cleavage of the Amide Bond
The hydrolysis of the amide bond in this compound results in its cleavage to afford a carboxylic acid and ammonia.[13] This transformation is typically achieved under heated acidic or basic conditions.[6][14]
In an acidic medium, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[15][16] The resulting tetrahedral intermediate subsequently collapses, eliminating ammonia, which is protonated to the corresponding ammonium salt, thereby driving the reaction to completion.[14]
Caption: Acid-catalyzed hydrolysis of a primary amide.
| Step | Procedure |
| 1. Reaction Setup | In a round-bottom flask, dissolve this compound (1.0 eq) in 6 M aqueous hydrochloric acid. |
| 2. Heating | Equip the flask with a reflux condenser and heat the mixture to 100°C for 4-6 hours. |
| 3. Monitoring | Periodically monitor the reaction's progress by Thin Layer Chromatography (TLC). |
| 4. Workup | Upon completion, allow the reaction mixture to cool to ambient temperature. |
| 5. Isolation | Concentrate the aqueous solution under reduced pressure to obtain the crude malonic acid. |
| 6. Purification | Recrystallize the crude product from a suitable solvent system to yield pure malonic acid. |
Under basic conditions, the reaction proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate.[14][17] This intermediate then expels an amide anion, a relatively poor leaving group.[4] The reaction is rendered irreversible by the swift deprotonation of the nascent carboxylic acid by the strongly basic amide anion, yielding a carboxylate salt and ammonia.[14][17]
| Step | Procedure |
| 1. Reaction Setup | Dissolve this compound (1.0 eq) in a 15% (w/v) aqueous solution of sodium hydroxide in a round-bottom flask. |
| 2. Heating | Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. |
| 3. Monitoring | Monitor the disappearance of the starting material by TLC. |
| 4. Workup | After completion, cool the reaction mixture to room temperature. |
| 5. Acidification | Cautiously acidify the cooled solution with concentrated hydrochloric acid to precipitate the malonic acid. |
| 6. Isolation | Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly. |
B. Reduction to Amines
The amide group of this compound can be completely reduced to an amine through the use of a potent reducing agent, most commonly lithium aluminum hydride (LiAlH₄).[18][19] A distinguishing feature of this reaction is the removal of the carbonyl oxygen atom, which is replaced by two hydrogen atoms.[20] It is important to note that LiAlH₄ will concurrently reduce the methyl ester functionality to a primary alcohol.
Caption: Workflow for the LiAlH4 reduction of an amide.
| Step | Procedure |
| 1. Inert Atmosphere | In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (3.5 eq) in anhydrous tetrahydrofuran (THF). |
| 2. Substrate Addition | Cool the suspension to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. |
| 3. Reaction | After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours. |
| 4. Quenching | Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup). |
| 5. Filtration | Filter the resulting granular precipitate and wash thoroughly with THF. |
| 6. Isolation | Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 3-amino-1-propanol. |
C. N-Alkylation and N-Acylation: Functionalizing the Nitrogen Atom
The N-H protons of the primary amide in this compound can be substituted, allowing for the introduction of alkyl or acyl groups.
N-alkylation typically proceeds via deprotonation of the amide with a strong base to generate an amidate anion, which then acts as a nucleophile towards an alkyl halide.[21] Care must be taken as over-alkylation can be a competing side reaction.[21] Modern catalytic approaches, often employing transition metals, facilitate the N-alkylation of amides with alcohols, offering a more atom-economical alternative.[22][23]
| Step | Procedure |
| 1. Deprotonation | To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C under a nitrogen atmosphere. |
| 2. Amidate Formation | Stir the mixture at room temperature for 45 minutes. |
| 3. Alkylation | Add the desired alkyl halide (1.2 eq) dropwise and continue stirring at room temperature until the reaction is complete (monitored by TLC). |
| 4. Workup | Cautiously quench the reaction with a saturated aqueous solution of NH₄Cl. |
| 5. Extraction | Extract the aqueous layer with ethyl acetate (3x). |
| 6. Purification | Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography. |
The introduction of an acyl group at the nitrogen atom is readily achieved by reacting this compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base.[24][25]
| Step | Procedure |
| 1. Reaction Setup | Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM). |
| 2. Acylation | Cool the solution to 0°C and add the acyl chloride (1.2 eq) dropwise. |
| 3. Reaction | Allow the reaction to warm to room temperature and stir for 2-4 hours. |
| 4. Workup | Quench the reaction with water and separate the layers. |
| 5. Washing | Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. |
| 6. Isolation | Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The N-acylated product can be purified by recrystallization or column chromatography. |
III. The Influence of Neighboring Groups: A Broader Perspective
The reactivity of the amide in this compound is subtly modulated by the adjacent methyl ester and the intervening active methylene group. The ester's electron-withdrawing character can influence the electronic environment of the amide. Furthermore, the high acidity of the methylene protons, situated between two carbonyl groups, makes this position a prime site for C-alkylation and various condensation reactions, adding another dimension to the synthetic utility of this molecule.[1]
Conclusion: A Multifaceted Tool for Chemical Innovation
This compound stands out as a highly adaptable and valuable precursor in the field of organic synthesis. The reactivity of its primary amide group, though tempered by resonance stabilization, is amenable to a wide range of chemical modifications, including hydrolysis, reduction, N-alkylation, and N-acylation. A comprehensive grasp of the mechanistic underpinnings of these reactions, coupled with an awareness of the influence of adjacent functional groups, is indispensable for harnessing the full synthetic potential of this compound in the creation of intricate and functionally diverse molecules.
References
-
Chemistry of Amides. (2022, September 24). LibreTexts. [Link]
-
Reactions of Amides. (2025, January 4). Save My Exams. [Link]
-
Amide Formation Explained. (2023, October 26). Pearson. [Link]
-
Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]
-
Condensation Reactions. (2025, March 18). LibreTexts. [Link]
-
Amide. Wikipedia. [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]
-
Amides as Acids and Bases. (2021, July 31). LibreTexts. [Link]
-
Why are primary/secondary amides less acidic than carboxylic acids?. (2019, February 3). Reddit. [Link]
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (2017, January 24). Journal of the American Chemical Society. [Link]
-
Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions. PubMed. [Link]
-
Basicity of Amines. Chemistry Steps. [Link]
-
Relative Basicity of Amides & Amines. (2024, December 23). Save My Exams. [Link]
-
Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. (2019). PubMed Central. [Link]
-
THE IONIZATION BEHAVIOR OF AMIDES IN CONCENTRATED SULPHURIC ACIDS: I. A NEW ACIDITY FUNCTION BASED ON A SET OF PRIMARY AMIDE INDICATORS. Canadian Science Publishing. [Link]
-
Reactivity of Amides. (2023, January 22). LibreTexts. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
-
Amides - Structure and Reactivity. Chemistry Steps. [Link]
-
Reduction of Amides to Amines. Master Organic Chemistry. [Link]
-
Hydrolysis of Amides. (2021, March 5). LibreTexts. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]
-
Why are amides more acidic than amines. Vedantu. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). RSC Publishing. [Link]
-
Amide Activation in Ground and Excited States. (2020). PubMed Central. [Link]
-
Disruption of amide resonance changes the reactivity of amides. ResearchGate. [Link]
-
The Amide Functional Group. (2018, February 28). Master Organic Chemistry. [Link]
-
Mild and Useful Method for N-Acylation of Amines. (2009). Taylor & Francis Online. [Link]
-
Amides to Amines: LiAlH4 Reduction. (2025, May 22). JoVE. [Link]
-
Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). PubMed Central. [Link]
-
N-Alkyl amide synthesis via N-alkylation of amides with alcohols. ResearchGate. [Link]
-
How to compare Basicity of Organic Compounds. Chemistry Guru. [Link]
-
Amine alkylation. Wikipedia. [Link]
-
Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]
-
Mechanisms of Amide Reduction by LiAlH4. (2011, September 15). YouTube. [Link]
-
Basicity of Amines. OpenStax. [Link]
-
Electrochemical N-acylation synthesis of amides under aqueous conditions. (2022). RSC Publishing. [Link]
Sources
- 1. This compound | 51513-29-2 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide - Wikipedia [en.wikipedia.org]
- 7. savemyexams.com [savemyexams.com]
- 8. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 11. Why are amides more acidic than amines class 12 chemistry CBSE [vedantu.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. savemyexams.com [savemyexams.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 21. Amine alkylation - Wikipedia [en.wikipedia.org]
- 22. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. tandfonline.com [tandfonline.com]
Spectroscopic Characterization of Methyl 3-amino-3-oxopropanoate: A Technical Guide
Abstract
Introduction: The Significance of Methyl 3-amino-3-oxopropanoate
This compound, also known as methyl carbamoylacetate or malonamic acid methyl ester, possesses two key functional groups: a primary amide and a methyl ester. This bifunctionality makes it a versatile precursor in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. Accurate structural elucidation and purity assessment are paramount in any synthetic workflow, and spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the theoretical underpinnings of how NMR, IR, and MS can be employed to unequivocally identify and characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals. The predicted chemical shifts are based on the well-established effects of the electron-withdrawing amide and ester functionalities.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 8.0 | Broad Singlet | 2H | -NH₂ |
| ~ 3.7 | Singlet | 3H | -OCH₃ |
| ~ 3.4 | Singlet | 2H | -CH₂ - |
-
Amide Protons (-NH₂): The protons on the nitrogen atom of a primary amide are known to be deshielded and often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.[1][2][3][4][5] Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl group attached to the ester oxygen are in a relatively electron-deficient environment due to the adjacent carbonyl group. This deshielding effect typically places their signal around 3.7 ppm as a sharp singlet.
-
Methylene Protons (-CH₂-): The two protons of the methylene group are situated between two electron-withdrawing carbonyl groups (one from the amide and one from the ester). This "active methylene" position results in significant deshielding, and their signal is predicted to appear around 3.4 ppm as a singlet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | Amide Carbonyl (C =O) |
| ~ 168 | Ester Carbonyl (C =O) |
| ~ 52 | Methoxy Carbon (-OC H₃) |
| ~ 41 | Methylene Carbon (-C H₂-) |
-
Carbonyl Carbons (C=O): The carbon atoms of both the amide and ester carbonyl groups are significantly deshielded due to the double bond to the highly electronegative oxygen atom.[6][7][8][9][10] They are expected to resonate at the downfield end of the spectrum, typically in the range of 160-180 ppm. The amide carbonyl is often slightly more shielded than the ester carbonyl.
-
Methoxy Carbon (-OCH₃): The carbon of the methyl group directly attached to the ester oxygen is deshielded by the electronegative oxygen, with a typical chemical shift in the 50-60 ppm range.
-
Methylene Carbon (-CH₂-): The methylene carbon, being adjacent to two carbonyl groups, will also be deshielded, though to a lesser extent than the carbons directly bonded to oxygen. Its predicted chemical shift is around 40-50 ppm.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize the spectral width to encompass all expected proton resonances.
-
Set the number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by the characteristic absorption bands of the primary amide and methyl ester functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
| ~ 3400 and ~ 3200 | Medium, Sharp | N-H Stretch | Primary Amide (-NH₂) |
| ~ 1740 | Strong | C=O Stretch | Methyl Ester |
| ~ 1680 | Strong | C=O Stretch (Amide I) | Primary Amide |
| ~ 1620 | Medium | N-H Bend (Amide II) | Primary Amide |
| ~ 1200 | Strong | C-O Stretch | Methyl Ester |
-
N-H Stretching: Primary amides typically show two distinct N-H stretching bands in the region of 3100-3500 cm⁻¹.[11][12][13][14][15] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
C=O Stretching: The spectrum will feature two strong carbonyl absorption bands. The ester carbonyl stretch is expected at a higher wavenumber (~1740 cm⁻¹) compared to the amide carbonyl (Amide I band) at ~1680 cm⁻¹.[11][14] This difference is due to the resonance effect in the amide group, which imparts more single-bond character to the C=O bond, thus lowering its stretching frequency.
-
N-H Bending: The N-H bending vibration of the primary amide (Amide II band) is expected to appear around 1620 cm⁻¹.[15]
-
C-O Stretching: A strong absorption band corresponding to the C-O stretching of the methyl ester will be present in the fingerprint region, typically around 1200 cm⁻¹.[13]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, for a soluble solid, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands of the expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum of this compound (Molecular Weight: 117.10 g/mol ), the following key ions are predicted:
| Predicted m/z | Proposed Fragment | Interpretation |
| 117 | [C₄H₇NO₃]⁺• | Molecular Ion (M⁺•) |
| 100 | [M - NH₃]⁺• | Loss of ammonia |
| 86 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 74 | [C₂H₄NO₂]⁺ | Cleavage of the C-C bond adjacent to the amide |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |
| 44 | [CONH₂]⁺ | Amide fragment |
-
Molecular Ion: The molecular ion peak at m/z 117 should be observable, representing the intact molecule with one electron removed.[16][17][18][19]
-
Loss of Ammonia: A common fragmentation pathway for primary amides is the loss of ammonia (NH₃), which would result in a peak at m/z 100.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway.
-
Loss of the methoxy radical (-OCH₃) from the ester would lead to an acylium ion at m/z 86.[19]
-
Cleavage between the methylene group and the amide carbonyl could generate a fragment at m/z 74.
-
-
Characteristic Fragments: The presence of a peak at m/z 59 is indicative of the methoxycarbonyl group, while a peak at m/z 44 is a hallmark of a primary amide.[16]
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable mass spectrum.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
High-Resolution Mass Spectrometry (HRMS)
For unambiguous confirmation of the elemental composition, high-resolution mass spectrometry should be employed. HRMS can measure the mass of an ion with very high accuracy, allowing for the determination of the exact molecular formula. For this compound (C₄H₇NO₃), the calculated exact mass of the molecular ion [M]⁺• is 117.0426.
Integrated Spectroscopic Analysis Workflow
A robust workflow for the characterization of a newly synthesized batch of this compound would integrate these techniques in a logical sequence.
Figure 1. An integrated workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of this compound. By understanding the fundamental principles of NMR, IR, and MS, and by applying them to the known structural features of this molecule, researchers can confidently approach the characterization of this and similar compounds. The provided protocols and interpretive reasoning serve as a valuable resource for ensuring the scientific integrity of synthetic and drug development endeavors.
References
- Abraham, R. J., & Mobli, M. (2008). The Handbook of NMR. John Wiley & Sons.
-
Duarte, M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23153-23162. [Link]
-
LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]
-
Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 614-622. [Link]
- Richards, R. E., & Thompson, H. W. (1947). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 1248-1253.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
University of California, Los Angeles. IR Chart. [Link]
-
LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Kennesaw State University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]
- Gorobets, N. Y., et al. (2011). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Magnetic Resonance in Chemistry, 49(12), 765-772.
-
LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]
- Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(8), 443-452.
-
Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. [Link]
- Gorobets, N. Y., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 614-622.
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]
- Duarte, M., et al. (2018).
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
-
PubChem. (n.d.). Methyl 3-(methylamino)-3-oxopropanoate. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
Sources
- 1. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. compoundchem.com [compoundchem.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scienceready.com.au [scienceready.com.au]
Methodological & Application
Application Notes & Protocols: Methyl 3-Amino-3-oxopropanoate as a Versatile Building Block for β-Amino Acids
Introduction: The Strategic Importance of β-Amino Acids in Modern Drug Discovery
β-Amino acids are structural isomers of the canonical α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone. This seemingly subtle architectural shift imparts profound changes in their biochemical properties, making them invaluable building blocks in medicinal chemistry. When incorporated into peptides, β-amino acids confer remarkable resistance to proteolytic degradation, extending the half-life of peptide-based therapeutics.[1] Furthermore, they can induce unique and stable secondary structures, such as helices and turns, which are critical for mimicking or disrupting protein-protein interactions. Their applications are extensive, ranging from components of antiviral and anticancer agents to building blocks for novel biomaterials. The efficient synthesis of enantiomerically pure β-amino acids is, therefore, a critical endeavor for researchers in drug development and materials science.
This guide provides a comprehensive overview and detailed protocols for utilizing methyl 3-amino-3-oxopropanoate, a readily accessible malonic acid derivative, as a strategic precursor for both unsubstituted and substituted β-amino acids. The core transformation relies on the classic Hofmann rearrangement, a reliable method for converting primary amides into primary amines with one less carbon atom.[2][3][4]
Synthesis of the Starting Material: this compound
The starting material, this compound (also known as methyl carbamoylacetate or malonic acid monoester monoamide), is a bifunctional compound featuring both an ester and a primary amide. Its synthesis can be achieved through several established methods, most commonly via the partial ammonolysis of dimethyl malonate or the mono-esterification of malonamic acid. A practical laboratory-scale preparation can be adapted from procedures for synthesizing similar malonic acid half-esters and amides.[5][6]
Protocol 2.1: Representative Synthesis of this compound
This protocol describes a two-step process starting from malonic acid.
Step 1: Preparation of Monomethyl Malonate A reliable method for this is the selective monohydrolysis of the corresponding diester.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl malonate (1.0 equiv) in a 10:1 mixture of methanol and water.
-
Saponification: Cool the solution to 0 °C in an ice bath. Add a solution of potassium hydroxide (KOH, 1.0 equiv) in water dropwise, maintaining the temperature below 5 °C.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until approximately half of the starting diester is consumed.
-
Work-up: Quench the reaction by adding cold 1 M HCl until the pH is ~2. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield monomethyl malonate.
Step 2: Amidation of Monomethyl Malonate
-
Activation: Dissolve the monomethyl malonate (1.0 equiv) in dichloromethane (DCM). Add oxalyl chloride (1.1 equiv) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir for 1-2 hours until gas evolution ceases.
-
Ammonolysis: In a separate flask, prepare a concentrated solution of ammonia in DCM by bubbling ammonia gas through the cooled solvent. Add the activated acyl chloride solution dropwise to the ammonia solution at 0 °C.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench with water and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound, which can be purified by recrystallization or column chromatography.
Core Application: Synthesis of β-Alanine Methyl Ester via Hofmann Rearrangement
The Hofmann rearrangement provides a direct pathway from this compound to methyl 3-aminopropanoate (β-alanine methyl ester). The reaction proceeds by converting the primary amide into a primary amine with the loss of the carbonyl carbon.[2][7][8] The reaction is typically performed using an alkaline solution of bromine or chlorine, which generates the hypohalite oxidant in situ.[1][9][10]
Mechanism of the Hofmann Rearrangement
The mechanism is a well-established, multi-step process:[2][3][7]
-
N-Bromination: The primary amide is deprotonated by the base, and the resulting anion attacks bromine to form an N-bromoamide.
-
Second Deprotonation: A second, more acidic proton on the nitrogen is removed by the base to form an N-bromoamide anion.
-
Rearrangement: The crucial rearrangement step occurs where the alkyl group (in this case, the -CH₂CO₂Me group) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion. This concerted step forms an isocyanate intermediate.
-
Nucleophilic Addition & Decarboxylation: In an aqueous or alcoholic medium, the isocyanate is attacked by a nucleophile. If methanol is used as the solvent, it adds to the isocyanate to form a stable carbamate.[2][9] If water is present, it forms a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.[4]
Caption: Workflow for synthesizing α-substituted β-amino acids.
Protocol 4.1: Representative Synthesis of Methyl 2-Benzyl-3-aminopropanoate
Step 1: Alkylation of this compound
This protocol is based on standard procedures for the alkylation of active methylene compounds. [11][12]
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv), and wash with hexanes to remove the oil. Carefully decant the hexanes and re-suspend the NaH in fresh THF.
-
Deprotonation: Cool the NaH suspension to 0 °C. Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C until hydrogen evolution ceases.
-
Alkylation: Add benzyl bromide (1.05 equiv) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product, methyl 2-(aminocarbonyl)-3-phenylpropanoate, by column chromatography on silica gel.
Step 2: Hofmann Rearrangement of the Alkylated Intermediate
The purified α-benzyl substituted amide can then be subjected to the Hofmann rearrangement as described in Protocol 3.1 to yield the target methyl 2-benzyl-3-aminopropanoate.
Summary and Outlook
This compound is a highly versatile and cost-effective building block for the synthesis of β-amino acids. The protocols and strategies outlined in this guide demonstrate its utility in preparing both the parent β-alanine structure and more complex α-substituted analogs. The key transformations—malonic ester-type alkylation and the Hofmann rearrangement—are fundamental reactions in organic synthesis, making this approach accessible to a broad range of researchers. The ability to introduce various substituents at the α-position opens the door to creating diverse libraries of novel β-amino acid derivatives for screening in drug discovery and materials science applications.
References
-
Hofmann rearrangement. (2023). In Wikipedia. [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]
-
Malonic ester synthesis. (2023). In Wikipedia. [Link]
-
University of Wisconsin. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]
-
OpenOChem Learn. (n.d.). Malonic Ester Synthesis. [Link]
-
JoVE. (n.d.). Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
-
Allen. (n.d.). What are the reagents used in Hofmann reaction? What is the organic product?[Link]
-
Ono, N., et al. (1976). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene. Bulletin of the Chemical Society of Japan, 49(4), 1079-1082. [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. [Link]
-
Desprat, A., et al. (2015). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry, 11, 1596-1602. [Link]
- Google Patents. (n.d.). Process for preparing malonic monoester.
-
Niwayama, S. (2010). Practical Large Scale Synthesis of Half-Esters of Malonic Acid. Journal of Synthetic Organic Chemistry, Japan, 68(12), 1318-1319. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. US5214199A - Process for preparing malonic monoester - Google Patents [patents.google.com]
- 6. Practical Large Scale Synthesis of Half-Esters of Malonic Acid [jstage.jst.go.jp]
- 7. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. What are the reagents used in Hofmann reaction? What is the organic product ? [allen.in]
- 11. academic.oup.com [academic.oup.com]
- 12. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the N-Acylation of Methyl 3-Amino-3-Oxopropanoate
Abstract: This document provides a detailed experimental protocol for the N-acylation of methyl 3-amino-3-oxopropanoate, a critical transformation for synthesizing N-acyl-β-alanine methyl ester derivatives. These derivatives are valuable building blocks in medicinal chemistry and materials science. This guide offers an in-depth exploration of the reaction mechanism, a step-by-step laboratory procedure, methods for purification and characterization, and a troubleshooting guide to ensure reproducible, high-yield synthesis.
Scientific Introduction & Principle
N-acylated β-amino acids and their esters are significant structural motifs found in a variety of natural products and pharmacologically active molecules. The N-acylation of primary amides, such as this compound, is a fundamental and versatile reaction in organic synthesis. The resulting products serve as key intermediates for more complex molecular architectures, including peptides and polymers.[1][2]
The protocol described herein employs a classic nucleophilic acyl substitution, specifically under Schotten-Baumann or similar conditions.[3][4][5] The reaction proceeds by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A base is incorporated to neutralize the acidic byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][7] The greater nucleophilicity of the amine compared to the ester's carbonyl oxygen ensures high selectivity for N-acylation.
Reaction Mechanism & Workflow
General Reaction Scheme
The overall transformation involves the formation of a new amide bond between the amine of this compound and an acyl group.
Caption: General scheme for N-acylation.
Mechanistic Pathway: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established two-step addition-elimination mechanism.
Caption: Mechanism of N-acylation.
Detailed Experimental Protocol
This protocol details the N-acylation using benzoyl chloride as a representative acylating agent. It can be adapted for other acyl chlorides or anhydrides with minor modifications.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (10 mmol scale) | Molar Eq. | Notes |
| This compound | 117.10 | 1.17 g | 1.0 | Starting material. |
| Benzoyl Chloride | 140.57 | 1.29 mL (1.55 g) | 1.1 | Acylating agent. Handle in a fume hood. |
| Triethylamine (TEA) | 101.19 | 2.09 mL (1.52 g) | 1.5 | Base. Should be dry. |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - | Reaction solvent. |
| 1 M Hydrochloric Acid (HCl) | - | ~30 mL | - | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) sol. | - | ~30 mL | - | For aqueous workup. |
| Brine (Saturated NaCl sol.) | - | ~30 mL | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.17 g, 10 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the solid is fully dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (2.09 mL, 15 mmol) to the stirred solution using a syringe.
-
Acylating Agent Addition: Add benzoyl chloride (1.29 mL, 11 mmol) dropwise to the reaction mixture over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form. Ensure the internal temperature remains below 5 °C during the addition.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent suggestion: 1:1 Ethyl Acetate/Hexanes).
-
Quenching & Workup:
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 30 mL of 1 M HCl. Shake well and separate the layers.
-
Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-benzoyl-3-amino-3-oxopropanoate.[7][9]
Characterization & Validation
Proper characterization is essential to confirm the structure and purity of the final product.
| Analysis Technique | Expected Results for N-Benzoyl Derivative |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.8-7.4 (m, 5H, Ar-H), ~7.0 (br s, 1H, N-H), 3.75 (s, 3H, O-CH₃), 2.8 (d, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 170 (C=O, ester), 168 (C=O, amide), 134-127 (Ar-C), 52 (O-CH₃), 40 (CH₂) |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1740 (C=O ester stretch), ~1650 (Amide I band), ~1540 (Amide II band) |
| Mass Spec. (ESI+) | Calculated for C₁₁H₁₁NO₄ [M+H]⁺: 222.07. Found: m/z = 222.1 |
Note: Exact peak positions may vary slightly. Analytical methods like LC-MS or GC-MS can be invaluable for confirming product identity and purity.[10][11][12]
Safety Precautions & Handling
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Acyl Chlorides: Acyl chlorides (e.g., benzoyl chloride) are corrosive, lachrymatory, and react violently with water. Handle with extreme care.
-
Solvents: Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Bases: Triethylamine is flammable and has a strong, unpleasant odor.
-
Spills & Waste: Neutralize small acid or base spills appropriately. Dispose of all chemical waste according to institutional and local regulations. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Wet reagents/solvent. | 1. Use freshly opened or distilled acyl chloride.2. Ensure at least 1.1-1.2 equivalents of base are used.3. Use anhydrous solvents and dry glassware. |
| Multiple Products Observed | 1. Reaction temperature too high.2. O-acylation side reaction. | 1. Maintain the reaction temperature at 0 °C during the addition of the acylating agent.2. While unlikely, ensure slow addition of acyl chloride. |
| Difficult Purification | 1. Emulsion during workup.2. Product is highly soluble. | 1. Add more brine to the separatory funnel to break the emulsion.2. If recrystallization fails, attempt purification via column chromatography.[7] |
References
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Acylation under weak base conditions. Retrieved from [Link]
- Yamada, S., et al. (2002). N-Acylation of Amides With Acid Anhydrides by Way of Dual Activation Using MgBr2OEt2. Tetrahedron Letters, 43(4), 647-651.
- Yao, et al. (2020).
- Li, Z., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters, 22(14), 5517-5521.
- Ortori, C. A., et al. (2004). Direct analysis of N-acyl-L-homoserine lactone using gas chromatography/mass spectrometry. Journal of Microbiological Methods, 57(1), 1-8.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Gutiérrez-Bernal, R. Á., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Journal of the Mexican Chemical Society, 64(2).
-
Taylor & Francis Online. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
- Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041.
- Romano, S., et al. (2019). Sampling, separation, and quantification of N-acyl homoserine lactones from marine intertidal sediments. Limnology and Oceanography: Methods, 17(10), 549-560.
- Moritz, F., et al. (2010). Identification of bacterial N-acylhomoserine lactones (AHLs) with a combination of ultra-performance liquid chromatography (UPLC), ultra-high-resolution mass spectrometry, and in-situ biosensors. Analytical and Bioanalytical Chemistry, 398(6), 2635-2646.
- Gosset-Erard, C., et al. (2024). Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution. Analytical and Bioanalytical Chemistry, 416(25), 5431-5443.
-
ResearchGate. (n.d.). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]
- Schachter, D., & Taggart, J. V. (1954). Glycine N-acylase: purification and properties. Journal of Biological Chemistry, 208(1), 263-275.
- Google Patents. (n.d.). Preparation method of N-acyl amino acid type surfactant.
- Tan, T. Q., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Chembiochem, 25(4), e202300628.
-
ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Retrieved from [Link]
- Sunshine, S., et al. (2012). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Journal of visualized experiments : JoVE, (68), e3952.
-
Organic & Biomolecular Chemistry Blog. (n.d.). Board news. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing n-acyl amino acid salts.
- Fujisaki, F., et al. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127.
- Kämpfer, P., et al. (2021). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Marine drugs, 19(11), 606.
Sources
- 1. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. vliz.be [vliz.be]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
Methyl Carbamoylacetate: A Versatile Building Block in the Synthesis of Pharmaceutical Intermediates
An Application Guide for Researchers
Abstract
Methyl carbamoylacetate is a highly functionalized organic molecule that serves as a pivotal precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique structure, featuring an ester, an amide, and an active methylene group, provides a reactive platform for a variety of chemical transformations. This guide provides an in-depth exploration of the application of methyl carbamoylacetate, with a primary focus on its role in constructing heterocyclic scaffolds, particularly pyrimidine derivatives, which are central to many therapeutic agents. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer expert insights into process optimization and troubleshooting.
Introduction: The Chemical Utility of Methyl Carbamoylacetate
In the landscape of pharmaceutical development, the efficient synthesis of complex molecules from simple, readily available starting materials is paramount.[1] Methyl carbamoylacetate, an ester of carbamoylacetic acid, is an exemplary building block that fits this description.[2] Its value lies in the trifecta of functional groups it possesses:
-
The Ester Group (-COOCH₃): Acts as a good leaving group in condensation reactions or can be hydrolyzed/transformed in later synthetic steps.
-
The Amide Group (-CONH₂): A key component that becomes incorporated into the final heterocyclic ring structure.
-
The Active Methylene Group (-CH₂-): Flanked by two electron-withdrawing carbonyl groups, the protons on this carbon are acidic. This allows for easy deprotonation to form a highly reactive carbanion (enolate), which is the initiating species in many of its key reactions.
This combination makes methyl carbamoylacetate an ideal C-C-C fragment for cyclocondensation reactions, especially with N-C-N fragments like urea, guanidine, or amidines, to form six-membered heterocyclic rings.[3] This pathway is one of the most widely used methods for constructing the pyrimidine nucleus, a core structure in a vast array of biologically active compounds.[4]
Core Application: Synthesis of the Pyrimidine Nucleus
The most significant application of methyl carbamoylacetate in pharmaceutical synthesis is its role as a precursor to the pyrimidine ring. Pyrimidines are foundational components of nucleic acids (DNA and RNA) and are present in numerous drugs, including anticancer agents, antivirals, and central nervous system depressants.[3][4]
The General Cyclocondensation Mechanism
The reaction proceeds via a base-catalyzed cyclocondensation, often referred to as a type of Knorr synthesis. The causality behind the steps is crucial for understanding and optimizing the reaction.
-
Enolate Formation: A base, typically an alkoxide like sodium ethoxide, deprotonates the active methylene group of methyl carbamoylacetate. This is the rate-determining step and requires a sufficiently strong base to generate the nucleophilic enolate.
-
Nucleophilic Attack: The generated enolate attacks a carbonyl or imine carbon of the N-C-N component (e.g., urea).
-
Cyclization: An intramolecular nucleophilic attack occurs. The nitrogen from the N-C-N component attacks the ester carbonyl of the methyl carbamoylacetate backbone.
-
Dehydration/Elimination: The tetrahedral intermediate collapses, eliminating water and methanol to form the stable, aromatic pyrimidine ring.
The regiochemistry of these reactions can be precisely controlled, making this a powerful synthetic tool.[5][6]
Caption: General workflow for pyrimidine synthesis.
Case Study 1: Synthesis of the Barbiturate Core
Barbiturates are a class of drugs that act as central nervous system depressants, historically used as sedatives and hypnotics.[7] The parent compound, barbituric acid, is a direct product of the condensation between a malonic acid derivative and urea.[8] Using methyl carbamoylacetate provides a direct and efficient route to this important pharmaceutical scaffold.
The reaction involves the condensation of methyl carbamoylacetate with urea in the presence of a strong base. The resulting pyrimidine-2,4,6(1H,3H,5H)-trione is the fundamental structure of all barbiturate drugs.[7] Further alkylation or arylation at the C-5 position, a reaction for which the parent barbituric acid is well-suited, yields the pharmacologically active compounds.[7]
Caption: Synthesis of the Barbituric Acid core.
Case Study 2: A Synthetic Route to Uracil Analogs (e.g., 5-Fluorouracil Precursors)
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy, used in the treatment of various solid tumors.[9] While industrial synthesis may use different precursors for efficiency, the fundamental pyrimidine ring is often constructed via cyclocondensation. Methyl carbamoylacetate can be used to synthesize the core uracil (pyrimidine-2,4-dione) ring, which is the scaffold of 5-FU.
The synthesis involves the reaction of methyl carbamoylacetate with a suitable N-C-N synthon like urea. To arrive at a 5-substituted uracil like 5-FU, a substituted malonate derivative would typically be used. However, the protocol below illustrates the formation of the foundational uracil ring, which is the critical intermediate. Modifications of this core structure are a key strategy in developing novel 5-FU prodrugs and derivatives with improved therapeutic profiles.[10][11]
Experimental Protocols & Methodologies
The following protocol is a representative, self-validating procedure for the synthesis of a uracil analog using methyl carbamoylacetate. It is designed to be adaptable for the synthesis of various pyrimidine derivatives.
Protocol: Synthesis of Uracil
Objective: To synthesize the uracil scaffold via base-catalyzed cyclocondensation of methyl carbamoylacetate and urea.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methyl Carbamoylacetate | 117.09 | 11.7 g | 0.10 | Starting material |
| Urea | 60.06 | 6.6 g | 0.11 | 1.1 equivalents |
| Sodium Metal | 22.99 | 2.53 g | 0.11 | To form fresh sodium ethoxide |
| Absolute Ethanol | 46.07 | 100 mL | - | Anhydrous solvent |
| Hydrochloric Acid (Conc.) | 36.46 | ~10 mL | - | For neutralization |
| Deionized Water | 18.02 | 200 mL | - | For workup and recrystallization |
Procedure:
-
Preparation of Sodium Ethoxide (Base): Under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal (2.53 g) to 70 mL of absolute ethanol in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux. Allow the mixture to stir until all the sodium has dissolved completely.
-
Scientist's Insight: Using freshly prepared sodium ethoxide from sodium metal and absolute ethanol ensures an anhydrous and highly reactive base, which is critical for efficient deprotonation of the methyl carbamoylacetate. Pre-made solutions can absorb moisture, which would quench the base and lead to lower yields.
-
-
Reactant Addition: Dissolve methyl carbamoylacetate (11.7 g) and urea (6.6 g) in 30 mL of warm absolute ethanol. Transfer this solution to the dropping funnel and add it dropwise to the freshly prepared sodium ethoxide solution over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Scientist's Insight: Refluxing provides the necessary activation energy for the cyclization and dehydration steps. Monitoring by TLC is crucial to avoid unnecessary heating, which could lead to side products or degradation.
-
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath. Slowly and carefully neutralize the mixture by adding concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of the sodium salt of uracil will form, which will then convert to uracil upon full neutralization.
-
Purification: Filter the crude product using a Büchner funnel and wash the solid with cold water (2 x 20 mL) followed by a small amount of cold ethanol. Recrystallize the crude solid from hot water to obtain pure uracil as a white crystalline solid.
-
Characterization: Dry the product in a vacuum oven. Record the yield and characterize by melting point (literature: 335 °C with decomposition) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Safety Precautions:
-
Handle sodium metal with extreme care; it reacts violently with water.
-
The reaction to form sodium ethoxide produces flammable hydrogen gas; perform in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Expert Recommendation |
| Low or No Yield | Inactive base due to moisture. | Ensure all glassware is oven-dried and use absolute (anhydrous) ethanol. Prepare the sodium ethoxide solution just before use. |
| Incomplete reaction. | Confirm reaction completion with TLC before workup. If the reaction has stalled, consider extending the reflux time or adding a slight excess of base. | |
| Formation of Oily Byproducts | Side reactions like self-condensation or polymerization. | Ensure controlled, dropwise addition of reactants to the base. Avoid excessively high temperatures or prolonged reaction times beyond what is necessary. |
| Difficult Purification | Product is contaminated with unreacted starting materials or salts. | Ensure complete neutralization during workup. A thorough wash of the crude product is essential. Recrystallization may need to be performed more than once for high purity. |
References
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). University of Babylon. [Link]
-
El-Enany, M. M., et al. (2018). Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. PubMed. [Link]
-
Al-Masoudi, N. A. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. [Link]
-
Ozaki, S., et al. (1977). 5-Fluorouracil Derivatives. I. The Synthesis of 1-Carbamoyl-5-fluorouracils. Chemical and Pharmaceutical Bulletin. [Link]
-
Wang, G., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. [Link]
-
Al-Amiery, A. A., et al. (2021). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules. [Link]
-
Mudgal, P. (2023). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. GSC Biological and Pharmaceutical Sciences. [Link]
-
S. M. A. K. Yousif, et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. ChemistrySelect. [Link]
-
Campos, P. T., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. ResearchGate. [Link]
-
LibreTexts Chemistry. (2024). 22.8: Chemistry Matters—Barbiturates. LibreTexts. [Link]
-
Minami, I., et al. (1992). Synthesis and antitumor activity of 6-O-carboxymethyl chitin fixing 5-fluorouracils through pentamethylene, monomethylene spacer groups via amide, ester bonds. PubMed. [Link]
-
Prasol Chemicals Limited. (n.d.). Building Blocks - Pharmaceuticals. Prasol Chemicals Limited. [Link]
-
Campos, P. T., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PubMed. [Link]
-
Al-Tel, T. H. (2009). Malonates in Cyclocondensation Reactions. Molecules. [Link]
Sources
- 1. Pharmaceutical Building Blocks - Prasol Chemicals Limited [prasolchem.com]
- 2. Building Blocks for Pharmaceutical Ingredients (for Research and Experimental Use) | TCI AMERICA [tcichemicals.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Fluorouracil Derivatives. I. The Synthesis of 1-Carbamoyl-5-fluorouracils | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and antitumor activity of 6-O-carboxymethyl chitin fixing 5-fluorouracils through pentamethylene, monomethylene spacer groups via amide, ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step guide for condensation reactions involving Methyl 3-amino-3-oxopropanoate.
An Application Guide to Condensation Reactions of Methyl 3-amino-3-oxopropanoate for Synthetic Chemistry
Abstract
This technical guide provides a comprehensive overview of condensation reactions involving this compound (also known as Methyl Carbamoylacetate). This versatile C3 building block is of significant interest to researchers in medicinal chemistry and materials science due to its dual functionality: an active methylene group and a primary amide. This document elucidates the core chemical principles, provides detailed, field-tested protocols for key transformations like the Knoevenagel condensation and heterocycle synthesis, and offers insights into the causality behind experimental choices. The protocols are designed to be self-validating, ensuring reproducibility and success for professionals in drug development and organic synthesis.
Introduction: The Synthetic Utility of this compound
This compound is a valuable bifunctional reagent in organic synthesis. Its structure incorporates two key reactive sites:
-
An active methylene group (-CH₂-) flanked by a carbonyl group (from the ester) and a carboxamide group. The electron-withdrawing nature of these adjacent groups significantly increases the acidity of the methylene protons, facilitating their removal by a base to form a stabilized carbanion (enolate).[1][2]
-
A primary amide (-CONH₂) which can act as a nucleophile in cyclization reactions.
This unique combination allows for a diverse range of chemical transformations, making it a powerful precursor for the synthesis of complex molecules, including α,β-unsaturated systems and a wide variety of nitrogen-containing heterocycles.[3][4]
Foundational Reaction: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for active methylene compounds. It involves a nucleophilic addition of the active hydrogen compound to a carbonyl group (typically an aldehyde or ketone), followed by a dehydration reaction to yield an α,β-unsaturated product.[2] This reaction is prized for its high efficiency and the utility of its products as synthetic intermediates.[5]
The Underlying Mechanism
The reaction proceeds through a well-understood, multi-step mechanism, typically catalyzed by a weak base such as an amine (e.g., piperidine) or its salt.[2][6] The use of a mild base is crucial to prevent the self-condensation of the aldehyde or ketone substrate.[2]
The mechanism can be broken down into three primary stages:[1][7]
-
Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene group of this compound, generating a resonance-stabilized enolate ion. This carbanion is the key nucleophile in the reaction.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.
-
Dehydration: The alkoxide intermediate is protonated (often by the conjugate acid of the catalyst) to form a β-hydroxy compound. This intermediate then undergoes a base-induced elimination of a water molecule to form the final, thermodynamically stable α,β-unsaturated product.[7]
Caption: A typical experimental workflow for Knoevenagel condensation reactions.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for researchers. Optimization may be required depending on the specific substrate used.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation with an Aromatic Aldehyde
This protocol details the synthesis of Methyl 2-cyano-3-(4-methoxyphenyl)propenoate, a representative α,β-unsaturated product.
Materials:
-
This compound (1.0 eq, e.g., 1.17 g, 10 mmol)
-
4-Methoxybenzaldehyde (1.0 eq, 1.36 g, 10 mmol)
-
Piperidine (0.1 eq, ~0.1 mL, 1 mmol)
-
Ethanol (20 mL)
-
Hydrochloric Acid (1 M aqueous solution)
-
Diethyl Ether
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To the 50 mL round-bottom flask, add this compound (10 mmol) and 4-Methoxybenzaldehyde (10 mmol).
-
Add 20 mL of ethanol and a magnetic stir bar. Stir the mixture until all solids are dissolved.
-
Add piperidine (1 mmol) to the solution.
-
Attach the reflux condenser and heat the mixture to reflux (~78 °C) with vigorous stirring.
-
Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting aldehyde spot has been consumed (typically 2-4 hours).
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure α,β-unsaturated amide.
Protocol 2: One-Pot Synthesis of a Pyrimidinedione Derivative
This protocol describes a cyclocondensation reaction to form a substituted pyrimidine, a common heterocyclic core.
Materials:
-
This compound (1.0 eq, 1.17 g, 10 mmol)
-
Urea (1.1 eq, 0.66 g, 11 mmol)
-
Sodium Ethoxide (2.2 eq, prepared from 0.51 g sodium in 25 mL absolute ethanol)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid
Equipment:
-
100 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Prepare the sodium ethoxide solution by carefully adding small pieces of sodium metal (0.51 g, 22 mmol) to 25 mL of absolute ethanol in the three-neck flask under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
In a separate beaker, dissolve this compound (10 mmol) and urea (11 mmol) in a minimal amount of warm absolute ethanol.
-
Transfer this solution to the dropping funnel and add it dropwise to the stirred sodium ethoxide solution over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting malonamate is consumed.
-
Cool the reaction mixture in an ice bath. A precipitate of the sodium salt of the product should form.
-
Carefully neutralize the cooled suspension by the dropwise addition of glacial acetic acid until the pH is approximately 6-7.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 10 mL) and then cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven to obtain the pyrimidinedione derivative.
Summary of Reaction Parameters
For successful Knoevenagel condensations, the choice of catalyst and solvent is critical. The following table summarizes common conditions.
| Carbonyl Substrate | Active Methylene | Catalyst (mol%) | Solvent | Temp (°C) | Typical Yield (%) |
| Benzaldehyde | This compound | Piperidine (10%) | Ethanol | Reflux | 85-95 |
| Cyclohexanone | This compound | DBU/H₂O [8] | Water | RT | >90 |
| 4-Nitrobenzaldehyde | This compound | DIPEAc [5] | Neat | 40-45 | ~90 |
| 2-Furaldehyde | This compound | [MeHMTA]BF₄ (15%) | Neat | RT | >95 |
Safety and Handling
Proper laboratory safety practices are mandatory when performing these reactions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. [9]* Ventilation: Handle all volatile reagents, especially aldehydes and organic solvents, inside a certified chemical fume hood to avoid inhalation of vapors. [9][10]* Reagent Handling:
-
Bases: Piperidine and sodium ethoxide are corrosive and toxic. Avoid contact with skin and eyes.
-
Aldehydes: Many aldehydes are irritants and sensitizers.
-
Solvents: Ethanol is flammable. Ensure no open flames or spark sources are present during heating.
-
-
First Aid: In case of skin contact, wash the affected area immediately with soap and plenty of water. [9]For eye contact, rinse cautiously with water for several minutes. [10]In case of ingestion or significant inhalation, seek immediate medical attention.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Disclaimer: This guide is for informational purposes only. Researchers must consult the specific Safety Data Sheet (SDS) for each chemical before use and perform their own risk assessment.
References
-
Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]
-
Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism. YouTube. Retrieved from [Link]
-
Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
LookChem. (n.d.). Cas 76311-95-0, methyl 3-(methylamino)-3-oxopropanoate. Retrieved from [Link]
- S. J. T. (2014). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Journal of Chemical and Pharmaceutical Research, 6(6), 1610-1614.
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C4H7NO3, 25 grams. Retrieved from [Link]
- Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299.
- Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(1), 137-152.
-
ResearchGate. (n.d.). 10000 PDFs | Review articles in MALONATES. Retrieved from [Link]
-
Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. ResearchGate. Retrieved from [Link]
- Al-Mousawi, S. M., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents... Molecules, 17(6), 6547-6556.
-
Al-Mousawi, S. M., et al. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents... PubMed. Retrieved from [Link]
- Janecka, A., et al. (2016). Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. Beilstein Journal of Organic Chemistry, 12, 1946-1953.
- Zhang, W., et al. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. E-Journal of Chemistry, 10(S1), 373-379.
- Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl-3-(6-dibenzothiophen-2-ylpyridazin-3-ylamino)
-
PubChem. (n.d.). methyl 3-(methylamino)-3-oxopropanoate. Retrieved from [Link]
-
ResearchGate. (2005). ChemInform Abstract: Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Jew, S., & Park, H. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1204567.
- Kumar, S., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Revista de la Sociedad Química de México, 66(3).
- Kumar, S., et al. (2018). Solvent-free Knoevenagel Condensation over Amino Acid Amide based Ionic Liquid as an Efficient and Eco-friendly Catalyst. Der Pharma Chemica, 10(3), 118-124.
-
Clayden, J., et al. (n.d.). Reactions of amino compounds with aldehydes and ketones. Science Trove. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 25.18: Condensation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of amino compounds with aldehydes and ketones. Retrieved from [Link]
- Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
-
Chemistry LibreTexts. (2019). 13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]
- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 7. m.youtube.com [m.youtube.com]
- 8. asianpubs.org [asianpubs.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Role of Methyl 3-amino-3-oxopropanoate in the Synthesis of Bioactive Compounds
Introduction: Unveiling a Versatile C3 Synthon
In the landscape of medicinal chemistry and drug discovery, the efficiency and elegance of a synthetic route are paramount. The selection of starting materials is a critical decision that dictates the feasibility and novelty of the molecules that can be accessed. Methyl 3-amino-3-oxopropanoate (also known as methyl carbamoylacetate), with its unassuming structure, is a powerful and versatile C3 building block. Its significance lies in the strategic placement of three key functional groups within a simple aliphatic chain: a primary amide, a methyl ester, and, most importantly, an active methylene group. This unique trifecta of reactivity allows it to serve as a linchpin in the construction of a wide array of complex molecular architectures, particularly heterocyclic systems that form the core of many modern pharmaceuticals.[1] This guide provides an in-depth exploration of the chemical principles governing its reactivity and offers detailed protocols for its application in the synthesis of medicinally relevant compounds.
Core Reactivity and Synthetic Versatility
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The active methylene group, flanked by two electron-withdrawing carbonyls (amide and ester), exhibits significant acidity (pKa of related structures is ~10-11), making it a soft nucleophile upon deprotonation.[2] This allows it to readily participate in a variety of carbon-carbon bond-forming reactions. Concurrently, the amide and ester moieties can act as electrophilic sites or participate in cyclization and condensation reactions.
This dual reactivity profile enables chemists to employ it in diverse synthetic strategies, including:
-
Cyclocondensation Reactions: The most prominent application, where the entire molecule is incorporated to form heterocyclic rings like pyrimidinones, pyridinones, and pyrazoles.[3][4]
-
Knoevenagel Condensation: Reaction of the active methylene group with aldehydes and ketones to form α,β-unsaturated systems.
-
Michael Additions: Acting as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.[2]
-
Alkylation and Acylation: Functionalization at the central carbon to introduce further diversity.
Caption: Key reactive sites of this compound.
Application I: Synthesis of Bioactive Pyrimidinone Scaffolds
Pyrimidinone and dihydropyrimidinone rings are privileged structures in medicinal chemistry, found in numerous drugs with antiviral, antibacterial, and antihypertensive properties. The Biginelli reaction and its variations provide a classic and efficient route to these scaffolds. This compound serves as an ideal "C-N-C" component in these multicomponent reactions.
The general mechanism involves the acid-catalyzed condensation of an aldehyde and a β-dicarbonyl compound (or equivalent), followed by cyclization and dehydration. When this compound is used, its amide nitrogen and active methylene carbon participate directly in the ring formation, leading to highly functionalized pyrimidinone derivatives.
Protocol 1: Synthesis of a Dihydropyrimidinone Derivative via a Biginelli-type Reaction
Objective: To synthesize Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a model dihydropyrimidinone, by reacting benzaldehyde, this compound, and a β-ketoester.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Supplier Example |
| This compound | 51513-29-2 | C₄H₇NO₃ | AChemBlock |
| Benzaldehyde | 100-52-7 | C₇H₆O | Sigma-Aldrich |
| Ethyl Acetoacetate | 141-97-9 | C₆H₁₀O₃ | Sigma-Aldrich |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | Fisher Scientific |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | VWR Chemicals |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Sigma-Aldrich |
| Hexanes | 110-54-3 | C₆H₁₄ | Sigma-Aldrich |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (30 mL).
-
Reagent Addition: Add benzaldehyde (2.0 g, 18.8 mmol), this compound (2.2 g, 18.8 mmol), and ethyl acetoacetate (2.45 g, 18.8 mmol) to the flask.
-
Catalyst Addition: Add 3-4 drops of concentrated hydrochloric acid as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield a pure, crystalline solid.
-
Characterization: Dry the product under vacuum. The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The melting point should be determined and compared with literature values.
Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Application II: Synthesis of Substituted Pyrazoles
Pyrazoles are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and kinase inhibitory effects. A standard and highly effective method for their synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The active methylene group and one of the carbonyls of this compound can readily participate in this cyclization.
Caption: Experimental workflow for Biginelli-type synthesis.
Protocol 2: Synthesis of a 5-Aminopyrazole-4-Carboxylate Derivative
Objective: To demonstrate the synthesis of a functionalized pyrazole via the cyclocondensation of this compound with hydrazine hydrate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Supplier Example |
| This compound | 51513-29-2 | C₄H₇NO₃ | AChemBlock |
| Hydrazine Hydrate (~64% Hydrazine) | 7803-57-8 | H₆N₂O | Sigma-Aldrich |
| Acetic Acid (Glacial) | 64-19-7 | C₂H₄O₂ | Fisher Scientific |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | Fisher Scientific |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (2.0 g, 17.1 mmol) in absolute ethanol (20 mL).
-
Reagent Addition: Slowly add hydrazine hydrate (0.85 g, 17.1 mmol, 1.0 eq) to the stirred solution at room temperature.
-
Catalyst Addition: Add glacial acetic acid (0.5 mL) to catalyze the reaction.
-
Reaction: Heat the mixture to reflux for 3 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. The product often precipitates upon cooling. If not, place the flask in an ice bath.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether. The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water if necessary.
-
Characterization: Dry the purified product and characterize it using spectroscopic methods (¹H NMR, IR) and mass spectrometry to confirm the formation of the desired 5-amino-3-hydroxypyrazole-4-carboxylate structure (or its tautomer).
Causality Behind Choices:
-
Acetic Acid Catalyst: The acid protonates a carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for both the condensation and the subsequent dehydration/cyclization steps, ensuring a reasonable reaction rate.
Conclusion
This compound is a testament to the principle that simple, strategically functionalized molecules can serve as powerful tools in organic synthesis. Its ability to act as a versatile precursor for a multitude of bioactive heterocyclic compounds makes it an invaluable asset for researchers, scientists, and drug development professionals.[1][5] The protocols detailed herein provide a practical foundation for harnessing its synthetic potential, opening avenues for the discovery and development of novel therapeutic agents.
References
- Title: this compound | 51513-29-2 | Benchchem Source: Benchchem URL
- Title: Synthesis of Reactive Methylene Compounds of Malonamic Acid Series: Precursors of Bioactive Molecules Source: Oriental Journal of Chemistry URL
- Title: Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)
- Title: Buy Ethyl 3-(ethylamino)
- Title: Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)
Sources
- 1. This compound | 51513-29-2 | Benchchem [benchchem.com]
- 2. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]
- 3. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Reactive Methylene Compounds of Malonamic Acid Series: Precursors of Bioactive Molecules – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Use of Methyl 3-amino-3-oxopropanoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Methyl 3-amino-3-oxopropanoate, a derivative of asparagine, presents a unique building block for the synthesis of novel peptides and peptidomimetics. Its structure, featuring a primary amine, a primary amide, and a methyl ester, offers multiple points for chemical modification. However, the presence of a free amino group in conjunction with other reactive functionalities necessitates carefully designed protocols to ensure chemoselective amide bond formation. This guide provides a comprehensive overview of the theoretical and practical considerations for incorporating this compound into peptide chains. Detailed protocols for both solution-phase and solid-phase peptide synthesis are presented, along with a discussion of potential side reactions and troubleshooting strategies.
Introduction: The Chemical Landscape of this compound
This compound, also known as methyl carbamoylacetate, is a non-proteinogenic amino acid analogue. Its utility in peptide synthesis stems from its potential to introduce a unique structural motif into a peptide backbone, potentially influencing its conformation, stability, and biological activity. The primary challenge in its application lies in the selective acylation of the primary amine in the presence of the less nucleophilic primary amide.[1] This guide will delineate strategies to achieve this selectivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Methyl carbamoylacetate |
| CAS Number | 51513-29-2[2] |
| Molecular Formula | C₄H₇NO₃[2] |
| Molecular Weight | 117.10 g/mol [2] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |
The Core Principle: Chemoselective N-Acylation
The success of incorporating this compound into a peptide sequence hinges on the differential reactivity of its nucleophilic centers. The primary amine is significantly more nucleophilic than the primary amide. This difference in reactivity allows for the selective formation of a peptide bond at the amino group under carefully controlled conditions. The choice of coupling reagent and reaction conditions is paramount to prevent unwanted side reactions, such as acylation of the amide nitrogen.
Figure 1: Chemoselective acylation of this compound.
Solution-Phase Peptide Synthesis Protocol
Solution-phase synthesis offers flexibility and is well-suited for the synthesis of shorter peptides or for optimizing coupling conditions. The following protocol outlines a general procedure for coupling an N-protected amino acid to this compound.
Materials
-
N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Phe-OH)
-
This compound
-
Coupling Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Aqueous solutions for workup: 5% aq. HCl, 5% aq. NaHCO₃, Brine
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.1 eq.) and stir for 15-30 minutes. Alternatively, for more challenging couplings, use HATU (1.1 eq.) and add DIPEA (2.0 eq.).
-
Coupling: To the activated amino acid solution, add a solution of this compound (1.2 eq.) in DMF. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aq. HCl (2x), 5% aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
-
Deprotection: The N-terminal protecting group (Fmoc or Boc) can be removed using standard procedures (e.g., 20% piperidine in DMF for Fmoc, or trifluoroacetic acid in DCM for Boc) to allow for further peptide chain elongation.[3]
Figure 2: Solution-phase synthesis workflow.
Solid-Phase Peptide Synthesis (SPPS) Protocol
SPPS offers a more streamlined approach for the synthesis of longer peptides. Due to the unprotected nature of this compound, a strategy where it is coupled to a resin-bound peptide is more practical than attempting to load it directly onto a resin.
Materials
-
Fmoc-protected amino acid pre-loaded resin (e.g., Fmoc-Gly-Wang resin)
-
This compound
-
Coupling Reagents: HATU, HOBt
-
Base: DIPEA
-
Deprotection Reagent: 20% Piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Step-by-Step Protocol
-
Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes in a peptide synthesis vessel.[4]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of this compound:
-
In a separate vial, pre-activate a solution of the N-protected amino acid to be coupled next (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF by adding DIPEA (6 eq.) and vortexing for 1-2 minutes.
-
Add this activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
To couple this compound, dissolve it (3 eq.) in DMF with HOBt (3 eq.) and add to the deprotected resin. Then add the coupling reagent (e.g., DIC, 3 eq.) and DIPEA (6 eq.). Agitate for 4-12 hours.
-
-
Washing: After coupling, wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Figure 3: Solid-phase peptide synthesis workflow.
Potential Side Reactions and Troubleshooting
The use of an unprotected amino ester like this compound can lead to several side reactions. Awareness of these possibilities is crucial for optimizing the synthesis and purification of the target peptide.
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide on the resin, leading to chain termination. This is more prevalent with certain amino acid sequences (e.g., involving Proline).[5] | Use a sterically hindered resin like 2-chlorotrityl chloride resin.[5] Perform couplings at lower temperatures. |
| Racemization | Loss of stereochemical integrity at the chiral center of the activated amino acid. | Use of racemization-suppressing additives like HOBt or Oxyma.[6] Avoid excessive use of strong bases. |
| Acylation of the Amide | The activated amino acid may react with the primary amide of this compound. | Use milder activation conditions and shorter reaction times. The higher nucleophilicity of the primary amine should favor the desired reaction. |
| Ester Hydrolysis | The methyl ester of this compound may be hydrolyzed under strongly basic or acidic conditions. | Avoid prolonged exposure to harsh conditions. Use milder bases for neutralization steps. |
| Guanidinylation | Reaction of the free amine with uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can form a guanidinium group, terminating the peptide chain.[5] | Pre-activate the carboxylic acid before adding it to the amine component. Use phosphonium-based coupling reagents like PyBOP.[7] |
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
The incorporation of this compound into peptide structures offers an exciting avenue for the design of novel peptidomimetics with potentially enhanced biological properties. While the presence of an unprotected amine presents a synthetic challenge, the protocols and considerations outlined in this guide provide a robust framework for its successful application in both solution-phase and solid-phase peptide synthesis. Careful selection of coupling reagents, reaction conditions, and purification strategies is key to achieving high yields and purity of the desired peptide products.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C4H7NO3, 25 grams. Retrieved from [Link]
- Methods and protocols of modern solid phase peptide synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20(4), 433-451.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Quora. (2018). Why is amine more nucleophilic than amide?. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
- Guzmán, F., Aróstica, M., Román, T., & Albericio, F. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33.
- Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829.
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
-
JoVE. (2025). Acid Halides to Amides: Aminolysis. Retrieved from [Link]
-
ResearchGate. (2017). Solution phase peptide synthesis with only free amino acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
ChemRxiv. (2023). Title: Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. Retrieved from [Link]
-
Applied Polytech. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Conventional approaches for the synthesis of peptides using unprotected.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b).... Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). A plausible mechanism on installing N-protected amino acids and peptides on phenanthridines under visible-light assistance. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical implementations of the amidation reactions. Reaction.... Retrieved from [Link]
-
NIH. (n.d.). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(methylamino)-3-oxopropanoate. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. β3R3-Peptides: design and synthesis of novel peptidomimetics and their self-assembling properties at the air–water interface - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
Application Note: Silylation of Methyl 3-amino-3-oxopropanoate for Robust Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the chemical derivatization of Methyl 3-amino-3-oxopropanoate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility stemming from the primary amide functional group, this compound is not amenable to direct GC analysis. The described method utilizes silylation, a robust derivatization technique, to replace the active hydrogens on the amide nitrogen with nonpolar trimethylsilyl (TMS) groups. This transformation significantly increases the analyte's volatility and thermal stability, resulting in improved chromatographic peak shape, enhanced resolution, and reliable quantification. The protocol details the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, providing a comprehensive workflow from sample preparation to data interpretation, including recommended GC-MS parameters and troubleshooting guidance.
Introduction: The Analytical Challenge
This compound is a small, polar molecule containing both a methyl ester and a primary amide functional group. While the ester is suitable for gas chromatography, the primary amide (-CONH₂) possesses active hydrogen atoms that engage in strong intermolecular hydrogen bonding. This characteristic renders the molecule non-volatile and susceptible to thermal degradation at the high temperatures used in a GC inlet.[1][2] Direct injection onto a GC column typically results in poor peak shape, significant tailing, low response, or complete sample loss due to adsorption on active sites within the GC system.[1]
To overcome these challenges, chemical derivatization is an essential sample preparation step.[3][4][5] The process modifies the analyte to increase its volatility and thermal stability, making it compatible with GC-MS analysis.[6][7] Silylation is the most widely used and effective derivatization procedure for compounds containing active hydrogens, involving the replacement of these hydrogens with a trimethylsilyl (TMS) group.[6][8] The resulting TMS derivative is significantly less polar, more volatile, and more thermally stable, leading to vastly improved chromatographic performance.[2][9]
Principle of the Method: Silylation Chemistry
The derivatization process is based on a nucleophilic substitution reaction (SN2 type) where the nitrogen atom of the amide group attacks the silicon atom of the silylating agent.[1] For this application, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary silylating reagent, fortified with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
BSTFA is a powerful TMS donor that reacts with a wide range of polar compounds.[2][8]
-
TMCS is added as a catalyst to increase the reactivity of the silylating agent, which is particularly important for derivatizing less reactive functional groups like amides.[2][9][10] The catalyst helps to drive the reaction to completion, ensuring robust and reproducible results.
The amide group of this compound has two active hydrogens, both of which are replaced by TMS groups, yielding the di-TMS derivative as shown below.
Caption: Silylation reaction of this compound with BSTFA.
Materials and Instrumentation
Reagents and Consumables
| Item | Supplier/Grade | Notes |
| This compound | Analytical Standard | - |
| BSTFA + 1% TMCS | Silylation Grade (e.g., Supelco, Regis) | Extremely moisture-sensitive. Store in a desiccator.[6][9] |
| Anhydrous Pyridine | Silylation Grade | Used as a reaction solvent and catalyst. |
| Anhydrous Acetonitrile | HPLC or GC Grade | For sample dilution if necessary. |
| Dry Nitrogen Gas | High Purity | For sample drying. |
| GC Vials, 2 mL, with Caps | Amber glass with PTFE/Silicone septa | - |
| Micropipettes and Tips | - | - |
| Heating Block or GC Oven | - | For incubation. |
| Vortex Mixer | - | - |
GC-MS System and Operating Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC or equivalent | - |
| Injector | Split/Splitless | - |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the TMS derivative. |
| Injection Mode | Split (50:1) | Prevents column overloading. Adjust ratio based on sample concentration. |
| Injection Volume | 1 µL | - |
| Carrier Gas | Helium (99.999% purity) | - |
| Flow Rate | 1.2 mL/min (Constant Flow) | - |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, TR-5) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for TMS derivatives.[11][12] |
| Oven Program | Initial: 80°C, hold 2 min | - |
| Ramp: 15 °C/min to 280 °C | This ramp rate provides good separation and reasonable run times. | |
| Hold: 5 min at 280 °C | Ensures elution of any less volatile components. | |
| Mass Spectrometer | ||
| MS System | Agilent 5977B MSD or equivalent | - |
| Ionization Mode | Electron Ionization (EI) | Standard for GC-MS. |
| Ionization Energy | 70 eV | Standard EI energy for library matching. |
| Source Temperature | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte before reaching the source. |
| Scan Mode | Full Scan | For qualitative identification. |
| Scan Range | m/z 40 - 550 | Covers the expected mass of the derivative and its fragments. |
| Solvent Delay | 3 min | Prevents the filament from being damaged by the solvent peak. |
Detailed Experimental Protocol
The entire procedure must be performed under anhydrous conditions, as silylating reagents are readily hydrolyzed by water, which will prevent the reaction from going to completion.[1][13][14]
Caption: General experimental workflow for silylation and GC-MS analysis.
Step 1: Sample Preparation (Crucial First Step)
-
Accurately weigh approximately 1 mg of this compound standard into a 2 mL amber GC vial.
-
If the sample is in a solution, transfer an aliquot to the vial and evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. For aqueous samples, lyophilization (freeze-drying) is the preferred method to ensure all moisture is removed.[14][15]
-
Causality Check: This step is the most critical for success. Any residual water will preferentially react with the BSTFA reagent, consuming it and leading to incomplete derivatization of the analyte.[9][13]
Step 2: Derivatization Reaction
-
To the dry sample in the GC vial, add 100 µL of anhydrous pyridine. Vortex briefly to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly with a PTFE-lined cap. Ensure the seal is secure to prevent evaporation during heating and to protect the reagents from atmospheric moisture.
-
Vortex the mixture for 30 seconds to ensure homogeneity. A molar excess of at least 2:1 of the silylating reagent to active hydrogens is recommended to drive the reaction.[10]
Step 3: Incubation
-
Place the sealed vial in a heating block or GC oven set to 70 °C .
-
Incubate for 60 minutes .
-
Causality Check: The amide functional group is less reactive towards silylation compared to hydroxyl or amine groups.[1][10] Heating is necessary to provide the activation energy required to drive the derivatization of both amide hydrogens to completion within a reasonable timeframe.[9]
Step 4: Analysis
-
After incubation, remove the vial and allow it to cool completely to room temperature.
-
Inject 1 µL of the cooled, derivatized sample into the GC-MS system using the parameters outlined in Table 3.2.
-
Self-Validation: It is highly recommended to prepare and analyze a reagent blank (containing only pyridine and BSTFA + 1% TMCS) using the same procedure. This helps in identifying any artifact peaks originating from the reagents, solvent, or septa bleed.[9]
Expected Results and Interpretation
-
Chromatography: A successful derivatization will yield a single, sharp, and symmetrical chromatographic peak for the di-TMS derivative of this compound.
-
Mass Spectrometry: The analyte is this compound (C₄H₇NO₃, MW = 117.10 g/mol ). The derivatized product is the di-TMS derivative (C₁₀H₂₃NO₃Si₂, MW = 261.46 g/mol ). The Electron Ionization (EI) mass spectrum is expected to show characteristic ions:
-
Molecular Ion (M⁺): A small or absent peak at m/z 261.
-
[M-15]⁺: A prominent peak at m/z 246, corresponding to the loss of a methyl group (-CH₃) from one of the TMS moieties. This is a very common fragmentation pattern for TMS derivatives.
-
TMS-related ions: A characteristic base peak or very strong ion at m/z 73, corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺. Other silicon-containing fragment ions may also be present.
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peak | 1. Incomplete derivatization.[16] 2. Active sites in the GC inlet liner or column. | 1. Ensure sample was completely dry. Increase reaction time or temperature. Ensure sufficient excess of reagent. 2. Replace the inlet liner. Trim the first 10-20 cm of the GC column. |
| Multiple Peaks for Analyte | 1. Incomplete derivatization (seeing both mono- and di-TMS derivatives). 2. Analyte degradation. | 1. Optimize derivatization conditions as above. 2. Lower the injector temperature in 10°C increments to check for thermal breakdown. |
| No Analyte Peak | 1. Silylating reagent was hydrolyzed due to moisture.[1] 2. Sample loss during preparation. 3. Injection issue. | 1. Use fresh, unopened reagents. Ensure all glassware and solvents are anhydrous. 2. Re-prepare the sample, ensuring careful handling. 3. Check syringe, inlet, and GC parameters. |
| Extraneous "Ghost" Peaks | 1. Contamination from reagents, solvent, or vials.[16] 2. Septum bleed or previous sample carryover. | 1. Run a reagent blank to identify the source. Use high-purity reagents. 2. Bake out the GC column and inlet. Use high-quality septa. |
Conclusion
The protocol described provides a robust and reliable method for the derivatization of this compound for GC-MS analysis. By converting the polar amide into a non-polar di-TMS derivative, the challenges of low volatility and thermal instability are effectively overcome. This silylation procedure facilitates excellent chromatographic performance, enabling accurate and sensitive detection and quantification for researchers in metabolomics, drug development, and other scientific fields.
References
-
BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
-
BenchChem. (2025). Application Notes and Protocols for Silylation Derivatization in GC-MS Analysis.
-
Das, R., & Rupa, E. Z. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Methods in Molecular Biology, 1487, 13-22.
-
TCI Chemicals. (n.d.). GC Derivatization Reagents.
-
Cataldi, T. R. I., et al. (n.d.). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar.
-
BenchChem. (2025). Derivatization of Polar Analytes for GC-MS Analysis: A Focus on Silylation.
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
-
Restek. (n.d.). GC Derivatization.
-
Li, L., et al. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 86(12), 5960-5967.
-
ResearchGate. (n.d.). Analytical characteristics for amino acid derivatives using GC-MS....
-
Regis Technologies. (n.d.). Silylation Reagents.
-
Supelco. (n.d.). BSTFA Product Information. Sigma-Aldrich.
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents.
-
Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
-
Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
-
Sigma-Aldrich. (n.d.). BSTFA + TMCS as a Derivatization Reagent for GC.
-
De Souza, D. P. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology, 1055, 29-37.
-
CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS.
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Molecules, 26(6), 1726.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Gas Chromatography with BSTFA Derivatization.
-
Supelco. (n.d.). Guide to Derivatization Reagents for GC.
-
Le, T. L., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Separation Science, 33(9), 1392-1401.
-
Autech. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
-
De Souza, D. P. (2013). Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. ResearchGate.
-
Wikipedia. (n.d.). Metabolomics.
-
Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
-
Kim, K. H., et al. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. BioMed Research International, 2013, 867298.
-
ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?.
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1, 245-252.
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
-
Agilent Technologies. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
-
Interchim. (n.d.). Derivatization reagents.
-
Togni, A., et al. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature, 573(7772), 115-120.
-
Sigma-Aldrich. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
-
ResearchGate. (n.d.). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes.
-
ResearchGate. (2019). How can I interpret the GC-MS results obtained after silylation of an extract?.
-
Park, S., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 13(10), 1600.
-
ResearchGate. (2021). (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis.
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Sample Preparation in Chromatography, 619-658.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. nbinno.com [nbinno.com]
- 3. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics - Wikipedia [en.wikipedia.org]
- 5. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silylation Reagents - Regis Technologies [registech.com]
- 7. chromtech.com [chromtech.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Note & Protocols: Methyl Carbamoylacetate as a Versatile Precursor in Heterocyclic Synthesis
Abstract
Methyl carbamoylacetate is a highly versatile and cost-effective precursor for the synthesis of a wide array of biologically relevant heterocyclic compounds. Its unique structure, featuring an active methylene group flanked by an ester and a carbamoyl group, provides multiple reactive sites for cyclocondensation reactions. This guide offers an in-depth exploration of its application in constructing key heterocyclic scaffolds, with a focus on Dihydropyrimidinones (DHPMs) via the Biginelli reaction and 1,4-Dihydropyridines (DHPs) through Hantzsch-type synthesis. We provide detailed, validated protocols, mechanistic insights, and troubleshooting guides tailored for researchers in synthetic chemistry and drug development.
Introduction: The Synthetic Utility of Methyl Carbamoylacetate
In the landscape of drug discovery, the development of efficient synthetic routes to novel molecular scaffolds is paramount.[1] Methyl carbamoylacetate emerges as a C3 synthon of significant value. Its reactivity is centered around the acidic α-carbon, making it an excellent nucleophile in condensation reactions, and the electrophilic carbonyl centers. This dual reactivity allows it to participate in multi-component reactions (MCRs), which are highly prized for their atom economy and ability to rapidly generate molecular complexity from simple starting materials.[2]
The primary applications of methyl carbamoylacetate lie in the synthesis of nitrogen-containing heterocycles, which form the core of numerous pharmaceuticals.[3] This guide will focus on two of the most powerful MCRs utilizing this precursor: the Biginelli and Hantzsch reactions.
Critical Safety Precautions
Safe laboratory practice is non-negotiable. All protocols must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Handling: Methyl carbamoylacetate and its related starting materials should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[4][5] Strong acids and bases are corrosive and require careful handling. Organic solvents are often flammable and should be kept away from ignition sources.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not mix incompatible waste streams.
-
Emergency Procedures: Ensure safety showers and eyewash stations are accessible.[4] In case of accidental exposure, rinse the affected area with copious amounts of water and seek immediate medical attention.
Application I: Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
The dihydropyrimidinone (DHPM) scaffold is a "privileged structure" in medicinal chemistry, most famously represented by Monastrol , a potent inhibitor of the mitotic kinesin Eg5.[2] The Biginelli reaction, a one-pot acid-catalyzed cyclocondensation, is the most direct method for accessing this core.[7][8]
Mechanistic Rationale
The accepted mechanism for the Biginelli reaction involves three key stages. The causality behind using an acid catalyst (e.g., HCl, PTSA, or a Lewis acid) is to accelerate the initial and rate-limiting step: the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This highly electrophilic intermediate is then intercepted by the enol form of the active methylene compound (methyl carbamoylacetate). The subsequent cyclization and dehydration yield the final DHPM product.
Caption: Key stages of the Biginelli reaction mechanism.
Experimental Protocol: Synthesis of 4-Aryl-5-(methoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol provides a robust and general method for synthesizing a range of DHPMs.
Materials & Equipment
| Reagent/Equipment | Purpose |
|---|---|
| Aromatic Aldehyde | Substrate (e.g., Benzaldehyde) |
| Methyl Carbamoylacetate | C3 Synthon / Active Methylene Cmpd. |
| Urea | Nitrogen Source |
| Ethanol (EtOH) | Solvent |
| Concentrated HCl | Catalyst |
| Round-bottom flask | Reaction Vessel |
| Reflux Condenser | Prevent solvent loss |
| Magnetic Stirrer/Hotplate | Agitation and Heating |
| Buchner Funnel & Filter Paper | Product Isolation |
| Thin Layer Chromatography (TLC) | Reaction Monitoring |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (10 mmol, 1.0 eq), methyl carbamoylacetate (10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq).
-
Solvent Addition: Add 20 mL of ethanol to the flask. Stir the mixture to achieve a suspension.
-
Catalyst Addition: Carefully add 3-4 drops of concentrated hydrochloric acid to the mixture. The choice of an acid catalyst is critical for protonating the aldehyde and facilitating the initial condensation with urea.[8]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours, marked by the consumption of the aldehyde.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol.
-
Characterization: Dry the purified product under vacuum and characterize using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting Guide
-
Low Yield: Ensure the urea is fully dissolved or well-suspended. The reaction may require a longer reflux time for electron-withdrawing aldehydes.
-
No Precipitate: If no solid forms upon cooling, slowly add cold water to the reaction mixture to induce precipitation. Alternatively, reduce the solvent volume under reduced pressure.
Data Presentation: Substrate Scope
The protocol is effective for a variety of substituted aromatic aldehydes.
| Entry | Aldehyde (Ar-CHO) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 6 | 92 |
| 2 | 4-Chlorobenzaldehyde | 5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 8 | 88 |
| 4 | 3-Nitrobenzaldehyde | 10 | 85 |
Application II: Synthesis of 1,4-Dihydropyridines (DHPs) via Hantzsch-type Synthesis
The 1,4-dihydropyridine core is another cornerstone of medicinal chemistry, famously found in calcium channel blockers like Nifedipine and Amlodipine, which are used to treat hypertension.[9][10] The Hantzsch synthesis is a classic multi-component reaction for constructing this scaffold.[11]
Mechanistic Rationale
The Hantzsch synthesis involves the condensation of an aldehyde, a nitrogen source (ammonia or ammonium acetate), and two equivalents of a β-dicarbonyl compound.[9] When using methyl carbamoylacetate, the reaction proceeds through a Hantzsch-like pathway. The process can be viewed as the formation of two key intermediates: an enamine (from methyl carbamoylacetate and ammonia) and an unsaturated carbonyl species (from a Knoevenagel condensation of the aldehyde and a second molecule of methyl carbamoylacetate). These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the DHP ring.
Caption: Logical flow of the Hantzsch-type DHP synthesis.
Experimental Protocol: Synthesis of dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates
This protocol outlines a one-pot synthesis of symmetrical 1,4-DHPs.
Materials & Equipment
| Reagent/Equipment | Purpose |
|---|---|
| Aromatic Aldehyde | Substrate |
| Methyl Carbamoylacetate | β-dicarbonyl equivalent |
| Ammonium Acetate | Nitrogen Source |
| Isopropanol (i-PrOH) or Ethanol | Solvent |
| Round-bottom flask, Condenser | Reaction Apparatus |
| Magnetic Stirrer/Hotplate | Agitation and Heating |
Step-by-Step Procedure
-
Reaction Setup: To a solution of the aromatic aldehyde (10 mmol, 1.0 eq) in isopropanol (30 mL) in a 100 mL round-bottom flask, add methyl carbamoylacetate (20 mmol, 2.0 eq).
-
Nitrogen Source: Add ammonium acetate (12 mmol, 1.2 eq) to the mixture. The choice to use ammonium acetate provides both the ammonia and a mild acidic catalyst to promote the reaction.[9]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 8-16 hours with continuous stirring.
-
Monitoring: Track the disappearance of the starting materials via TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If not, place the flask in an ice bath for 1 hour.
-
Purification: Collect the solid product by vacuum filtration, wash with cold isopropanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or ethyl acetate can be performed if necessary.
-
Aromatization (Optional): The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine derivative using various oxidizing agents (e.g., iodine in methanol, nitric acid) if desired. This step is driven by the formation of a stable aromatic ring.[9][12]
General Experimental Workflow and Characterization
A successful synthesis campaign relies on a systematic workflow from reaction setup to final product analysis.
Caption: From reagents to a characterized compound.
Product Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of the synthesized heterocycle.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as N-H stretches, C=O (ester and amide) stretches, and C=C bonds in the heterocyclic ring.
Conclusion
Methyl carbamoylacetate stands as a powerful and accessible precursor for constructing high-value heterocyclic cores. The Biginelli and Hantzsch-type reactions highlighted herein demonstrate its utility in multi-component strategies that are central to modern synthetic and medicinal chemistry. The protocols provided are scalable and robust, offering a reliable foundation for researchers to generate libraries of novel compounds for biological screening and drug development programs.
References
- Catalysis Science & Technology. (n.d.). Mechanistic insights into methanol carbonylation to methyl acetate over an efficient organic template-free Cu-exchanged mordenite. RSC Publishing.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2024).
- Quora. (2021).
- Chemos GmbH & Co.KG. (2020).
- PubMed Central - NIH. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1.
- SYNTHESIS OF PYRIMIDINE DERIV
- Lookchem. (n.d.). methyl (carbamoylamino)(methylsulfanyl)
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Safety D
- MDPI. (n.d.).
- Thermo Fisher Scientific - US. (n.d.). Hantzsch Dihydropyridine Synthesis.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- NIH. (n.d.). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines.
- ResearchGate. (2025). (PDF)
- Journal of Internal Medicine & Pharmacology (JIMP). (n.d.).
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.).
- Asian Publication Corporation. (n.d.).
- ResearchGate. (n.d.). The Biginelli model reaction under study: benzaldehyde (1a)
- SUST Repository. (n.d.). Chapter One.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- PMC - NIH. (2015).
- NIH. (2022). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties.
- MDPI. (2023).
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024).
- YouTube. (2022).
- ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.
- Mechanism and Kinetics of the Reaction of Methyl Acetate with Cl
- Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candid
- Chemistry LibreTexts. (2020). 9.
- Semantic Scholar. (n.d.).
- NIH. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents.
- Khan Academy. (n.d.).
- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ResearchGate. (2022). (PDF) Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candid
- PMC - NIH. (n.d.). Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters.
- PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
- Molecular Modification: A Strategy in Drug Discovery and Drug Design. (2023).
- MDPI. (2023).
- Accelerating compound synthesis in drug discovery: the role of digitalisation and autom
- PMC - NIH. (n.d.).
Sources
- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. agilent.com [agilent.com]
- 7. sennosbiotech.com [sennosbiotech.com]
- 8. repository.sustech.edu [repository.sustech.edu]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-3-oxopropanoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 3-amino-3-oxopropanoate (Malonamic acid methyl ester). This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. We provide in-depth troubleshooting, answers to frequently asked questions, and a validated high-yield protocol, moving beyond simple instructions to explain the critical scientific principles behind each step.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound primarily involves the formation of an amide bond. The choice of starting material and reaction methodology significantly impacts yield, purity, and scalability. The three most common routes are summarized below.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Advantages | Challenges & Considerations |
| 1. Coupling Agent-Mediated Amidation | Monomethyl Malonate, Ammonia Source | EDC, DCC, HATU, HOBt, DMAP | 70-95% | High yield, mild conditions, high purity, good functional group tolerance.[1][2] | Cost of coupling reagents, removal of byproducts (e.g., DCU from DCC).[1] |
| 2. Ammonolysis of Diester | Dimethyl Malonate, Ammonia | Ammonia (anhydrous or aqueous), Alkali Metal Alkoxides | 40-70% | Inexpensive starting materials. | Requires careful control of stoichiometry to avoid diamide formation, may require elevated temperature/pressure, lower selectivity.[3] |
| 3. Acyl Chloride Intermediate | Monomethyl Malonate, Ammonia Source | Thionyl Chloride (SOCl₂), Oxalyl Chloride | 60-85% | Highly reactive intermediate, drives reaction to completion. | Harsh reagents (SOCl₂), potential for side reactions if not carefully controlled, requires anhydrous conditions.[4] |
Section 2: High-Yield Recommended Protocol: EDC/HOBt Coupling
This protocol details the synthesis via activation of monomethyl malonate using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). This method is favored for its high efficiency, mild reaction conditions, and the water-solubility of its urea byproduct, which simplifies purification.[1][5]
Step-by-Step Experimental Protocol
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve monomethyl malonate (1.0 eq) and HOBt (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.2 M).
-
Carboxylic Acid Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Active Ester Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. During this time, the carboxylic acid is activated through the formation of an O-acylisourea intermediate, which then reacts with HOBt to form a more stable and reactive HOBt ester.[6]
-
Ammonia Addition: Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate organic solvent (e.g., 2.0 M ammonia in isopropanol, 1.5 eq) dropwise via the dropping funnel. Maintain the temperature at 0 °C. Caution: Using aqueous ammonia is not recommended as water can hydrolyze the activated intermediate.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting monomethyl malonate is consumed.
-
Workup and Isolation:
-
Quench the reaction by adding water.
-
If DCM was used, separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
If DMF was used, dilute with a larger volume of ethyl acetate and perform the same aqueous washes.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield this compound as a pure solid.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing probable causes and actionable solutions.
Problem 1: Low or No Product Yield
-
Q: My reaction yield is consistently below 30%, or I'm only recovering starting material. What's going wrong?
-
A: Probable Cause 1: Reagent Inactivity or Degradation. Coupling reagents like EDC are moisture-sensitive. Monomethyl malonate can degrade over time.
-
Solution: Use freshly opened or properly stored EDC·HCl. Verify the purity of your monomethyl malonate. Ensure all solvents are anhydrous, as water will compete with the amine and hydrolyze the activated ester.
-
-
A: Probable Cause 2: Premature Acid-Base Reaction. If an ammonia source is added before the carboxylic acid is fully activated, a simple acid-base reaction will occur, forming the ammonium salt of monomethyl malonate. This salt is unreactive towards coupling.[7]
-
Solution: Follow the protocol sequence strictly. Activate the carboxylic acid with EDC/HOBt first for at least 30 minutes at 0 °C before introducing the ammonia source. This ensures the formation of the reactive intermediate.
-
-
A: Probable Cause 3: Inefficient Ammonia Source.
-
Solution: Aqueous ammonia introduces water, which is detrimental. Bubbling ammonia gas can be inefficient if not properly managed. A titrated solution of ammonia in an organic solvent (e.g., methanol, isopropanol) provides a more controlled and anhydrous method of addition.
-
-
Problem 2: Product is Impure with Significant Side Products
-
Q: My final product is contaminated with a byproduct that has a mass corresponding to dicyclohexylurea (DCU), even though I used EDC. What is it?
-
A: Probable Cause: EDC-Related Byproduct. The byproduct of EDC is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). Unlike the highly insoluble DCU from DCC, EDU is water-soluble.[1]
-
Solution: The presence of EDU in your final product indicates an inefficient aqueous workup. Perform the acidic (1 M HCl) and basic (sat. NaHCO₃) washes thoroughly. The protonated amine of EDU makes it highly soluble in the acidic aqueous phase, facilitating its removal.
-
-
-
Q: I used dimethyl malonate and now have a mixture of my desired product and a diamide. How can I improve selectivity?
-
A: Probable Cause: Over-reaction of the Diester. Ammonia can react with both ester groups of dimethyl malonate, leading to the formation of malonamide.
-
Solution: To achieve mono-amidation, carefully control the stoichiometry (use no more than 1.0 equivalent of ammonia). Running the reaction at lower temperatures can also improve selectivity. The most robust solution is to switch to monomethyl malonate as the starting material, which eliminates this possibility.[8]
-
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the specific function of HOBt in the EDC coupling reaction?
-
A: HOBt serves two critical functions. First, it reacts with the highly reactive O-acylisourea intermediate formed from EDC and the carboxylic acid. This generates an HOBt-activated ester, which is more stable than the O-acylisourea but still highly reactive towards the amine. Second, this pathway significantly reduces the risk of side reactions.[2][6]
-
-
Q2: Can I use a different coupling reagent like DCC instead of EDC?
-
A: Yes, DCC is a common and less expensive alternative.[4] However, the byproduct, dicyclohexylurea (DCU), is notoriously insoluble in most organic solvents, which can complicate purification as it often requires filtration. For cleaner reactions and simpler workups, especially at the research scale, EDC is generally preferred.[1]
-
-
Q3: Is it possible to synthesize this compound without a coupling agent?
-
A: Yes, but it is often less efficient. Direct reaction of a carboxylic acid and an amine requires very high temperatures (>100 °C) to drive off water, which can degrade the product.[1] Another method is the ammonolysis of an ester like dimethyl malonate, which can be catalyzed by a strong base like sodium methoxide, but this risks side reactions like diamide formation and transesterification.[3] For high-yield, high-purity synthesis under mild conditions, coupling agents are superior.
-
-
Q4: My starting material is malonic acid. Can I use it directly?
-
A: Using malonic acid directly is challenging. You would need to selectively activate only one of the two carboxylic acid groups, which requires protecting group chemistry or will lead to a mixture of products. It is far more efficient to start with a mono-ester derivative like monomethyl malonate.[8][9]
-
Section 5: Visual Schematics
Reaction Mechanism and Troubleshooting Workflow
The following diagrams illustrate the key chemical transformations and a logical workflow for diagnosing common synthesis problems.
Caption: EDC/HOBt mechanism for activating monomethyl malonate.
Caption: Troubleshooting workflow for low yield issues.
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Banda, R. H., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Source not specified in search result, linking to PMC/NIH article] Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Zhonghai. (n.d.). What are the amidation reagents? Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Google Patents. (1949). Process for the amidation of esters. (U.S. Patent No. 2,464,094A).
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Kim, H. J., et al. (2012). Practical large scale synthesis of half-esters of malonic acid. Bulletin of the Korean Chemical Society, 33(5), 1709-1711. Retrieved from [Link]
-
Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information [for a related synthesis]. Retrieved from [Link]
- Google Patents. (2007). Malonic acid monomethyl derivatives and production process thereof. (U.S. Patent No. 7,208,621B2).
-
PubChem. (n.d.). Methyl 3-(methylamino)-3-oxopropanoate. Retrieved from [Link]
- Google Patents. (1994). Method of preparing substituted malonic ester anilides and malonic acid mono-anilides. (U.S. Patent No. 5,334,747A).
-
Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(1), 137-140. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-cyano-3-oxopropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl cyanoacetate. Retrieved from [Link]
-
Reddit. (2021). r/OrganicChemistry - wondering if anyone can help with the synthesis... Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity. Retrieved from [Link]
- Google Patents. (2006). Process for producing 3-amino-2-hydroxypropionic acid derivatives. (U.S. Patent No. US20060135784A1).
- Google Patents. (1990). Production of methyl 3-aminocrotanate. (Japanese Patent No. JPH0285237A).
-
Li, Z., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 17(5), 5539-5546. Retrieved from [Link]
- Google Patents. (2012). Synthesis of methylene malonates substantially free of impurities. (Patent No. WO2012054616A2).
-
ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]
-
Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2464094A - Process for the amidation of esters - Google Patents [patents.google.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. rsc.org [rsc.org]
- 6. hepatochem.com [hepatochem.com]
- 7. jackwestin.com [jackwestin.com]
- 8. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 1071-46-1: Monoethyl malonate | CymitQuimica [cymitquimica.com]
Technical Support Center: Purification of Crude Methyl 3-amino-3-oxopropanoate
Welcome to the technical support center for the purification of crude Methyl 3-amino-3-oxopropanoate (also known as Methyl Carbamoylacetate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.
Understanding the Molecule and Potential Impurities
This compound is a polar molecule containing both a methyl ester and a primary amide functional group. This bifunctionality dictates its solubility and chromatographic behavior. The purity of this compound is crucial for its successful use in subsequent synthetic steps.
A typical synthesis of this compound may involve the reaction of a malonic acid derivative with an amine source. Based on this, common impurities can be anticipated:
-
Unreacted Starting Materials: Such as dimethyl malonate or other malonic esters.
-
By-products of the Reaction: Including compounds from side reactions or incomplete conversions.
-
Products of Hydrolysis: The ester or amide functional groups can undergo hydrolysis to form the corresponding carboxylic acid or carboxylate salt, particularly if exposed to acidic or basic conditions.
-
Residual Solvents: Solvents used in the synthesis and work-up procedures.
Purification Strategy Workflow
The selection of an appropriate purification strategy depends on the scale of the experiment, the nature of the impurities, and the desired final purity. A general workflow is presented below.
Caption: General purification workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a common problem with polar compounds where the solute separates from the solution as a liquid phase rather than a solid. This can be due to a high concentration of impurities, a rapid cooling rate, or an inappropriate solvent choice.
-
Causality: The compound is coming out of solution at a temperature above its melting point, or impurities are depressing the melting point.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation, then allow it to cool much more slowly.
-
Slow Cooling: Insulate the flask to ensure a very gradual temperature decrease. This can be achieved by placing the flask in a warm water bath and allowing it to cool to room temperature with the bath.
-
Change Solvent System: The solvent may be too non-polar. Try a more polar solvent or a solvent mixture. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective[1]. A mixture such as ethanol/water could also be trialed.
-
Q2: No crystals are forming even after the solution has cooled to room temperature and in an ice bath. What are the next steps?
A2: This is likely due to either the solution being too dilute or the presence of soluble impurities that inhibit nucleation.
-
Causality: The concentration of the solute has not reached its supersaturation point, or there are no nucleation sites for crystal growth to begin.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation[2].
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template for crystal growth[2].
-
-
Concentrate the Solution: If induction methods fail, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Add an Anti-solvent: If your compound is dissolved in a solvent in which it is very soluble, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then warm until it is clear again and allow to cool slowly.
-
Q3: The purity of my product did not improve significantly after recrystallization. Why?
A3: This can happen if the impurities have very similar solubility profiles to your product in the chosen solvent or if the crystals were not washed properly.
-
Causality: Co-crystallization of impurities or trapping of the impure mother liquor within the crystal lattice.
-
Solutions:
-
Wash the Crystals: Ensure you wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Second Recrystallization: A second recrystallization, potentially from a different solvent system, may be necessary to achieve higher purity.
-
Alternative Technique: If recrystallization is ineffective, column chromatography may be required to separate the impurities.
-
Column Chromatography Issues
Q4: My compound is very polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate. How can I purify it using column chromatography?
A4: For highly polar compounds, standard solvent systems like ethyl acetate/hexane may not be sufficient to elute the compound from the polar silica gel.
-
Causality: The compound has a very strong affinity for the stationary phase due to its polarity.
-
Solutions:
-
Increase Solvent Polarity: A more polar mobile phase is needed. A common choice for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH)[3]. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Use an Additive: For compounds with basic functional groups like amines, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonium hydroxide to the eluent can help to reduce tailing and improve elution by neutralizing acidic sites on the silica gel[4].
-
Reverse-Phase Chromatography: If normal-phase chromatography is still problematic, consider using reverse-phase silica gel where the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.
-
Q5: I am losing a significant amount of my product on the column. What is happening?
A5: Amides can sometimes irreversibly bind to silica gel, leading to low recovery. Also, the compound might be unstable on silica.
-
Causality: Strong, irreversible adsorption to the stationary phase or decomposition of the compound on the acidic silica surface.
-
Solutions:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine.
-
Alternative Stationary Phase: Consider using a different stationary phase like neutral alumina, which can be less harsh for some compounds.
-
Dry Loading: If the compound has poor solubility in the eluent, it can be "dry loaded". Dissolve the crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the column. This can sometimes improve resolution and recovery[5].
-
Recrystallization as an Alternative: As a general rule, recrystallization is often preferred for the purification of amides to avoid the potential for low yields on silica gel columns[1].
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The ideal solvent and conditions should be determined through small-scale trials.
1. Solvent Selection:
- Test the solubility of a small amount of your crude product in various polar solvents at room temperature and upon heating. Potential solvents include ethanol, isopropanol, acetonitrile, or ethyl acetate. A good solvent will dissolve the compound when hot but not at room temperature.
- A two-solvent system can also be effective. For example, dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and then add a "bad" solvent (e.g., water or hexane) dropwise until the solution becomes turbid.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent and swirl to dissolve. If necessary, gently heat the mixture on a hot plate. Continue adding small portions of the hot solvent until the solid is completely dissolved.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Collection and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
6. Drying:
- Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol is a starting point and should be optimized based on TLC analysis.
1. TLC Analysis:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or DCM).
- Spot the solution on a silica gel TLC plate and develop it in various solvent systems. A good starting eluent is a mixture of dichloromethane and methanol (e.g., 98:2 DCM:MeOH).
- The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.
2. Column Preparation:
- Prepare a silica gel column using the wet slurry method with your chosen eluent. The amount of silica gel should be 50-100 times the weight of your crude material.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
- Carefully load the sample onto the top of the silica gel bed.
4. Elution:
- Begin eluting the column with the solvent system determined from your TLC analysis.
- Collect fractions and monitor the elution by TLC.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides a guide for selecting a starting solvent system for column chromatography based on TLC analysis. The actual Rf values will need to be determined experimentally.
| Solvent System (DCM:MeOH, v/v) | Approximate Rf of Product (Estimated) | Observations |
| 99:1 | 0.1 - 0.2 | May be a good starting point for elution. |
| 98:2 | 0.2 - 0.4 | Likely a good eluent system for column chromatography. |
| 95:5 | > 0.5 | May be too polar, leading to poor separation from more polar impurities. |
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting purification problems.
References
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
Sources
Optimizing temperature and solvent conditions for methyl carbamoylacetate reactions.
Welcome to the technical support center for optimizing reactions involving methyl carbamoylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature and solvent conditions in their experiments. Here, we address common challenges through troubleshooting guides and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your research.
Section 1: Troubleshooting Guide for Common Issues
This section addresses specific problems that may arise during reactions with methyl carbamoylacetate, offering step-by-step guidance to resolve them.
Issue 1: Low Yield of the Desired N-Acylated Product
Q: My N-acylation reaction with methyl carbamoylacetate is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in N-acylation reactions are a common issue and can often be attributed to several factors, primarily reaction equilibrium, suboptimal temperature, or inappropriate solvent choice.
Underlying Causes and Solutions:
-
Reversible Reaction: N-acylation is often a reversible process. To drive the equilibrium towards the product, consider using an excess of one of the reactants, typically the amine.[1]
-
Suboptimal Temperature: Temperature plays a critical role. Low temperatures can lead to slow reaction rates, while excessively high temperatures may cause decomposition of reactants or products.[2][3] The thermal stability of your specific reactants should be considered.[4][5][6][7][8]
-
Optimization Protocol:
-
Start with room temperature as a baseline.
-
If the reaction is slow, incrementally increase the temperature by 10-20°C and monitor the progress by Thin Layer Chromatography (TLC).[9]
-
Be cautious of temperatures exceeding the boiling point of your solvent or the decomposition temperature of your compounds.
-
-
-
Inappropriate Solvent: The choice of solvent is crucial as it influences the solubility of reactants and the stabilization of the transition state.[10][11][12] For N-acylation, a solvent that can dissolve both the amine and methyl carbamoylacetate without participating in the reaction is ideal.
Issue 2: Formation of O-Acylation Side Product
Q: I am observing a significant amount of an O-acylated byproduct alongside my desired N-acylated product. How can I improve the chemoselectivity for N-acylation?
A: The competition between N-acylation and O-acylation is a classic challenge, especially when dealing with substrates containing both amine and hydroxyl groups (e.g., amino alcohols). The selectivity is highly dependent on the solvent system and the presence of catalysts or bases.
Controlling Chemoselectivity:
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence whether the reaction favors N- or O-acylation.[13]
-
Protic vs. Aprotic Solvents: Protic solvents can solvate the amine nucleophile through hydrogen bonding, potentially decreasing its reactivity and favoring O-acylation. In contrast, polar aprotic solvents like DMSO or DMF can enhance the nucleophilicity of the amine.
-
Solvent Polarity: An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex.[10]
-
-
Role of a Base: The addition of a non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity and favoring N-acylation.[14][15][16] However, a strong base might also deprotonate a hydroxyl group, leading to competing O-acylation. Careful selection of the base and its stoichiometry is critical.
-
Protecting Groups: In complex molecules, temporarily protecting the hydroxyl group is a reliable strategy to prevent O-acylation.
Issue 3: Reaction Stalls or Fails to Reach Completion
Q: My reaction with methyl carbamoylacetate starts but then stalls, leaving a significant amount of starting material. What could be the issue?
A: A stalled reaction can be frustrating. The root cause often lies with catalyst deactivation, product inhibition, or the formation of unreactive species.
Troubleshooting a Stalled Reaction:
-
Monitor by TLC: Use TLC to confirm that a reaction has indeed stalled and is not just proceeding slowly.[9]
-
Catalyst Activity: If you are using a catalyst, it may have degraded or been poisoned by impurities in the starting materials or solvent.
-
Product Solubility: The product might be precipitating out of the solution, physically coating the starting materials and preventing further reaction. Try a solvent system in which all components remain soluble.
-
Side Reactions: Unwanted side reactions could be consuming your reactants.[1][9] Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify potential byproducts.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of working with methyl carbamoylacetate.
Q1: What is the optimal temperature range for reactions with methyl carbamoylacetate?
A1: There is no single "optimal" temperature, as it is highly dependent on the specific reaction, substrate, and solvent. However, a general approach is to start at room temperature and gently heat the reaction mixture if the rate is too slow.[17] For many N-acylation reactions, a range of 25°C to 80°C is common. Always be mindful of the thermal stability of your reactants and products.[4][5][6][7][8]
Q2: How do I choose the right solvent for my methyl carbamoylacetate reaction?
A2: The ideal solvent should dissolve all reactants and not interfere with the reaction. The choice of solvent can also be used to control reactivity and selectivity.[10][11][12][18]
| Solvent Type | Examples | Dielectric Constant (approx.) | Application Notes |
| Polar Aprotic | Acetonitrile, DMSO, DMF | 37, 47, 37 | Generally good for N-acylation as they can increase nucleophilicity.[10] |
| Polar Protic | Water, Ethanol, Methanol | 78, 24, 33 | Can participate in the reaction (hydrolysis, transesterification). Use with caution.[10] |
| Non-Polar | Toluene, Hexane | 2.4, 1.9 | Used when reactants are non-polar. May lead to slower reaction rates. |
| Ethers | THF, Diethyl ether | 7.6, 4.3 | Common, weakly coordinating solvents.[13] |
Table 1: Common Solvents and Their Properties.[10]
Q3: Can I run reactions with methyl carbamoylacetate without a solvent?
A3: Yes, solvent-free reactions are possible and can be advantageous in terms of green chemistry and simplified workup.[19][20] This approach is most successful when the reactants are liquids at the reaction temperature or if the reaction is run at a temperature where the mixture becomes molten.
Q4: What are some common side reactions to be aware of?
A4: Besides the O-acylation mentioned earlier, other potential side reactions include:
-
Hydrolysis: If water is present, the ester group of methyl carbamoylacetate or the product can be hydrolyzed back to a carboxylic acid, especially under acidic or basic conditions.[1][9]
-
Dimerization/Polymerization: Some substrates may be prone to self-reaction under the experimental conditions.[1]
-
Decarboxylation: At elevated temperatures, carbamates can sometimes undergo decarboxylation.
Q5: How should I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a reaction.[9] By comparing the reaction mixture to spots of the starting materials, you can observe the consumption of reactants and the formation of products. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.
Q6: What are the recommended purification methods for products from methyl carbamoylacetate reactions?
A6: The choice of purification method depends on the properties of your product and the impurities present.
-
Column Chromatography: A versatile technique for separating compounds with different polarities.[9]
-
Recrystallization: Ideal for solid products.[21]
-
Distillation: Suitable for liquid products with boiling points that are significantly different from those of impurities.[9]
-
Extraction: Can be used to remove water-soluble impurities.[21]
Section 3: Visualizing Experimental Workflows
Troubleshooting Workflow for Low Yield
This diagram outlines a logical progression for troubleshooting low-yield reactions.
A troubleshooting workflow for addressing low reaction yields.
General N-Acylation Protocol
The following diagram illustrates a standard experimental protocol for N-acylation using methyl carbamoylacetate.
A general experimental workflow for N-acylation reactions.
References
-
Effect of solvent on C- vs. O-reactivity. (n.d.). CHEM 330, University of Illinois. Retrieved from [Link]
- Ouarna, S., et al. (2015). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. Oriental Journal of Chemistry, 31(2), 913-919.
-
Method of refining methyl carbamate (MC). (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent effects. (n.d.). Wikipedia. Retrieved from [Link]
- Purification process for methyl acetate. (1993). Google Patents.
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (2015). Oriental Journal of Chemistry. Retrieved from [Link]
-
Thermal stability of materials. (n.d.). Loughborough University Institutional Repository. Retrieved from [Link]
-
Progress in purification of methyl acetate. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the production of methyl acetate by esterifying methanol with acetic acid. (1982). Google Patents.
-
Purification of Methyl Acetate/Water Mixtures from Chemical Interesterification of Vegetable Oils by Pervaporation. (2021). MDPI. Retrieved from [Link]
- Temperature profile of methyl acetate reactive distillation process optimization. (n.d.).
-
Experimental conversions of N-acylation and O-acylation with and without CO2 protection. (n.d.). ResearchGate. Retrieved from [Link]
- Duspara, P. A., et al. (2012). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. Journal of Organic Chemistry, 77(22), 10362-8.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules, 23(7), 1779.
- REACTIVE DISTILLATION SIMULATION FOR PRODUCTION OF METHYL ACETATE: KINETIC MODEL PARAMETER OPTIMIZ
- Base Catalysis by Mono- and Polyoxometal
- Solvent Effects on the Menshutkin Reaction. (2021). arXiv.
- Solvent-enabled control of reactivity for liquid-phase reactions of biomass-derived compounds. (2018). OSTI.GOV.
- Kinetics and products study of the reaction of Cl atoms with methyl dichloroacetate: reactivity, mechanism, and environmental implic
-
Solvent effects on reaction rates. (n.d.). ResearchGate. Retrieved from [Link]
- Base-Assisted C–H Bond Cleavage in Cross-Coupling: Recent Insights into Mechanism, Speciation, and Cooperativity. (2016).
- Effect of MgO activation conditions on its catalytic properties for base-catalyzed reactions. (2025).
-
Methyl Salicylate and Menthol. (n.d.). Memorial Sloan Kettering Cancer Center. Retrieved from [Link]
- Comparative Control Study of Ideal and Methyl Acetate Reactive Distillation. (2025).
- Thermal Stability and Flame Retardancy of Poly(methyl methacrylate)-Clay Nanocomposites. (2002). Polymer, 43(18), 4945-4953.
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
What are the side effects of Methyl Salicylate? (2024). Patsnap Synapse. Retrieved from [Link]
- Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. (n.d.).
-
Camphor / Menthol / Methyl Salicylate Topical Side Effects. (2025). Drugs.com. Retrieved from [Link]
- Thermal stability and high glass transition temperature of 4-chloromethyl styrene polymers bearing carbazolyl moieties. (2025).
- METHYL ACETATE REACTIVE DISTILLATION PROCESS MODELING, SIMULATION AND OPTIMIZATION USING ASPEN PLUS. (n.d.). ARPN Journals.
- Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)
-
Methyl Salicylate-Menthol Topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). WebMD. Retrieved from [Link]
-
Capsaicin / Menthol / Methyl Salicylate Topical Side Effects. (2024). Drugs.com. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. eprints.usm.my [eprints.usm.my]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. "Thermal Stability and Flame Retardancy of Poly(methyl methacrylate)-Cl" by Jin Zhu, Paul Start et al. [aquila.usm.edu]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. arxiv.org [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 14. Base Catalysis by Mono- and Polyoxometalates [mdpi.com]
- 15. Base-Assisted C–H Bond Cleavage in Cross-Coupling: Recent Insights into Mechanism, Speciation, and Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Solvent-enabled control of reactivity for liquid-phase reactions of biomass-derived compounds (Journal Article) | OSTI.GOV [osti.gov]
- 19. researchgate.net [researchgate.net]
- 20. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Stability Challenges of Methyl 3-amino-3-oxopropanoate in Solution
Introduction: Methyl 3-amino-3-oxopropanoate, also known as methyl carbamoylacetate, is a valuable building block in organic synthesis and drug development. However, researchers frequently encounter significant stability issues when working with this compound in solution, leading to inconsistent experimental results and compromised data integrity. The molecule's structure, containing both a methyl ester and a primary amide, makes it susceptible to hydrolysis. This guide provides a comprehensive, experience-driven framework for understanding, troubleshooting, and proactively overcoming these stability challenges.
Section 1: Understanding the Instability: The "Why"
This section delves into the chemical basis for the compound's instability, providing the foundational knowledge needed to make informed experimental decisions.
FAQ 1.1: What are the primary degradation pathways for this compound in solution?
The instability of this compound in aqueous media is predominantly due to the hydrolysis of its ester and amide functional groups. These two pathways can occur sequentially or concurrently, depending on the specific conditions.
-
Ester Hydrolysis (Primary Pathway): The methyl ester is the more labile of the two functional groups.[1] It readily undergoes hydrolysis, particularly under acidic or basic conditions, to yield 3-amino-3-oxopropanoic acid (malonamic acid) and methanol. This is the most common degradation event observed in typical experimental timeframes. The reaction is significantly slower at a specific, near-neutral pH.
-
Amide Hydrolysis (Secondary Pathway): The primary amide group is more resistant to hydrolysis than the ester. However, under more forceful conditions, such as elevated temperatures or strongly acidic or basic pH, the amide bond can also be cleaved. If the ester has already been hydrolyzed, this will convert 3-amino-3-oxopropanoic acid into malonic acid and ammonia.
These degradation pathways are visualized below.
Caption: Primary and secondary hydrolytic degradation pathways for this compound.
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems researchers encounter and provides logical troubleshooting steps.
Q&A 2.1: My assay results are inconsistent, showing a decreasing concentration of the active compound over just a few hours. What's happening?
This is a classic signature of chemical instability. The decreasing concentration is almost certainly due to the hydrolytic degradation of the parent molecule in your aqueous assay buffer.
Causality Checklist:
-
pH of Your Medium: Have you measured the final pH of your assay buffer after all components have been added? The optimal pH for stability is often in a very narrow range (typically pH 6.0-7.0). Deviations into acidic or alkaline territory will dramatically accelerate ester hydrolysis.[2][3]
-
Temperature: Are your experiments conducted at room temperature or 37°C? Degradation rates can double or triple with every 10°C increase.
-
Time: How old is your working solution? For labile compounds, even a few hours at room temperature can lead to significant degradation. It is crucial to prepare solutions fresh and use them immediately.
-
Buffer Species: Certain buffer components can catalyze hydrolysis. For instance, phosphate or citrate buffers can sometimes participate in the reaction. It is wise to screen a few different "innocuous" buffer systems like HEPES or MOPS.
Q&A 2.2: I'm running an HPLC analysis and see a new, more polar peak appearing and growing over time, while my parent peak shrinks. What is this new peak?
This observation strongly indicates degradation. The new peak is the primary hydrolysis product, 3-amino-3-oxopropanoic acid .
Why it's more polar: The conversion of the methyl ester (-COOCH₃) to a carboxylic acid (-COOH) group introduces a highly polar, ionizable functional group. In reversed-phase HPLC, more polar compounds interact less with the nonpolar stationary phase (like C18) and therefore elute earlier (have a shorter retention time).
Table 1: Comparative Properties of Parent vs. Degradant
| Property | This compound (Parent) | 3-amino-3-oxopropanoic Acid (Degradant) | Rationale |
| Molecular Weight | 117.10 g/mol [4] | 103.08 g/mol | Loss of a CH₂ group (net). |
| Polarity | Moderately Polar | Highly Polar | Carboxylic acid is more polar than a methyl ester. |
| pKa | ~17 (α-proton) | ~3-4 (Carboxylic Acid) | Introduction of an acidic functional group. |
| Reversed-Phase HPLC Elution | Later | Earlier | Increased polarity leads to shorter retention time. |
Section 3: Proactive Stabilization Strategies
Instead of just troubleshooting, a proactive approach to formulation and handling is essential for reliable results.
FAQ 3.1: What is the single most critical factor for stabilizing this compound in aqueous solutions?
Unquestionably, the most critical factor is pH control . Every ester has a characteristic "pH-rate profile," which is a V-shaped curve showing high degradation rates at low and high pH and a point of minimum degradation (maximum stability) at a specific pH. For most simple esters, this is typically between pH 4 and 6, but for a molecule with an amide group, it is often slightly higher. Identifying this pH of maximum stability for your specific buffer system is the cornerstone of a robust experimental design.
Protocol 3.1: How to Perform a pH-Rate Profile Study
This experiment is essential to determine the optimal pH for your working solutions. It involves incubating the compound in a series of buffers across a pH range and monitoring its degradation over time.
Caption: Experimental workflow for a pH-rate profile stability study.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, HEPES) covering a range from pH 4 to 9. Ensure the buffer strength is sufficient to maintain the pH after adding the compound.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of this compound in a non-aqueous solvent like DMSO or acetonitrile to prevent initial degradation.
-
Incubation: At time zero (t=0), dilute the stock solution into each buffer to your final target concentration (e.g., 1 mM). Immediately take a sample for t=0 analysis.
-
Sampling: Incubate the solutions at a constant temperature. Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze each sample using a stability-indicating HPLC method (see Section 4) to determine the percentage of the parent compound remaining.
-
Data Processing: For each pH, plot the natural logarithm of the percentage remaining versus time. The slope of this line is the observed degradation rate constant, kobs.
-
Determination: Plot log(kobs) versus pH. The lowest point on this curve corresponds to the pH of maximum stability.
FAQ 3.2: What are the best practices for preparing and storing stock and working solutions?
-
Primary Stock Solutions: Always prepare high-concentration stock solutions in a non-aqueous, anhydrous solvent such as DMSO or absolute ethanol. Store these stocks in small, single-use aliquots at -20°C or -80°C. This minimizes both hydrolysis and degradation from repeated freeze-thaw cycles.
-
Working Solutions: Prepare aqueous working solutions immediately before use by diluting the primary stock into your pre-optimized, temperature-equilibrated buffer (determined from your pH-rate study). Do not store aqueous solutions for extended periods unless stability data proves it is acceptable.
-
Lyophilization: For long-term storage or commercial formulation, consider lyophilizing the compound with stable excipients. The resulting powder can be stored for long periods and reconstituted just before use.
Section 4: Analytical Methods for Stability Monitoring
A reliable analytical method is non-negotiable for stability studies. It must be "stability-indicating," meaning it can separate the intact parent compound from all its potential degradation products.
FAQ 4.1: What is the recommended method for quantifying the compound and its degradants?
A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and accessible approach. For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is superior.[5][6][7]
Protocol 4.1: A General-Purpose, Stability-Indicating HPLC-UV Method
This method serves as an excellent starting point for monitoring the stability of this compound. It is designed to resolve the polar degradant from the parent compound.
Table 2: Recommended HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for retaining the parent compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent ionization and good peak shape for the carboxylic acid degradant. |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient ensures that the highly polar degradant elutes early while the parent compound is retained and eluted as a sharp peak. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 30°C | Controls retention time reproducibility. |
| Injection Volume | 10 µL | Standard volume, can be adjusted based on concentration. |
| Detection Wavelength | 210 nm | Amide and ester bonds have a UV absorbance in the low UV range. |
Section 5: Summary and Key Recommendations
-
Acknowledge Instability: Assume this compound is unstable in any aqueous solution until proven otherwise.
-
Prioritize pH: The primary cause of degradation is hydrolysis. Conduct a pH-rate profile to find the pH of maximum stability for your system.
-
Control Temperature: Work with solutions on ice and store them appropriately. Remember that reaction rates increase with temperature.
-
Work Fresh: Prepare aqueous working solutions immediately before each experiment from a concentrated, non-aqueous stock. Avoid storing diluted aqueous solutions.
-
Use a Stability-Indicating Method: Employ a validated HPLC method that can clearly separate the parent compound from its hydrolysis products to get accurate data.
By implementing these scientifically grounded strategies, researchers can mitigate the inherent stability issues of this compound, leading to more accurate, reproducible, and reliable experimental outcomes.
References
- Google Patents. (n.d.). WO2013055944A2 - Labile esters of agrochemicals for controlled release and reduction of off-site movement.
- RSC Publishing. (n.d.). Analytical Methods.
- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - methyl 3-(methylamino)-3-oxopropanoate.
- National Center for Biotechnology Information. (n.d.). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. PMC - NIH.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C4H7NO3, 25 grams.
- Royal Society of Chemistry. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt( - III).
- National Center for Biotechnology Information. (n.d.). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. NIH.
- ResearchGate. (2023). Analysis of Methyl 3-oxopentanoate using Gas Chromatography?.
- ResearchGate. (2022). De-esterification of amino acid esters.
- Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms.
- PubMed. (2020). Analytical methods for amino acid determination in organisms.
Sources
- 1. WO2013055944A2 - Labile esters of agrochemicals for controlled release and reduction of off-site movement - Google Patents [patents.google.com]
- 2. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part I. Hydrolysis of methyl 6-aminohexanoate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for low reactivity of Methyl 3-amino-3-oxopropanoate.
Introduction: Navigating the Nuanced Reactivity of Methyl 3-amino-3-oxopropanoate
Welcome to the technical support guide for this compound (Malonamic acid methyl ester). This versatile C4 building block, possessing both a primary amide and a methyl ester, offers unique synthetic possibilities. However, its bifunctional nature can lead to unexpected reactivity challenges. The amide group, while nucleophilic, is significantly less reactive than a typical amine, and the methylene protons, activated by two carbonyl groups, present opportunities for C-C bond formation akin to malonic ester synthesis.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the causality behind these challenges and provide field-proven, step-by-step protocols to overcome them.
Section 1: Fundamental Reactivity & Stability
This section addresses the core chemical properties of this compound that underpin its reactivity profile.
Q1: My reaction is stalled, and I'm recovering my starting material. Why is this compound so unreactive?
A1: The perceived low reactivity stems from the electronic structure of the molecule. The primary amide nitrogen is significantly less nucleophilic than a corresponding alkylamine. This is because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent amide carbonyl group, reducing its availability to attack an electrophile.[3] Similarly, while the ester offers a site for nucleophilic acyl substitution, it is also a relatively stable functional group requiring specific conditions for transformation.[4] Therefore, reactions targeting either the amide or ester functionality often require more forcing conditions or activation compared to simpler amines or esters.
Q2: What are the primary reactive sites on the molecule, and which should I target for my specific transformation?
A2: this compound has three primary reactive sites, and the choice of reaction conditions will determine the outcome.
-
Amide Nitrogen (Nucleophilic): The primary site for N-acylation, N-alkylation, and N-arylation. Its nucleophilicity is moderate and requires careful selection of electrophiles and catalysts.
-
α-Carbon (Acidic Protons): The methylene (-CH2-) protons are flanked by two electron-withdrawing carbonyl groups, making them acidic (pKa is higher than malonic esters but still accessible). Deprotonation with a suitable base generates a nucleophilic enolate for C-C bond formation (e.g., alkylation, Knoevenagel condensation).[5][6]
-
Ester Carbonyl (Electrophilic): Susceptible to nucleophilic attack, leading to hydrolysis (saponification) or aminolysis, typically under strong acidic or basic conditions.[4]
Caption: Key reactive sites on this compound.
Q3: My reaction mixture turned cloudy, and the workup is messy. What potential side reactions or degradation pathways should I consider?
A3: The most common side reaction is the hydrolysis of the methyl ester. This can occur under both acidic and basic conditions, especially if water is present and the reaction is heated.[7] Hydrolysis forms the corresponding β-carboxylic acid. This malonic acid derivative is thermally unstable and can readily undergo decarboxylation (loss of CO₂) upon heating or under acidic conditions to yield acetamide.[8]
-
To Mitigate: Always use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures (0-5 °C) and quickly. If your reaction requires a base, use a non-nucleophilic organic base (e.g., triethylamine, pyridine) instead of hydroxide or alkoxides where possible.
Section 2: Troubleshooting N-Acylation Reactions
Reactions at the amide nitrogen are common but often problematic. This section provides solutions for improving these transformations.
Q4: My N-acylation with an acid anhydride is incomplete. How can I drive the reaction to completion?
A4: Incomplete conversion in N-acylation is typically due to either insufficient reactivity of the acylating agent or deactivation of the starting material.
-
Increase Electrophilicity: The reactivity of acylating agents follows the order: Acyl Chloride > Acid Anhydride > Carboxylic Acid + Coupling Agent > Ester.[9][10] Switching from an anhydride to the corresponding acyl chloride will significantly increase the reaction rate.
-
Neutralize Acid Byproduct: Acylation with acyl chlorides or anhydrides produces one equivalent of acid (e.g., HCl or a carboxylic acid). This acid will protonate the starting amide, rendering it non-nucleophilic and halting the reaction.[11] Always include at least one equivalent of a non-nucleophilic base like pyridine or triethylamine to act as an acid scavenger.
-
Temperature Control: While gentle heating can sometimes help, excessive temperatures can lead to side reactions. Monitor the reaction by TLC or LCMS and apply heat judiciously only after confirming the reaction is slow at room temperature.
Q5: I'm attempting an N-acylation using a carboxylic acid and a coupling agent (e.g., EDC, DCC), but the reaction is failing. What's wrong?
A5: Amide couplings are powerful but sensitive to conditions. Failure here often points to issues with the activation step.
-
Pre-activation: The coupling agent must first react with the carboxylic acid to form a highly reactive "active ester".[10] Try pre-activating the carboxylic acid with the coupling agent (e.g., EDC) and an additive like 1-Hydroxybenzotriazole (HOBt) for 15-30 minutes before adding the this compound. This prevents the coupling agent from being consumed by other nucleophiles.
-
Solvent Choice: Use anhydrous aprotic polar solvents like DMF or DCM. Protic solvents can react with the activated intermediate.
-
Reagent Quality: Coupling agents are moisture-sensitive. Use a fresh bottle or a properly stored aliquot.
The following workflow can help diagnose common issues in N-acylation.
Caption: Troubleshooting workflow for low-yield N-acylation reactions.
Section 3: Troubleshooting C-C Bond Formation at the α-Carbon
The acidic methylene protons are key to using this molecule as a malonate equivalent.
Q6: I am unable to form the enolate for an alkylation reaction. Which base and solvent should I use?
A6: Forming the enolate requires a base strong enough to deprotonate the α-carbon but not so strong that it promotes rapid ester hydrolysis. The choice is critical and depends on the electrophile.
| Base | Solvent | Temperature | Suitability & Comments |
| NaH (60% disp.) | Anhydrous THF, DMF | 0 °C to RT | Good. Strong, non-nucleophilic base. Generates H₂ gas. Use with care. Effective for alkylation with alkyl halides. |
| LDA | Anhydrous THF | -78 °C | Excellent for kinetics. Very strong, sterically hindered base. Minimizes side reactions. Ideal for less reactive electrophiles. |
| NaOEt / KOtBu | Anhydrous EtOH / tBuOH | RT to Reflux | Use with caution. Strong alkoxide bases can lead to transesterification or hydrolysis. Best used when the electrophile is highly reactive. |
| DBU / DBN | Anhydrous CH₃CN, THF | RT to Reflux | Moderate. Non-nucleophilic organic bases. May not be strong enough for complete deprotonation, leading to slow reactions. |
Recommendation: Start with NaH in anhydrous THF at 0 °C for standard alkyl halides. For more sensitive substrates or challenging electrophiles, LDA at -78 °C is the preferred method.
Q7: My Knoevenagel condensation with an aldehyde is giving low yields. What are the optimal catalytic conditions?
A7: The Knoevenagel condensation is a base-catalyzed reaction between an active methylene compound and a carbonyl.[5] Success hinges on using a weak base that facilitates the reaction without promoting self-condensation of the aldehyde.
-
Catalyst Choice: Weak amine bases are standard. Piperidine or pyridine are classic choices, often used in catalytic amounts.[5][12] Sometimes, using an ammonium salt like diisopropylethylammonium acetate (DIPEAc) can be effective.[13]
-
Solvent and Water Removal: Solvents like ethanol, toluene, or even solvent-free conditions can be used.[14] The reaction produces water, which can inhibit the catalyst and shift the equilibrium back to the reactants. Using a Dean-Stark apparatus with toluene to remove water azeotropically can significantly improve yields.
-
Activation: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for Knoevenagel condensations.[15]
Section 4: Experimental Protocols
These protocols provide a validated starting point for common transformations.
Protocol 1: Optimized N-Benzoylation
This procedure details a robust method for acylating the primary amide nitrogen.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent & Base: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (1.2 eq).
-
Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[11][16]
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol uses a common catalytic system for condensation with an aromatic aldehyde.
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine the aromatic aldehyde (1.0 eq), this compound (1.1 eq), and toluene (to create a 0.2-0.5 M solution).
-
Catalyst: Add piperidine (0.1 eq) and acetic acid (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis shows consumption of the starting aldehyde.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, wash the toluene solution with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting solid or oil by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[5][13]
References
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link][3]
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link][5]
-
Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link][14]
-
Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
-
Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link][1]
-
Master Organic Chemistry. (2018). Synthesis, Nomenclature, and Properties Of The Amide Functional Group. Retrieved from [Link][10]
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link][4]
-
Aston Publications Explorer. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Retrieved from [Link][12]
-
UNIFAP. (n.d.). Current Microwave Chemistry. Retrieved from [Link][15]
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link][13]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link][6]
Sources
- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 2. Malonic acid - Wikipedia [en.wikipedia.org]
- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 4. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. publications.aston.ac.uk [publications.aston.ac.uk]
- 13. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 14. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives [mdpi.com]
- 15. www2.unifap.br [www2.unifap.br]
- 16. benchchem.com [benchchem.com]
How to minimize dimer formation in Methyl 3-amino-3-oxopropanoate reactions.
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation in Synthetic Reactions
Welcome to the technical support center for Methyl 3-amino-3-oxopropanoate. As a key building block in the synthesis of β-amino acids and other complex molecules, its reactivity can present unique challenges.[1][2][3] This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and optimized protocols to address one of the most common side reactions: dimer formation. Our goal is to empower you with the foundational knowledge and practical solutions needed to enhance your reaction yields and product purity.
Section 1: Understanding the Dimerization Pathway
This compound possesses a structurally critical feature: an active methylene group (α-carbon) positioned between two electron-withdrawing carbonyl groups (an ester and an amide). This makes the α-protons acidic and susceptible to deprotonation, creating a nucleophilic enolate. This enolate is the primary culprit in the formation of unwanted dimers.
The most prevalent mechanism for dimerization is a Claisen-type self-condensation . In this reaction, the enolate of one molecule of this compound attacks the electrophilic ester carbonyl of a second molecule. This nucleophilic acyl substitution reaction forms a new carbon-carbon bond, resulting in a β-keto ester dimer.[4][5][6] This side reaction is often promoted by the very conditions intended to drive the desired synthetic transformation, especially when strong bases are used.[7]
Caption: Mechanism of Claisen-type self-condensation of this compound.
Section 2: Troubleshooting Guide for Dimer Formation
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a significant byproduct with approximately double the mass of my starting material. How do I confirm it's the dimer?
Answer: The presence of a byproduct with a mass corresponding to (2 * MW of monomer) - (MW of methanol) is a strong indicator of the Claisen condensation dimer. To confirm its identity, we recommend the following analytical workflow:
-
Mass Spectrometry (MS): This is the most direct method. Analyze your crude reaction mixture by LC-MS. The expected dimer will have a molecular weight corresponding to the condensation of two monomer units with the loss of one molecule of methanol (C4H7NO3 * 2 - CH4O = C7H10N2O5, MW ≈ 202.17).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling sign in the proton NMR spectrum is the disappearance of the characteristic singlet for the active methylene (α-carbon) protons of the starting material. New, more complex signals will appear for the newly formed CH and CH2 groups in the dimer.
-
¹³C NMR: You will observe the appearance of a new ketone carbonyl signal (around 200 ppm) in the dimer, which is absent in the starting material.
-
Q2: My desired reaction is slow, but increasing the temperature or using a stronger base leads to a majority of the dimer byproduct. What is the underlying issue?
Answer: This is a classic case of competing reaction kinetics. Your desired reaction and the dimerization side reaction are both accelerated by heat and base, but not necessarily to the same extent.
-
Causality: Dimerization, being a self-condensation, often has a lower activation energy than many desired intermolecular reactions, especially those involving sterically hindered substrates.[8] Strong bases (e.g., sodium methoxide, LDA) and high temperatures drastically increase the concentration of the reactive enolate, pushing the equilibrium towards the thermodynamically stable dimer.[7] Essentially, you are creating conditions that favor the side reaction over your intended product formation.
-
Solution: The key is to find a "sweet spot" where your desired reaction proceeds at a reasonable rate while dimerization is minimized. This involves carefully optimizing reaction parameters rather than forcing the reaction with harsh conditions. See the protocols in Section 3 for specific recommendations.
Q3: How does my choice of base impact dimer formation, and what should I be using?
Answer: The choice of base is arguably the most critical factor in controlling dimerization.
-
Mechanism of Action: The base's role is to generate the nucleophile for your desired reaction. However, a base that is too strong or not sterically hindered will readily deprotonate the active methylene of the this compound, initiating the dimerization cascade.
-
Recommendations:
-
Avoid Strong, Non-hindered Bases: Alkoxides like sodium methoxide or ethoxide should be used with extreme caution and at low temperatures, as they are notorious for promoting Claisen condensations.[4]
-
Use Weaker, Non-nucleophilic Bases: Organic bases are often superior. Bases like N-methylmorpholine (NMM), collidine, or even diisopropylethylamine (DIPEA) can be effective for the primary reaction without aggressively promoting enolate formation.[8]
-
Consider Sterically Hindered Bases: If a stronger base is required, a bulky base like lithium diisopropylamide (LDA) can sometimes be used, as its steric bulk may disfavor the intermolecular dimerization. However, this must be carefully tested for your specific reaction.
-
| Base Type | Example(s) | Dimer Risk | Rationale |
| Strong Alkoxides | NaOMe, NaOEt | Very High | Highly effective at generating enolates, promoting self-condensation.[7] |
| Strong Hindered | LDA, LiHMDS | Moderate | Steric bulk can sometimes disfavor intermolecular reactions. Requires careful optimization. |
| Organic Amines | DIPEA, NMM | Low | Generally not strong enough to cause significant enolate formation at the α-carbon.[8] |
| Carbonates | K₂CO₃, Cs₂CO₃ | Low to Moderate | Heterogeneous bases can sometimes offer better control, but their effectiveness varies. |
Q4: Are there reaction setup strategies that can proactively minimize dimer formation?
Answer: Yes. A well-designed reaction setup is crucial. The core principle is to keep the instantaneous concentration of the reactive this compound low.
-
Slow Addition/Syringe Pump: Instead of adding all the this compound at once, add it slowly over several hours using a syringe pump. This ensures that at any given moment, its concentration is low, making it more likely to react with your intended substrate rather than another molecule of itself.
-
Low Concentration: Run the reaction at a higher dilution. While this may slow down your desired reaction, it will disproportionately slow down the dimerization, which is a second-order reaction with respect to the starting material.
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or even -20 °C) and only warm it if necessary. This reduces the rate of all reactions, but often has a more pronounced effect on suppressing the unwanted side reaction.[9]
Caption: Troubleshooting workflow for minimizing dimer formation.
Section 3: Recommended Experimental Protocols
The following protocols provide a validated starting point for minimizing dimer formation. Optimization for your specific substrate is likely necessary.
Protocol 1: General Protocol for Acylation or Alkylation Reactions
This protocol is designed for reactions where this compound acts as a nucleophile after activation by a coupling reagent or deprotonation.
-
Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), add your electrophile (e.g., acyl chloride or alkyl halide, 1.0 eq) and a suitable anhydrous solvent (e.g., THF, DCM) to the reaction vessel. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add a mild organic base (e.g., DIPEA, 1.5 eq) to the cooled mixture.
-
Substrate Preparation: In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent to create a stock solution (e.g., 0.5 M).
-
Slow Addition: Using a syringe pump, add the this compound solution to the reaction vessel over a period of 2-4 hours.
-
Reaction Monitoring: Maintain the temperature at 0 °C and monitor the reaction progress by TLC or LC-MS.
-
Warming (Optional): If the reaction is stalled after 4-6 hours, allow it to slowly warm to room temperature and continue monitoring. Avoid active heating unless absolutely necessary.
-
Workup: Once the reaction is complete, proceed with a standard aqueous workup to quench the reaction and remove excess reagents.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How should I properly store this compound?
-
A: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[10] Avoid exposure to moisture and strong bases during storage, as this can lead to degradation and oligomerization over time.
-
-
Q: Can decarboxylation be a competing side reaction?
-
A: Yes, under harsh conditions, particularly with heat in the presence of acid or base, β-keto esters and malonic acid derivatives can undergo decarboxylation.[11] This would lead to the formation of methyl 2-aminoacetate. However, this is generally less of a concern under the mild, controlled conditions recommended for minimizing dimerization.
-
-
Q: What are the best solvents to use?
-
A: Anhydrous polar aprotic solvents are typically the best choice. Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN) are excellent options. Ensure they are thoroughly dried, as water can interfere with the reaction and potentially hydrolyze the ester.[7]
-
References
-
The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids. (n.d.). PMC - NIH. [Link]
-
The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids. (n.d.). Journal of the American Chemical Society. [Link]
-
β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign. [Link]
-
How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? (2021). ResearchGate. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). RSC Advances. [Link]
-
19.15 A Claisen Condensation Forms a β-Keto Ester. (2014). Chemistry LibreTexts. [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]
-
Temperature-Dependent Trimethylamine N-Oxide Induced the Formation of Substance P Dimers. (n.d.). PMC - NIH. [Link]
-
Mastering .beta.-Keto Esters. (n.d.). Chemical Reviews. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Temperature-Dependent Trimethylamine N-Oxide Induced the Formation of Substance P Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Decarboxylation [organic-chemistry.org]
Column chromatography conditions for purifying Methyl 3-amino-3-oxopropanoate derivatives.
Welcome to the technical support guide for the column chromatography purification of Methyl 3-amino-3-oxopropanoate derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve purification challenges effectively. This guide is structured in a question-and-answer format to address the specific issues you are likely to encounter in the lab.
Part 1: Fundamentals & Frequently Asked Questions (FAQs)
This section covers the foundational knowledge required for setting up a successful purification for this class of polar, amide-containing molecules.
Q1: What is the best stationary phase for purifying these polar amide derivatives?
Answer: For most this compound derivatives, standard silica gel (SiO₂) is the recommended starting point.[1][2] Its polar surface interacts well with the polar amide and ester functional groups, providing the basis for separation in a normal-phase mode.
-
Causality: The separation mechanism relies on the polar analytes adsorbing to the polar silica stationary phase. Less polar impurities will travel through the column more quickly, while your more polar target compound is retained. The strength of this retention is then modulated by the polarity of the mobile phase.
-
When to Consider Alternatives:
-
Acid Sensitivity: If your derivative is unstable and degrades on the column, the acidic nature of standard silica gel may be the cause.[3] In this case, consider using deactivated silica gel or a less acidic stationary phase like neutral alumina .
-
Extreme Polarity: For highly polar derivatives that show very strong retention on silica (i.e., they don't move from the baseline even in highly polar solvent systems), an amine-functionalized silica (NH2) or a diol-bonded silica phase can be effective.[4] These phases operate in a mode known as Hydrophilic Interaction Liquid Chromatography (HILIC), which is excellent for retaining and separating very polar compounds using reversed-phase type solvents.[4][5]
-
Q2: How do I select an appropriate mobile phase (eluent)?
Answer: The key is to find a solvent system that provides a target Thin Layer Chromatography (TLC) retention factor (Rf) of 0.2-0.3 for your desired compound.[6] This Rf value typically translates well to good separation on a flash column.
-
Initial Screening: Start your TLC analysis with a binary mixture of a non-polar and a polar solvent.
-
Standard Polarity Compounds: Begin with Ethyl Acetate (EtOAc) in Hexanes . This is a workhorse system for many organic compounds.[7]
-
Higher Polarity Compounds: It is very likely that simple EtOAc/Hexane will not be sufficient. A more effective system for these polar amides is Methanol (MeOH) in Dichloromethane (DCM) .[7][8] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
-
Why this Rf? An Rf in the 0.2-0.3 range ensures the compound interacts with the stationary phase sufficiently to be separated from impurities but not so strongly that it requires excessively large volumes of solvent to elute, which can lead to band broadening and poor resolution.[6]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Issue 1: My compound won't elute from the column, or it streaks badly down from the origin on the TLC plate.
Answer: This is a classic sign that your mobile phase is not polar enough to displace your highly polar compound from the silica gel.
-
Step-by-Step Solution:
-
Increase Mobile Phase Polarity: If you are using an EtOAc/Hexane system, switch to a stronger solvent system like DCM/MeOH.[7]
-
Increase the Polar Component: If you are already using DCM/MeOH, incrementally increase the percentage of methanol. For example, move from 2% MeOH to 5%, and then to 10% MeOH in DCM, running a new TLC plate at each concentration.
-
Consider Additives for Very Polar Compounds: For exceptionally polar compounds that still show poor mobility, a small amount of a stronger modifier can be used. A stock solution of 10% ammonium hydroxide in methanol can be added to your DCM eluent (typically 1-10% of this stock solution is used) to significantly increase elution strength.[3]
-
| Relative Polarity | Recommended Starting Solvent System | Notes |
| Moderate | 20-50% Ethyl Acetate / Hexanes | Often the first system to try for general organic compounds. |
| High | 2-10% Methanol / Dichloromethane | A standard choice for more polar molecules like amides.[7][8] |
| Very High | 5-10% (10% NH₄OH in MeOH) / Dichloromethane | For basic compounds that exhibit very strong silica interaction.[3] |
| HILIC Mode | 5-20% Water / Acetonitrile | Used with polar bonded phases (e.g., Amide, NH2) for extremely polar analytes.[4] |
Issue 2: My compound is eluting, but the peaks are broad and tailing severely.
Answer: This is most often caused by secondary interactions between the basic amine functionality on your derivative and acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to poor peak shape.
-
Step-by-Step Solution:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your entire mobile phase system. This is highly effective for neutralizing silica and improving the chromatography of amines.[7]
-
Ammonium Hydroxide: As mentioned previously, using a co-eluent containing ammonium hydroxide can also serve this purpose.
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[9] As a rule of thumb, for silica gel, do not load more than 1-5% of the column mass (e.g., for a 40 g silica column, load 400 mg to 2 g of crude material, depending on separation difficulty).
-
Evaluate Sample Solvent: Dissolving your crude sample in a solvent that is much more polar than your mobile phase (e.g., pure methanol) can cause the local mobile phase strength to be too high upon injection, leading to band distortion.[9] Always try to dissolve your sample in the weakest possible solvent, or adsorb it onto a small amount of silica for "dry loading".[10]
-
Workflow: Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Issue 3: I have multiple mixed fractions, even though the TLC shows good separation.
Answer: This frustrating issue can arise from several sources related to how the column is run and how the sample is loaded.
-
Causality & Solutions:
-
Improper Sample Loading: If you dissolve your crude product in too large a volume of solvent or a solvent that is too strong, it will spread out into a wide band at the top of the column before the chromatography even begins. This initial wide band is impossible to separate effectively.
-
Protocol: Dry Loading: Dissolve your crude sample in a suitable solvent (e.g., DCM or EtOAc). Add a small amount of clean silica gel (approximately 5-10 times the mass of your sample) to this solution.[10] Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[10]
-
-
Column Cracking or Channeling: If the silica bed is not packed uniformly, solvent can flow through cracks or channels, carrying the sample mixture along without proper separation. Ensure your column is packed evenly and the silica surface is level before loading.
-
Compound Degradation on Column: It's possible that what you see as two spots on the TLC is actually your product and a degradation product that is continuously formed as the material passes over the acidic silica.[3] To test this, spot your purified compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears, your compound is not stable on silica. Consider switching to a neutral stationary phase like alumina.
-
Workflow: General Purification Strategy
Caption: General workflow for column chromatography purification.
References
- Vertex AI Search. (2023).
- University of Rochester, Department of Chemistry.
- ResearchGate. (2025).
- University of York, Department of Chemistry. Determining a solvent system.
- Biotage. (2023).
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
- BenchChem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
- ChemistryViews. (2012).
- BenchChem. (2025).
- ResearchGate. (2020).
- BenchChem. (2025).
- The Royal Society of Chemistry. (n.d.).
Sources
- 1. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Managing the Hygroscopic Properties of Methyl 3-amino-3-oxopropanoate
Welcome to the technical support resource for Methyl 3-amino-3-oxopropanoate (CAS No. 51513-29-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this versatile reagent. Improper handling of hygroscopic compounds can lead to significant experimental variability, including compromised sample integrity, inconsistent reaction yields, and inaccurate analytical results. This document provides in-depth, field-proven insights and protocols to ensure the stability and reliability of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common queries regarding the handling of this compound.
Q1: What does it mean for this compound to be hygroscopic, and why is it a critical issue?
A: Hygroscopicity is the tendency of a substance to readily absorb and retain moisture from the surrounding atmosphere.[1][2][3] For this compound, which contains both ester and amide functional groups, absorbed water is not an inert contaminant. It can act as a reactant, potentially leading to hydrolysis of the ester group to form a carboxylic acid and methanol, or affecting reactions involving the amide group. This chemical degradation alters the compound's purity and molar mass, rendering precise stoichiometric calculations impossible and compromising the integrity of your experimental outcomes.[4]
Q2: How can I visually determine if my sample of this compound has been compromised by moisture?
A: While analytical quantification is necessary for confirmation, visual inspection can provide initial clues. A pure, dry sample should appear as a free-flowing powder or crystalline solid. Signs of moisture absorption include:
-
Clumping or Caking: Particles sticking together, losing their free-flowing nature.[1][3]
-
Gummy or Pasty Texture: The solid begins to take on a sticky or putty-like consistency.[3]
-
Deliquescence: In cases of severe moisture exposure, the solid may absorb enough water to dissolve and form a concentrated aqueous solution.[2]
Q3: What are the absolute best-practice storage conditions for this compound?
A: The ideal storage environment minimizes atmospheric exposure. Store this compound in a tightly sealed, airtight container.[1] For enhanced protection, this primary container should be placed inside a desiccator containing an active desiccant like silica gel or calcium chloride.[2][4] For long-term storage or for highly sensitive applications, storing the material under an inert atmosphere (e.g., in a nitrogen-filled glovebox) is the gold standard.[5][6]
Q4: I only need to weigh a small amount for my reaction. What is the most efficient way to do this while minimizing moisture contact?
A: Speed is essential.[1] For less sensitive applications, have all your equipment ready. Open the main container, quickly retrieve the approximate amount needed using a clean, dry spatula, and immediately reseal the container. Weigh the material on an analytical balance and add it to your reaction vessel without delay. For moisture-critical experiments, the recommended method is to handle and weigh the compound inside a glovebox or a nitrogen-flushed glove bag.[6][7]
Q5: My entire stock of this compound has clumped together. Is it still usable?
A: It depends on the severity and the requirements of your experiment. If the material is only mildly clumped, you may be able to salvage it by drying it under high vacuum for several hours.[8] However, be aware that this may not remove all lattice-bound water.[7] Before use, it is crucial to determine the residual water content via Karl Fischer titration to make necessary adjustments to your experimental calculations. If the material is severely caked or has formed a paste, its purity is highly questionable, and using a fresh, uncontaminated lot is strongly recommended to ensure reproducible results.
Section 2: In-Depth Troubleshooting Guides
This section addresses specific experimental failures and links them to the hygroscopic properties of this compound, providing logical workflows to diagnose and resolve the issues.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Symptoms: You are running a well-established protocol, but your reaction yields are unexpectedly low, variable, or the reaction fails to proceed to completion.
Causality Analysis: The most probable cause is a lower-than-expected concentration of the active reagent due to moisture absorption. Water can either degrade the compound or act as a competing nucleophile in the reaction, consuming other reagents and generating byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Issue 2: Appearance of Unexpected Byproduct Peaks in Analytical Data (NMR, LC-MS)
Symptoms: Your final product analysis shows peaks that do not correspond to your starting material or desired product. An NMR spectrum might show a broad peak characteristic of a carboxylic acid, or LC-MS may detect a new compound with a mass corresponding to the hydrolyzed form of this compound.
Causality Analysis: This is a classic sign of chemical degradation. The ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions, a reaction catalyzed by the presence of water.
Recommended Actions:
-
Isolate and Characterize: If possible, isolate the byproduct and confirm its identity as the hydrolyzed carboxylic acid.
-
Implement Anhydrous Techniques: Re-run the reaction using a fresh or newly dried sample of this compound. Ensure all solvents are rigorously dried, and all glassware is oven or flame-dried immediately before use.[5]
-
Use Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere using Schlenk line techniques or in a glovebox to prevent atmospheric moisture from entering the reaction vessel.[5][9]
Issue 3: Physical State Degradation of the Solid Reagent
Symptoms: The reagent is no longer a free-flowing powder and has become caked, clumped, or even liquefied.
Causality Analysis: This indicates significant and prolonged exposure to ambient humidity. The physical state is directly correlated with the amount of absorbed water.
Action Plan Based on Physical State:
| Physical State | Water Content (Estimate) | Recommended Action | Justification |
| Mildly Clumped | Low (< 5%) | Break up clumps with a dry spatula and dry under high vacuum for 4-6 hours.[1] | The compound is likely salvageable for less sensitive applications. Verification of water content by KF is still advised. |
| Severely Caked | Moderate (5-20%) | Attempt to dry under vacuum, but prioritize replacement. | The high water content suggests potential chemical degradation has already begun. The material is unreliable for quantitative work. |
| Pasty / Deliquescent | High (> 20%) | Discard safely. Do not attempt to use. | The compound is saturated with water, its purity is unknown, and it is unusable for any reliable chemical synthesis.[2] |
Section 3: Standard Operating Procedures (SOPs)
These protocols provide detailed, step-by-step methodologies for critical handling and analysis workflows.
SOP-01: Protocol for Long-Term Storage
-
Receiving: Upon receipt, inspect the container seal for any breaches. If the seal is compromised, quarantine the material for quality control analysis.
-
Primary Container: Ensure the cap of the manufacturer's bottle is tightly secured. For extra protection, wrap the cap-bottle interface with Parafilm.
-
Secondary Containment: Place the sealed primary container into a larger, airtight secondary container (e.g., a thick-walled plastic tub with a gasketed lid).
-
Desiccation: Add indicating desiccant pouches or a layer of loose desiccant to the secondary container, ensuring it does not directly contact the primary bottle.[10]
-
Labeling: Clearly label the outer container with the compound name, date received, and responsible personnel.
-
Storage Location: Store the entire assembly in a cool, dry, and dark location away from direct sunlight and sources of heat.[1]
SOP-02: Weighing and Dispensing in a Glovebox
This protocol is mandatory for moisture-critical applications such as preparing standards or running reactions requiring high stoichiometric precision.
Caption: Standard workflow for weighing hygroscopic solids in a glovebox.
Scientist's Note: Allow all items, especially the reagent bottle, to equilibrate to the glovebox's internal temperature before opening to prevent condensation of trace moisture.
SOP-03: Water Content Determination by Karl Fischer (KF) Titration
This method provides the most accurate quantification of water content.[11][12]
-
System Preparation:
-
Ensure the KF titrator's solvent is fresh and the vessel is conditioned (drift < 20 µ g/min ).
-
Run a system suitability test using a certified water standard to confirm titrant calibration and instrument performance.
-
-
Sample Preparation (in a glovebox or low-humidity environment):
-
Accurately weigh approximately 50-100 mg of this compound directly into a dry KF vial.
-
Record the exact mass and securely cap the vial.
-
-
Analysis:
-
Introduce the weighed sample into the KF titration vessel.
-
Titrate to the endpoint. The instrument will automatically calculate the amount of water in micrograms.
-
-
Calculation:
-
Water Content (%) = (Total µg H₂O detected / Sample weight in µg) * 100
-
-
Trustworthiness Check: Run the sample in triplicate to ensure the precision and repeatability of your results. The relative standard deviation (RSD) should ideally be below 5%.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Kerone. (2021). Method for Moisture Analysis Techniques. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C4H7NO3, 25 grams. Retrieved from [Link]
-
Ibis Scientific, LLC. (2024). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
News-Medical.Net. (2018). Moisture Analysis Techniques. Retrieved from [Link]
-
Colorcon. (2019). Achieving Tablet Stability with Moisture Management. Retrieved from [Link]
-
LookChem. (n.d.). Cas 76311-95-0, methyl 3-(methylamino)-3-oxopropanoate. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
Test Equipment and Measurement Instrument Blog. (n.d.). Learn the Six Methods For Determining Moisture. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
-
AQUALAB. (n.d.). Measuring moisture content: It's more complicated than you think. Retrieved from [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). methyl 3-(methylamino)-3-oxopropanoate. Retrieved from [Link]
-
Riddhesh. (n.d.). Manufacturer of Cas No. 76311-95-0 methyl 3-(methylamino)-3-oxopropanoate. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). Methyl 3-aminopropanoate hydrochloride. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). Methyl 3-(6-amino-3-pyridinyl)-3-oxopropanoate. Retrieved from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. hepatochem.com [hepatochem.com]
- 7. reddit.com [reddit.com]
- 8. How To [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. kerone.com [kerone.com]
- 12. news-medical.net [news-medical.net]
Best practices for scaling up reactions with Methyl 3-amino-3-oxopropanoate.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-amino-3-oxopropanoate. This guide provides in-depth, field-proven insights into the challenges and best practices for scaling up reactions involving this versatile building block. As a bifunctional compound featuring both an amide and an ester, this compound presents unique opportunities and challenges in process development.[1][2] This resource is structured to provide direct, actionable answers to common issues encountered during scale-up, ensuring scientific integrity and operational safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound?
Scaling up any chemical process is non-linear, meaning you cannot simply multiply reagent quantities and expect the same outcome.[3] For this compound, the key challenges are rooted in fundamental chemical engineering principles:
-
Heat Transfer: Exothermic reactions are a major concern. As the reactor volume increases, the surface-area-to-volume ratio decreases significantly.[4] This impedes efficient heat removal, potentially leading to temperature gradients, increased side-product formation, or a dangerous thermal runaway.[4][5][6]
-
Mass Transfer (Mixing): Efficient mixing is crucial for maintaining homogeneity in temperature and concentration. What is effective in a lab flask with a magnetic stir bar is often inadequate in a large, baffled reactor.[5] Poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to inconsistent results and impurity amplification.[3][5]
-
Impurity Amplification: Minor side reactions that are negligible at the 100 mg scale can become significant purification challenges at the 10 kg scale.[5] The unique reactivity of this compound (e.g., its active methylene group) can lead to various side products if conditions are not precisely controlled.[2][7]
-
Solid Handling and Isolation: The final product's physical form (crystal size, morphology) can change with scale. This impacts filtration and drying times. Developing a robust crystallization process is therefore critical for consistent product quality.[8][9][10]
Q2: How does the bifunctional (amide-ester) nature of this compound impact scale-up strategies?
The presence of both an amide and an ester group requires careful consideration of reaction conditions to ensure chemoselectivity.
-
Amide Stability: Amides are generally stable functional groups due to resonance stabilization and are resistant to hydrolysis except under harsh acidic or basic conditions with prolonged heating.[11][12][13] This stability is an advantage if the desired reaction occurs elsewhere in the molecule.
-
Ester Reactivity: The methyl ester is more susceptible to hydrolysis or transesterification, particularly under basic or strongly acidic conditions.[11] During scale-up, longer reaction times or localized pH changes due to poor mixing can lead to unintended cleavage of the ester group, reducing yield.
-
Competitive Reactions: When using strong nucleophiles or bases, you must consider reactions at both the ester carbonyl and the active methylene group. The choice of solvent, temperature, and the rate of reagent addition become critical parameters to control selectivity on a large scale.
Q3: What analytical techniques are essential for monitoring the scale-up process effectively?
Integrating real-time analytical tools is crucial for de-risking scale-up.[5] These Process Analytical Technologies (PAT) provide insights that lab-scale experiments cannot.
-
In-situ Spectroscopy (FTIR/Raman): To monitor the real-time concentration of reactants, intermediates, and products. This allows for precise endpoint determination and can detect the formation of unexpected side products.[5]
-
Reaction Calorimetry: This is non-negotiable for safety and process understanding. It measures the heat flow of the reaction, allowing you to quantify the total heat release and the rate of heat release.[14] This data is essential for ensuring the plant-scale cooling system can handle the reaction exotherm.[5][14]
-
Particle Size Analyzers: When crystallization is the isolation method, in-situ particle size analyzers help monitor crystal growth and ensure batch-to-batch consistency, which is critical for filtration and drying performance.[5]
Q4: What are the key safety considerations for handling and reacting this compound at scale?
A comprehensive safety review is mandatory before any scale-up operation.[4]
-
Thermal Hazard Assessment: As discussed, understanding the reaction's thermal potential is paramount. A runaway reaction can lead to catastrophic vessel failure.[6] Use techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) to determine the onset temperature of decomposition and potential for gas generation.[15]
-
Material Handling: While specific data for this compound is limited, it is prudent to handle it with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[16] If starting from materials like cyanoacetic acid, be aware that they can be corrosive and toxic.[17][18][19]
-
Process Control: Ensure robust control systems are in place for temperature, pressure, and reagent addition. Implement emergency shutdown procedures and ensure the reactor is equipped with appropriate safety relief systems (e.g., rupture discs).
Process Scale-Up Workflow
The following diagram illustrates a logical workflow for scaling up reactions with this compound, emphasizing critical decision points and feedback loops.
Caption: A phased approach to reaction scale-up.
Troubleshooting Guide
Problem 1: My reaction yield dropped significantly after moving from a 1L flask to a 50L reactor.
Probable Causes & Solutions:
This is a classic scale-up issue often tied to heat and mass transfer limitations.[20]
-
Cause A: Inefficient Mixing. In the larger vessel, reagents may not be dispersing quickly enough, leading to localized areas of high concentration where side reactions occur, or areas of low concentration where the reaction stalls.
-
Solution: Do not rely on simple RPM scaling. The key is to maintain similar mixing effectiveness. A common scale-up principle is to maintain constant power per unit volume (P/V) or a constant impeller tip speed. Model the mixing in your specific reactor geometry to determine the optimal agitation speed and impeller type (e.g., pitched-blade turbine for bulk flow, Rushton turbine for dispersion).[4]
-
-
Cause B: Poor Temperature Control. An undetected exotherm in the larger reactor could be causing thermal degradation of your starting material, intermediates, or product.
-
Solution: Review your reaction calorimetry data.[14] Ensure the rate of reagent addition is slow enough for the reactor's cooling system to dissipate the generated heat. If the exotherm is too strong, consider reducing the reaction concentration (using more solvent) or lowering the reaction temperature, though this may increase batch time.[14]
-
Caption: Decision tree for troubleshooting low yield.
Problem 2: I'm seeing new, significant impurities in my large-scale batches that weren't present in the lab.
Probable Causes & Solutions:
This is often due to "hidden" variables that become significant at scale.[5]
-
Cause A: Extended Reaction Time. Larger batches naturally have longer heat-up and cool-down cycles.[21] This increased time at elevated temperatures can promote the formation of thermal degradation products or equilibrium byproducts.
-
Solution: Analyze samples taken during the extended heat-up and cool-down phases to identify when the impurity forms. If possible, modify the process to minimize time at high temperatures. For example, begin reagent addition only after the target temperature is reached and cool the batch rapidly upon completion.
-
-
Cause B: Hydrolysis. Given the molecule's structure, hydrolysis of the methyl ester to the corresponding carboxylic acid is a likely side reaction, especially if the reaction is run under basic or acidic conditions for a prolonged time.
-
Solution: Maintain strict pH control throughout the reaction. Use in-situ probes if possible. Ensure that any aqueous work-up steps are performed quickly and at a controlled temperature to minimize product decomposition.
-
Problem 3: The product won't crystallize properly at scale, or it forms an oil/slurry that is impossible to filter.
Probable Causes & Solutions:
Crystallization is a highly sensitive process influenced by purity, cooling rate, and agitation.[8][9]
-
Cause A: Impurities. The different impurity profile at scale may be inhibiting crystal nucleation or growth. Even small amounts of certain impurities can act as crystal poisons.
-
Solution: Isolate and identify the new impurities. You may need to add a purification step before crystallization (e.g., a carbon treatment or a wash). Alternatively, a revised solvent system for the crystallization may be needed to better reject the specific impurity.[10]
-
-
Cause B: Supersaturation and Cooling Rate. Rapid cooling of a large volume can generate high levels of supersaturation very quickly, leading to uncontrolled precipitation of fine particles or oiling out instead of controlled crystal growth.
-
Solution: Develop a controlled cooling profile. A slower, linear cooling rate is often better than simply turning on the cooling jacket full-bore. Seeding the solution with a small amount of pure product at the appropriate temperature can be critical for inducing crystallization and controlling crystal size.[8]
-
Key Process Parameters Summary
| Parameter | Lab Scale (1L) | Pilot Scale (50L) | Key Scale-Up Consideration |
| Heat Transfer Area | ~0.06 m² | ~0.6 m² | Area increases by ~10x |
| Volume | 1 L | 50 L | Volume increases by 50x |
| Area/Volume Ratio | ~60 m⁻¹ | ~12 m⁻¹ | Ratio decreases 5-fold. Heat removal is less efficient.[4] |
| Mixing | Magnetic Stirrer | Mechanical Agitator | Must scale based on principles like constant P/V, not just RPM.[4] |
| Typical Addition Time | 5-10 minutes | 1-3 hours | Must be slowed to match the reduced heat removal capacity.[14] |
| Cooling/Heating Time | ~15 minutes | 1-2 hours | Longer exposure to heat can increase impurity formation.[21] |
Protocol: Thermal Hazard Assessment for Scale-Up
This protocol outlines the essential steps for evaluating the thermal risks of your reaction before scaling up.
Objective: To determine the reaction's heat output, onset temperature of decomposition, and potential for gas generation to ensure safe operation at scale.
Methodology:
-
Step 1: Differential Scanning Calorimetry (DSC) Screening
-
Accurately weigh 5-10 mg of the starting material, the final product, and a stoichiometric mixture of the reaction mass into separate DSC pans.
-
Run a scan from ambient temperature to ~400 °C at a heating rate of 10 °C/min.
-
Analysis: Look for sharp exothermic events. An exotherm indicates decomposition. Note the onset temperature and the energy released (ΔH). This provides a preliminary indication of thermal stability.[15]
-
-
Step 2: Reaction Calorimetry (RC1)
-
Set up the reaction in a reaction calorimeter (e.g., Mettler-Toledo RC1) at the 1L scale, mimicking the intended process conditions (concentrations, temperatures, addition rates).
-
Execute the reaction while the calorimeter continuously measures the heat flow (q) in real-time.
-
Analysis: Integrate the heat flow curve to determine the total heat of reaction. This value is critical for calculating the adiabatic temperature rise—the maximum temperature the reaction could reach if all cooling were lost.[14]
-
-
Step 3: Accelerating Rate Calorimetry (ARC) - If Warranted
-
If the DSC shows a significant decomposition exotherm or the RC1 data indicates a high adiabatic temperature rise, an ARC test is strongly recommended.
-
The ARC test holds the sample at a starting temperature and slowly heats it in steps, waiting at each step to detect any self-heating. If self-heating is detected, the instrument switches to an adiabatic mode, tracking the temperature and pressure increase.
-
Analysis: This provides a "time to maximum rate" under adiabatic conditions, which is a worst-case scenario for a cooling failure. It will also quantify any non-condensable gas generation, which is critical for sizing emergency relief systems.[15]
-
-
Step 4: Data Synthesis and Safety Review
-
Combine the data from all thermal analyses.
-
Ensure that the maximum temperature of the process (Tproc) is significantly lower than the onset temperature of decomposition (Tdec). A safety margin of at least 50-100 °C is often recommended.
-
Confirm that the plant's cooling capacity is sufficient to handle the measured heat of reaction at the planned addition rate.
-
Present all findings to a process safety review board before proceeding with the scale-up.
-
References
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- Suvchem Laboratory Chemicals. CYANOACETIC ACID (FOR SYNTHESIS).
- Mettler Toledo.
- (2024, October 15). Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up.
- Cope, R. (2023, May 16).
- Loba Chemie. (2016, May 25). CYANOACETIC ACID FOR SYNTHESIS MSDS CAS-No..
- Benchchem.
- CDH Fine Chemical.
- DiVA portal.
- Cleaver, J. (2023, October 26). Rules of Thumb: Scale-up. The Chemical Engineer.
- Sigma-Aldrich. (2024, March 4).
- SOP: CRYSTALLIZ
- Crystalliz
- Alpha Chemika. CYANOACETIC ACID For Synthesis.
- RSC Publishing. (2022, October 26). Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up.
- Williams, M. J. (2022, October 21). How to Scale Up a New Synthesis Reaction. Lab Manager.
- CRYSTALLIZ
- (2022, December 7). How to Scale Up Pharmaceutical Manufacturing.
- Open Oregon Educ
- ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - methyl 3-(methylamino)
- Guide for crystalliz
- Chemistry LibreTexts. (2023, August 4). Hydrolysis of Esters and Amides.
- The Royal Society of Chemistry.
- Stonehouse Process Safety. Thermal Reaction Hazards – Your Problem?.
- Echemi. (2025, February 8).
- Benchchem.
- Smolecule. Buy Ethyl 3-(ethylamino)
- PubChem. methyl 3-(methylamino)
- ACS Publications. (2025, September 15). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development.
- CP Lab Safety.
- Chemguide. the hydrolysis of amides.
- Quora. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- Sigma-Aldrich.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides.
- PMC - NIH.
- BLD Pharm.
- Sigma-Aldrich.
- PubChem. 3-Amino-3-Oxopropanoic Acid.
Sources
- 1. Methyl 3-amino-2-methyl-3-oxopropanoate|CAS 93823-25-7 [benchchem.com]
- 2. This compound | 51513-29-2 | Benchchem [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. stonehousesafety.com [stonehousesafety.com]
- 7. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. esisresearch.org [esisresearch.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemicalbook.com [chemicalbook.com]
- 17. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 18. lobachemie.com [lobachemie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up - Aragen Life Sciences [aragen.com]
- 21. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 3-amino-3-oxopropanoate
This guide provides an in-depth analysis of Methyl 3-amino-3-oxopropanoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a practical, field-tested perspective on spectral interpretation, experimental design, and comparative analytical techniques.
Introduction
This compound is a bifunctional molecule containing both a methyl ester and a primary amide. This structure presents a unique spectroscopic challenge and opportunity. Understanding its NMR profile is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical environments. This guide will provide a detailed, predictive analysis of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from analogous structures. We will also explore alternative analytical methodologies to provide a comprehensive analytical context.
Molecular Structure and NMR-Active Nuclei
A clear understanding of the molecule's structure is the foundation for interpreting its NMR spectra.
Figure 1. Structure of this compound with non-equivalent carbons highlighted.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is predicted to show three distinct signals. The chemical environment of each proton or proton group dictates its chemical shift.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | 5.5 - 7.5 | Broad singlet | 2H |
| -CH₂- | ~3.4 | Singlet | 2H |
| -OCH₃ | ~3.7 | Singlet | 3H |
Table 1. Predicted ¹H NMR Spectral Data for this compound.
Causality Behind Experimental Observations:
-
Amide Protons (-NH₂): These protons are attached to a nitrogen atom, which is adjacent to a carbonyl group. This deshielding environment, combined with hydrogen bonding and solvent exchange phenomena, results in a broad signal in the downfield region (5.5 - 7.5 ppm).[1][2] The rate of proton exchange with the solvent can significantly affect the broadness of this peak.[1][3] In a protic solvent like D₂O, these protons will exchange with deuterium, causing the signal to disappear, a useful technique for peak assignment.[4]
-
Methylene Protons (-CH₂-): These protons are situated between two electron-withdrawing carbonyl groups (one from the amide and one from the ester). This leads to a significant deshielding effect, and their signal is expected around 3.4 ppm. As there are no adjacent protons, the signal will appear as a sharp singlet.
-
Methyl Protons (-OCH₃): The protons of the methyl ester group are attached to an oxygen atom, resulting in a deshielded signal around 3.7 ppm. This will also be a singlet due to the absence of neighboring protons.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to display four distinct signals, corresponding to the four non-equivalent carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~170 |
| C=O (Ester) | ~168 |
| -CH₂- | ~41 |
| -OCH₃ | ~52 |
Table 2. Predicted ¹³C NMR Spectral Data for this compound.
Rationale for Chemical Shift Assignments:
-
Carbonyl Carbons (C=O): Both the amide and ester carbonyl carbons are significantly deshielded and appear far downfield.[5] The amide carbonyl is typically found slightly more downfield than the ester carbonyl due to the resonance effect of the nitrogen atom.
-
Methylene Carbon (-CH₂-): This carbon is attached to two carbonyl groups, which deshield it, placing its signal around 41 ppm.
-
Methoxyl Carbon (-OCH₃): The carbon of the methyl ester is attached to an electronegative oxygen atom, resulting in a chemical shift of approximately 52 ppm.[6]
Experimental Protocols
Sample Preparation
-
Solvent Selection: For ¹H NMR, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred for observing amide protons as it can slow down the exchange rate.[1] For ¹³C NMR, CDCl₃ is a common choice.
-
Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). For aqueous samples, sodium 3-(trimethylsilyl)propanesulfonate can be used.[7]
NMR Data Acquisition
Figure 2. Workflow for NMR data acquisition and processing.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Comparative Analysis with Alternative Techniques
While NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, N-H, C-O). | Fast, inexpensive, good for functional group identification. | Provides limited information on the carbon skeleton and stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[5] | High sensitivity, provides molecular formula with high resolution MS. | Does not provide detailed structural connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[8] | Excellent for separating mixtures and determining purity. | Does not provide structural information. |
Trustworthiness: A Self-Validating System
The combination of ¹H and ¹³C NMR provides a self-validating system for the structural confirmation of this compound. The number of signals in each spectrum corresponds to the number of non-equivalent proton environments and carbon atoms. The chemical shifts, multiplicities, and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should all be consistent with the proposed structure. Any deviation would indicate the presence of impurities or an incorrect structural assignment.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to show characteristic signals that can be unambiguously assigned to its unique structural features. A thorough understanding of chemical shifts, coupling patterns, and the influence of dynamic processes like amide proton exchange is essential for accurate spectral interpretation. By integrating NMR data with complementary techniques such as IR, MS, and HPLC, researchers can achieve a comprehensive and robust characterization of this important molecule.
References
- Englander, S. W., & Mayne, L. (1992). Protein folding and misfolding: the mechanism of amide proton exchange. Annual review of biophysics and biomolecular structure, 21(1), 243-265.
-
The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
- Li, W., & Li, H. (2019). Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides. The Journal of Physical Chemistry B, 123(20), 4351–4360.
-
Johnston, E. R. (1982). NMR Studies of Proton Exchange in Amides. (Doctoral dissertation, University of California, Berkeley). Retrieved from [Link]
-
NMR Wiki. (2012). Amide Hydrogen Exchange (HX). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
-
Reddit. (2023). Amine protons on NMR. Retrieved from [Link]
-
AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(methylamino)-3-oxopropanoate. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Weaner, L. E., & Hoerr, D. C. (1988). Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases.
-
The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Potter, G., et al. (2015). Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. European Journal of Lipid Science and Technology, 117(10), 1696-1703.
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link]
Sources
- 1. Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nmrwiki.org [nmrwiki.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Methyl 3-amino-3-oxopropanoate by LC-MS/MS
This guide provides an in-depth technical comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and other analytical methodologies for the quantitative analysis of Methyl 3-amino-3-oxopropanoate. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of a robust LC-MS/MS method, supported by a discussion of alternative techniques and supplemented with practical, step-by-step protocols.
Introduction to this compound and the Need for Precise Quantification
This compound, a derivative of the non-essential amino acid aspartic acid, serves as a key building block in the synthesis of various pharmaceutical compounds and other organic molecules. Its structural similarity to endogenous molecules presents a unique analytical challenge, particularly in complex biological matrices. Accurate and precise quantification is paramount in pharmacokinetic studies, metabolic profiling, and quality control of active pharmaceutical ingredients to ensure safety and efficacy. LC-MS/MS has emerged as the gold standard for such bioanalytical challenges due to its inherent sensitivity, selectivity, and wide dynamic range.[1]
The Premier Approach: A Validated LC-MS/MS Method
The cornerstone of a reliable quantitative bioanalytical method is its ability to distinguish the analyte from a complex mixture of endogenous and exogenous components and to do so with high precision and accuracy. The method detailed herein is founded on the principles of reversed-phase chromatography coupled with triple quadrupole mass spectrometry, operating in the highly selective Multiple Reaction Monitoring (MRM) mode.
The Rationale Behind the Method
The choice of a reversed-phase C18 column is predicated on its broad applicability and effectiveness in retaining and separating small to medium polarity organic molecules. For a polar compound like this compound, the mobile phase composition, particularly the use of an organic modifier like acetonitrile or methanol and an additive such as formic acid, is critical. Formic acid serves a dual purpose: it protonates the analyte to enhance its ionization efficiency in positive electrospray ionization (ESI) mode and improves the chromatographic peak shape.
Sample preparation is a critical step to ensure the longevity of the analytical column and to minimize matrix effects that can suppress or enhance the analyte signal. A simple and effective protein precipitation with a solvent like acetonitrile is often sufficient for plasma and serum samples, providing a clean extract suitable for injection.[2] The use of a stable isotope-labeled internal standard is non-negotiable for achieving the highest level of accuracy and precision, as it effectively compensates for variability in sample preparation and matrix effects.[2]
Visualizing the Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the preferred method, other techniques have been traditionally used for the analysis of amino acids and their derivatives. A comparative overview is essential for selecting the most appropriate method based on the specific analytical requirements.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of precursor and product ions. | High sensitivity and selectivity, wide linear dynamic range, high throughput.[1] | High initial instrument cost, potential for matrix effects. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Excellent chromatographic resolution, high sensitivity.[3] | Requires derivatization for polar analytes like amino acid derivatives, which adds complexity and potential for variability.[4][5] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, low sample and reagent consumption.[6] | Lower sensitivity compared to MS-based methods, reproducibility can be challenging.[7] |
| Ion-Exchange Chromatography (IEC) | Separation based on the reversible interaction between charged analytes and a charged stationary phase.[8] | A "gold standard" for amino acid analysis, highly reproducible.[9][10] | Long analysis times, lower sensitivity than MS methods.[11] |
| Ninhydrin Assay (Spectrophotometry) | Colorimetric reaction of ninhydrin with primary and secondary amines.[12] | Simple, low cost, suitable for total amino acid quantification.[11] | Lacks specificity for individual amino acids, susceptible to interference from other primary amines.[2][8] |
Performance Data Comparison (Hypothetical)
The following table presents a hypothetical comparison of the expected performance of these methods for the quantification of this compound in a biological matrix.
| Parameter | LC-MS/MS | GC-MS (with derivatization) | Capillary Electrophoresis | Ion-Exchange Chromatography |
| Limit of Quantitation (LOQ) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | 10 - 50 ng/mL | 50 - 100 ng/mL |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 2 - 3 orders of magnitude | 2 orders of magnitude | 2 orders of magnitude |
| Precision (%RSD) | < 15% | < 20% | < 20% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 20% | ± 20% | ± 15% |
| Analysis Time per Sample | 5 - 10 minutes | 20 - 30 minutes | 15 - 25 minutes | > 30 minutes |
Experimental Protocol: A Step-by-Step Guide to the LC-MS/MS Method
This protocol is a self-validating system, adhering to the principles outlined in the ICH M10 and FDA guidelines for bioanalytical method validation.
Reagents and Materials
-
This compound analytical standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its internal standard in acetonitrile to prepare individual stock solutions.
-
Calibration Standards and Quality Control (QC) Samples: Serially dilute the analyte stock solution with the control biological matrix to prepare calibration standards at a minimum of six concentration levels. Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (or standard/QC), add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to autosampler vials.
LC-MS/MS System and Conditions
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the analyte is retained and separated from matrix components (e.g., 5-95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), positive mode.
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 118.1 -> Product ion (Q3) m/z 59.1 (corresponding to the loss of the aminocarbonyl group and subsequent fragmentation).
-
Internal Standard (d4): Precursor ion (Q1) m/z 122.1 -> Product ion (Q3) m/z 63.1.
-
Method Validation
The method must be validated for the following parameters according to regulatory guidelines:[10]
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
-
Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day precision (%RSD) should be ≤ 15% (≤ 20% at the LLOQ), and accuracy (%Bias) should be within ± 15% (± 20% at the LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Conclusion
The described LC-MS/MS method offers a robust, sensitive, and selective approach for the quantitative analysis of this compound in biological matrices. Its high throughput and reliability make it superior to alternative techniques such as GC-MS, CE, and IEC for regulated bioanalysis. The provided protocol, grounded in established validation principles, serves as a comprehensive guide for researchers and scientists in the pharmaceutical and related industries, ensuring the generation of high-quality, defensible data.
References
-
ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]
-
Amino Acid Analysis using Ion-Exchange Chromatography: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
ICH M10 on bioanalytical method validation and study sample analysis. International Council for Harmonisation. [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Labcorp. [Link]
-
How does an Amino Acid Analyser work?. Biochrom. [Link]
-
Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. PubMed. [Link]
-
Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC-MS/MS. Bioanalysis. [Link]
-
Biomedical Applications of Amino Acid Detection by Capillary Electrophoresis. PubMed. [Link]
-
Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]
-
Automated GC-MS analysis of free amino acids in biological fluids. PubMed. [Link]
-
Analytical characteristics for amino acid derivatives using GC-MS... ResearchGate. [Link]
-
Determination of Preservatives in Cosmetics and Personal Care Products by LC–MS-MS. Chromatography Online. [Link]
-
Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Journal of Experimental Botany. [Link]
-
Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]
-
Ninhydrin test. BYJU'S. [Link]
-
An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers. [Link]
-
Microplate measurement of amino acids by ninhydrin. iGEM. [Link]
-
Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC–MS/MS. Queen's University Belfast Research Portal. [Link]
-
The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. National Institutes of Health. [Link]
-
An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Analytical Science. [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. [Link]
-
25.4: Analysis of Amino Acids. Chemistry LibreTexts. [Link]
-
LC-MS. Bioanalysis Zone. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 5. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijpjournal.com [ijpjournal.com]
- 8. 193.16.218.141 [193.16.218.141]
- 9. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Reactivity: Methyl 3-amino-3-oxopropanoate vs. Ethyl 3-amino-3-oxopropanoate
In the landscape of synthetic chemistry and drug development, the selection of building blocks is a critical decision that profoundly influences reaction outcomes, efficiency, and scalability. Among the versatile intermediates, β-amido esters such as Methyl 3-amino-3-oxopropanoate and Ethyl 3-amino-3-oxopropanoate are pivotal for constructing complex molecular architectures, particularly heterocyclic systems. This guide provides an in-depth comparison of the reactivity of these two closely related compounds, offering field-proven insights and supporting data to aid researchers in their experimental design.
At a Glance: Structural and Physicochemical Properties
While both molecules share the same core functional groups—an amide, an ester, and an active methylene group—the subtle difference in the ester alkyl chain (methyl vs. ethyl) gives rise to nuanced variations in their physical and chemical properties.
| Property | This compound | Ethyl 3-amino-3-oxopropanoate |
| CAS Number | 51513-29-2[1] | 7597-56-0[2][3][4] |
| Molecular Formula | C₄H₇NO₃ | C₅H₉NO₃[3][4] |
| Molecular Weight | 117.10 g/mol | 131.13 g/mol [2][3][4] |
| Boiling Point | Not available | Not available[3] |
| Melting Point | Not available | Not available[3] |
Core Reactivity: A Tale of Two Esters
The reactivity of these compounds is primarily dictated by three key features: the acidity of the α-protons of the active methylene group, the electrophilicity of the ester carbonyl carbon, and the nucleophilicity of the amide. The seemingly minor distinction between the methyl and ethyl ester groups exerts a tangible influence on these reactive sites through a combination of steric and electronic effects.
The Active Methylene Group: A Hub for C-C Bond Formation
The protons on the carbon situated between the amide and ester carbonyl groups are acidic due to the resonance stabilization of the resulting carbanion (enolate). This allows for deprotonation by a suitable base, followed by reaction with an electrophile, most commonly in alkylation and condensation reactions. This is the cornerstone of reactions like the malonic ester synthesis.[5][6][7]
Comparative Reactivity:
Theoretically, the reactivity of the active methylene group is not significantly different between the two compounds. The primary factor governing the acidity of the α-protons is the electron-withdrawing nature of the adjacent carbonyl groups, which is nearly identical in both molecules.
Caption: Enolate formation from both esters.
The Ester Functional Group: Susceptibility to Nucleophilic Attack
The ester group can undergo nucleophilic acyl substitution reactions, such as hydrolysis, transesterification, and amidation. The rate of these reactions is influenced by the electrophilicity of the carbonyl carbon and steric hindrance around it.
Comparative Reactivity:
-
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group via induction. This marginally reduces the electrophilicity of the ester carbonyl carbon in the ethyl variant, making it slightly less reactive towards nucleophiles.[8]
-
Steric Effects: The ethyl group presents a greater steric hindrance compared to the methyl group.[8] This can impede the approach of a nucleophile to the carbonyl carbon.
Based on these principles, This compound is expected to be more reactive towards nucleophilic acyl substitution at the ester group than its ethyl counterpart. This is supported by analogous systems; for instance, the hydrolysis of ethyl esters is generally observed to be slower than that of methyl esters.[8][9][10]
Caption: Comparative reactivity towards nucleophilic attack.
Experimental Protocol: A Comparative Alkylation Reaction
To illustrate the practical application and allow for a direct comparison of reactivity, the following protocol for a standard alkylation of the active methylene group is provided. This procedure is based on the well-established malonic ester synthesis.[5][6][11]
Objective: To synthesize Methyl 2-benzyl-3-amino-3-oxopropanoate and Ethyl 2-benzyl-3-amino-3-oxopropanoate and compare the reaction progress and yield.
Materials:
-
This compound
-
Ethyl 3-amino-3-oxopropanoate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In two separate flame-dried 100 mL round-bottom flasks equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (30 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Starting Material: To one flask, add this compound (1.0 equivalent) dropwise at room temperature. To the other flask, add Ethyl 3-amino-3-oxopropanoate (1.0 equivalent) under the same conditions. Stir the mixtures for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: To each flask, add benzyl bromide (1.05 equivalents) dropwise via a syringe.
-
Reaction Monitoring: Heat the reaction mixtures to reflux (approximately 78 °C for ethanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixtures to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 50 mL of diethyl ether and 50 mL of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure alkylated product.
Expected Observations and Analysis:
While the reaction mechanism is identical for both starting materials, slight differences in reaction time and yield may be observed. The choice of base and solvent is crucial; using sodium ethoxide in ethanol prevents transesterification of the ethyl ester, while for the methyl ester, sodium methoxide in methanol would be the ideal choice to avoid this side reaction. However, for a direct comparison, using the same base/solvent system is necessary, with the acknowledgment that some transesterification of the methyl ester may occur. The primary focus of comparison would be the rate of consumption of the starting material via TLC analysis.
Caption: Experimental workflow for comparative alkylation.
Conclusion and Practical Implications
For reactions focused on the active methylene group, such as alkylations and condensations, both reagents are excellent choices. The selection may then be guided by factors such as cost, availability, and the desired physical properties of the final product. However, for transformations involving nucleophilic substitution at the ester, such as in the synthesis of certain amides or in subsequent hydrolysis steps, the higher reactivity of the methyl ester may be advantageous for achieving faster reaction rates or milder reaction conditions. Conversely, the slightly lower reactivity of the ethyl ester might offer better stability or selectivity in complex multi-step syntheses.
Ultimately, the choice between these two valuable building blocks should be made with a clear understanding of the specific reaction mechanism and the desired outcome, leveraging the subtle yet impactful differences in their chemical behavior.
References
-
PubChem. (n.d.). Ethyl 3-(methylamino)-3-oxopropanoate. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Malonic ester synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
LookChem. (2025, May 20). ethyl 3-amino-3-oxopropanoate - 7597-56-0. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(methylamino)-3-oxopropanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-aminopropanoate. PubChem Compound Database. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 3-(2-aminophenyl)-3-oxopropanoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
PubMed. (2007). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]
-
eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Retrieved from [Link]
-
EPA NEPAL. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 20). 25.18: Condensation Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-[methyl(3-oxopropyl)amino]-3-oxopropanoate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Stereoelectronic Effects Dictate Molecular Conformation and Biological Function of Heterocyclic Amides. Retrieved from [Link]
-
RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]
-
ChemRxiv. (2021, March 15). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. Retrieved from [Link]
-
CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, February 28). Direct conversion of amides to esters. Retrieved from [Link]
Sources
- 1. 51513-29-2|this compound|BLD Pharm [bldpharm.com]
- 2. Ethyl 3-amino-3-oxopropanoate | 7597-56-0 | Benchchem [benchchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemscene.com [chemscene.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. reddit.com [reddit.com]
- 11. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
Unambiguous Structural Confirmation of Methyl 3-amino-3-oxopropanoate: A Comparative Guide to High-Resolution Mass Spectrometry
In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities and intermediates is paramount. For a seemingly simple molecule like Methyl 3-amino-3-oxopropanoate, a building block with significant potential, ambiguity in its structure is not an option. While traditional techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable skeletal information, High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable and often more definitive tool for establishing molecular identity. This guide provides an in-depth technical comparison, grounded in experimental principles, to demonstrate the power of HRMS in the structural elucidation of this compound, offering a level of confidence that is critical for regulatory submission and intellectual property protection.
The Challenge: Beyond Connectivity to Unquestionable Identity
This compound (C₄H₇NO₃) presents a foundational structure in organic synthesis. Its isomeric and isobaric possibilities, though limited, necessitate a robust analytical strategy to prevent costly errors in downstream applications. While NMR can adeptly define the carbon-hydrogen framework and the connectivity of atoms, it may not always definitively distinguish between closely related structures or provide immediate confirmation of the elemental composition. This is where the unparalleled mass accuracy of HRMS provides a decisive advantage.
The HRMS Advantage: Precision and Confidence in Elemental Composition
High-resolution mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision.[1] Modern HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, can achieve mass accuracies of less than 5 parts per million (ppm).[2][3] This level of precision allows for the determination of a molecule's elemental composition with a high degree of certainty.[4][5]
For this compound, the theoretical monoisotopic mass of its protonated form ([M+H]⁺) is 118.05042 g/mol . An HRMS instrument can measure this mass with an error of only a few thousandths of a dalton. This minute deviation between the measured mass and the theoretical mass provides strong evidence for the presence of the C₄H₈NO₃⁺ ion, effectively ruling out other potential elemental formulas within a reasonable chemical context.
Comparative Data: HRMS vs. Other Techniques
To illustrate the confirmatory power of HRMS, consider the following comparative table:
| Analytical Technique | Information Provided | Limitations for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Precise Mass Measurement: Confirms elemental composition (C₄H₇NO₃). Isotopic Pattern Analysis: Further validates the elemental formula. Tandem MS (MS/MS): Provides structural fragments for unambiguous identification. | Cannot distinguish between stereoisomers without chiral chromatography. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity: Defines the carbon-hydrogen framework and functional group proximity. | Can be less definitive for elemental composition confirmation alone. May require extensive 2D experiments for complete assignment. |
| Low-Resolution Mass Spectrometry (LRMS) | Nominal Mass: Provides the integer mass (118 g/mol ). | Insufficient mass accuracy to distinguish between isobaric compounds with the same nominal mass but different elemental compositions. |
| Infrared (IR) Spectroscopy | Functional Groups: Identifies the presence of amide (N-H, C=O) and ester (C=O, C-O) groups. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocol: A Self-Validating HRMS Workflow
The following protocol outlines a robust, self-validating workflow for the structural confirmation of this compound using a Q-TOF HRMS system. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Step 1: Sample Preparation and Ionization
-
Solution Preparation: Prepare a 1 µg/mL solution of the synthesized this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Causality: Acetonitrile and water are common solvents for electrospray ionization (ESI), a soft ionization technique suitable for polar molecules like our target compound.[6][7] The addition of formic acid promotes protonation, leading to the formation of the [M+H]⁺ ion, which is often more stable and provides a clear molecular ion peak.[8]
-
-
Ionization: Introduce the sample into the HRMS system via direct infusion or coupled with liquid chromatography (LC) using an ESI source.
-
Causality: ESI is a gentle ionization method that minimizes in-source fragmentation, ensuring the detection of the intact protonated molecule.[9] This is crucial for accurate mass measurement of the parent ion.
-
Step 2: Full Scan HRMS Analysis
-
Instrument Calibration: Calibrate the mass spectrometer using a well-characterized reference standard (e.g., sodium formate or a commercially available calibration mix) immediately prior to analysis.
-
Causality: Calibration is critical to ensure the high mass accuracy required for elemental composition determination.[3] It corrects for any drift in the instrument's mass measurement.
-
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Causality: This mass range is sufficient to detect the protonated molecule of this compound (m/z 118.05042) and any potential low-mass fragments or impurities.
-
Step 3: Data Analysis and Elemental Composition Determination
-
Accurate Mass Measurement: Determine the accurate m/z of the most abundant ion in the spectrum, which should correspond to the [M+H]⁺ ion.
-
Elemental Composition Calculation: Use the instrument's software to calculate the most probable elemental formulas that match the measured accurate mass within a specified tolerance (e.g., < 5 ppm).
-
Isotopic Pattern Analysis: Compare the experimentally observed isotopic pattern of the molecular ion with the theoretical pattern for the proposed elemental formula (C₄H₇NO₃).
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Unambiguous Identification
While accurate mass measurement confirms the elemental composition, tandem mass spectrometry (MS/MS) provides definitive structural information by fragmenting the molecule and analyzing the resulting product ions.[12][13] This process acts as a molecular fingerprint, allowing for the differentiation of isomers.
Experimental Protocol: MS/MS Analysis
-
Precursor Ion Selection: In the MS/MS mode, the quadrupole of the Q-TOF instrument selects the [M+H]⁺ ion of this compound (m/z 118.05).
-
Causality: This isolation step ensures that the subsequent fragmentation is specific to our target molecule, eliminating interference from other ions in the sample.
-
-
Collision-Induced Dissociation (CID): The selected precursor ions are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen).
-
Causality: Collisions with the gas molecules impart energy to the ions, causing them to fragment in a predictable and reproducible manner.[4] This process is known as collision-induced dissociation (CID).
-
-
Product Ion Analysis: The resulting fragment ions are then analyzed by the TOF mass analyzer, generating a product ion spectrum.
-
Causality: The accurate masses of the fragment ions provide clues about the different structural components of the original molecule.
-
Predicted Fragmentation Pathway of this compound
Based on the established fragmentation patterns of primary amides and methyl esters, the following fragmentation pathway for the [M+H]⁺ ion of this compound is proposed.
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amides involves the neutral loss of ammonia. This would result in a fragment ion at m/z 101.0238.
-
Loss of Methanol (CH₃OH): The ester group can undergo fragmentation through the loss of methanol, leading to a fragment ion at m/z 86.0242.
-
Cleavage of the Amide Bond: Cleavage of the C-N bond in the amide group would result in the formation of an acylium ion at m/z 44.0262 (H₂N-C=O⁺).
-
Cleavage of the Ester Bond: Cleavage of the O-CH₃ bond would result in the loss of a methyl radical, which is less common in ESI but possible, or cleavage of the C-O bond could lead to a fragment at m/z 59.0133 (CH₃O-C=O⁺).
The presence of these specific fragment ions at their accurately measured masses in the MS/MS spectrum provides irrefutable evidence for the structure of this compound.
Visualization of the Analytical Workflow and Fragmentation
To visually represent the logical flow of the HRMS analysis and the proposed fragmentation, the following diagrams are provided.
Caption: Experimental workflow for the structural confirmation of this compound using HRMS.
Caption: Proposed MS/MS fragmentation pathway of protonated this compound.
Conclusion: The Authoritative Power of HRMS in Drug Development
References
-
Afzal, A., et al. (2012). Electrospray Ionization and Collision Induced Dissociation Mass Spectrometry of Primary Fatty Acid Amides. Analytical Chemistry, 84(5), 2374-2381. [Link]
-
Bristow, A. W. T., & Webb, K. S. (2003). Intercomparison study on accurate mass measurements of small molecules in mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(10), 1086–1098. [Link]
-
Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
-
Dodds, E. D. (2012). A comparison of the effects of amide and acid groups at the C-terminus on the collision-induced dissociation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 23(1), 142-152. [Link]
-
Figueiredo, E. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21415-21424. [Link]
-
Gies, A. P., & Hercules, D. M. (2014). Collision induced dissociation study of ester-based polyurethane fragmentation reactions. Analytica Chimica Acta, 808, 199-219. [Link]
- Gross, M. L. (1994). Accurate masses for structure confirmation. Journal of the American Society for Mass Spectrometry, 5(2), 57.
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]
-
Kertesz, V., & Van Berkel, G. J. (2010). A summary of the proposed fragmentation pathways for compounds 3a and 4a... Journal of Mass Spectrometry, 45(11), 1275-1285. [Link]
- Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
-
Kwiecień, A., et al. (2015). On the Fine Isotopic Distribution and Limits to Resolution in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(9), 1534-1543. [Link]
- Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a new window on the chemistry of life. Annual review of analytical chemistry, 1, 579-599.
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87. [Link]
- Niessen, W. M. A. (2001).
- Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
- Price, P. C., et al. (2002). ASMS guidelines for exact mass measurement and elemental composition – new perspectives. Proceedings of the 50th Annual Conference on Mass Spectrometry and Allied Topics, Orlando. FL.
-
Schymanski, E. L., et al. (2014). Identifying small molecules via high resolution mass spectrometry: communicating confidence. Environmental Science & Technology, 48(4), 2097-2098. [Link]
-
Smith, C. A., et al. (2005). Isotope pattern analysis and calculation of fragmentation trees for molecular formula identification. Journal of the American Society for Mass Spectrometry, 16(2), 234-241. [Link]
- Stein, S. E. (1994). Mass spectral fragmentation patterns.
-
Sun, N., & Li, L. (2013). Recent advances in mass spectrometry-based structural elucidation techniques. Analytical and bioanalytical chemistry, 405(1), 1-15. [Link]
-
Venter, A. R., & Botha, J. J. (2010). Electrospray Ionization (ESI). University of Pretoria. [Link]
- Watson, J. T., & Sparkman, O. D. (2007).
-
Williams, J. P., et al. (2016). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Journal of analytical toxicology, 40(8), 607-614. [Link]
- Yergey, J. A., et al. (1983). Isotope ratio measurements using mass spectrometry. Analytical Chemistry, 55(3), 353A-365A.
-
Zhang, Q., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542. [Link]
- Zubarev, R. A., & Mann, M. (2007). On the charge state of fragment ions in electron capture dissociation. Journal of the American Society for Mass Spectrometry, 18(11), 1963-1971.
Sources
- 1. Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization and collision induced dissociation mass spectrometry of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collision induced dissociation study of ester-based polyurethane fragmentation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mascot help: Peptide fragmentation [matrixscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Methyl 3-Amino-3-Oxopropanoate Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the X-ray crystallographic studies of key structural analogs of Methyl 3-amino-3-oxopropanoate. Due to the limited availability of published crystal structures for N-acyl derivatives of this compound itself, this guide will focus on closely related and structurally informative analogs: Malonamide , N-Acetyl-L-alanine , and N-Benzoyl-L-alanine . The crystallographic data from these compounds provide a robust framework for understanding the influence of substituent groups on the solid-state conformation and intermolecular interactions, which are critical for the rational design of novel therapeutics and functional materials.
Introduction: The Structural Significance of β-Amino Acid Derivatives
This compound and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry. As derivatives of β-alanine, they are precursors to a wide range of biologically active molecules, including peptides, alkaloids, and pharmaceuticals. The conformation and intermolecular interactions of these molecules in the solid state, which are elucidated through X-ray crystallography, are of paramount importance. These structural details govern key physicochemical properties such as solubility, stability, and bioavailability, which are critical determinants of a drug candidate's success.
This guide will delve into the principles of single-crystal X-ray diffraction and provide a comparative analysis of the crystal structures of our selected analogs, focusing on unit cell parameters, hydrogen bonding motifs, and conformational preferences.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle of XRD lies in the interaction of X-rays with the electron clouds of atoms in a crystal lattice. When a beam of monochromatic X-rays is directed at a single crystal, the regularly spaced atoms act as a diffraction grating, scattering the X-rays in a specific pattern of constructive interference. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
The experimental workflow for single-crystal XRD can be broadly categorized into three stages: crystal growth, data collection, and structure solution and refinement.
Experimental Workflow: From Powder to Publication-Ready Structure
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol: A Self-Validating System
A. Crystal Growth: The Art and Science of Recrystallization
The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the single crystal. For small organic molecules like the ones discussed in this guide, slow recrystallization from a suitable solvent is the most common method for obtaining diffraction-quality crystals.
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound to a moderate extent at an elevated temperature and have a lower solubility at room temperature or below. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) is a standard starting point.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of well-ordered crystals.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. This gradual decrease in temperature reduces the solubility of the compound, leading to crystallization.
B. Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and a cryo-cooling system to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a glass fiber or a loop using a cryo-protectant oil.
-
Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) and rotated in the X-ray beam. A series of diffraction images are collected at different crystal orientations. The data collection strategy is designed to measure a complete and redundant set of reflections.
C. Structure Solution and Refinement: From Diffraction Spots to a 3D Model
The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. Software packages like SHELXT are commonly used for this purpose.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting the atomic coordinates, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factors. SHELXL is a widely used program for structure refinement.
-
Validation and Visualization: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Programs like PLATON can be used for this purpose. The final structure, including bond lengths, angles, and intermolecular interactions, is then visualized using software such as Mercury or ORTEP.
Comparative Crystallographic Analysis
This section presents a comparative analysis of the crystal structures of Malonamide, N-Acetyl-L-alanine, and N-Benzoyl-L-alanine. The data has been sourced from the Cambridge Structural Database (CSD).
Crystallographic Data Summary
| Compound | Malonamide[1][2][3] | N-Acetyl-L-alanine[4] | N-Benzoyl-L-alanine[5] |
| CSD Refcode | MALONM | NALALA | BZALAN |
| Formula | C₃H₆N₂O₂ | C₅H₉NO₃ | C₁₀H₁₁NO₃ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/c |
| a (Å) | 13.07 | 7.931 | 9.263 |
| b (Å) | 9.45 | 8.835 | 10.308 |
| c (Å) | 8.04 | 9.256 | 10.974 |
| α (°) | 90 | 90 | 90 |
| β (°) | 73.0 | 90 | 112.87 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 948.9 | 648.5 | 964.3 |
| Z | 8 | 4 | 4 |
Analysis of Intermolecular Interactions and Crystal Packing
Malonamide:
The crystal structure of malonamide is characterized by an extensive network of hydrogen bonds.[1] Each molecule participates in eight N-H···O hydrogen bonds, with each oxygen atom acting as an acceptor for two hydrogen bonds.[1] This intricate network of interactions leads to a densely packed structure. The presence of two symmetry-unrelated molecules in the asymmetric unit with different orientations highlights the conformational flexibility of the molecule.[1] The amide groups are significantly twisted out of the central CCC plane, which is a key conformational feature.[1] The existence of multiple polymorphs (monoclinic, orthorhombic, and tetragonal) for malonamide underscores the sensitivity of its crystal packing to crystallization conditions.[2][3]
Caption: Schematic of the hydrogen bonding network in Malonamide.
N-Acetyl-L-alanine and N-Benzoyl-L-alanine:
The crystal structures of N-Acetyl-L-alanine and N-Benzoyl-L-alanine offer a direct comparison of the influence of a small aliphatic acyl group versus a larger aromatic acyl group on the crystal packing.
-
N-Acetyl-L-alanine: The smaller acetyl group allows for a more compact packing arrangement. The crystal structure is dominated by intermolecular N-H···O and O-H···O hydrogen bonds, forming a three-dimensional network. The carboxylic acid groups form hydrogen-bonded dimers, a common motif in carboxylic acid crystal structures.
-
N-Benzoyl-L-alanine: The bulky benzoyl group introduces significant steric hindrance and the potential for π-π stacking interactions between the phenyl rings. The crystal packing is a balance between hydrogen bonding involving the amide and carboxylic acid groups and the van der Waals and π-π interactions of the benzoyl groups. The presence of the phenyl ring leads to a less dense packing compared to N-Acetyl-L-alanine, as reflected in the larger unit cell volume.
Caption: Influence of N-acyl group on crystal packing.
Conclusion: From Structure to Function
The comparative analysis of these structural analogs provides valuable insights into the factors governing the solid-state structures of this compound derivatives. The choice of the N-acyl group has a profound impact on the crystal packing, primarily through the interplay of hydrogen bonding, steric effects, and, in the case of aromatic substituents, π-π stacking interactions. This understanding is crucial for the targeted design of crystalline materials with desired physical properties. For drug development professionals, controlling the crystalline form (polymorphism) is essential for ensuring consistent solubility, stability, and bioavailability of active pharmaceutical ingredients. The principles and experimental methodologies outlined in this guide provide a foundational framework for the structural characterization and rational design of novel β-amino acid derivatives.
References
-
Chieh, P. C., Subramanian, E., & Trotter, J. (1970). Crystal structure of malonamide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 179-184. [Link]
-
Nichol, G. S., & Clegg, W. (2005). Malonamide: a tetragonal polymorph. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3424-o3426. [Link]
-
Nichol, G. S., & Clegg, W. (2005). Malonamide: an orthorhombic polymorph. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3427-o3429. [Link]
-
PubChem. (n.d.). N-Benzyl-beta-alanine. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-L-alanine. Retrieved from [Link]
-
Wikipedia. (2023). Amide. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization and preliminary X-ray crystallographic analysis of malonamidase E2, an amidase signature family member. Retrieved from [Link]
-
ResearchGate. (n.d.). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Studies of structure and dynamics in a nominally symmetric twisted amide by NMR and electronic structure calculations. Retrieved from [Link]
-
MDPI. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(23), 7869. [Link]
-
ResearchGate. (n.d.). (PDF) N-Acetyl-l-alanine. Retrieved from [Link]
-
Rzepa, H. S. (2015, September 5). π-Resonance in amides: a crystallographic reality check. Henry Rzepa's Blog. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-beta-alanine (HMDB0061880). Retrieved from [Link]
-
PubChem. (n.d.). N-benzoyl-L-alanine. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-beta-alanine. Retrieved from [Link]
-
PubChemLite. (n.d.). N-acetyl-beta-alanine (C5H9NO3). Retrieved from [Link]
-
PubChem. (n.d.). Phenylethylmalonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzyloxycarbonyl-beta-alanine. Retrieved from [Link]
-
PubChem. (n.d.). Beta-Alanine. Retrieved from [Link]
-
CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]
-
NIST. (n.d.). N-Benzoyl-dl-alanine. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Crystal structure of 98 (CCDC 1812184); (B) top view of 98; (C) chemical structure of 98. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Peptoid Data Bank. (n.d.). Filtered by Residue: (S)-N-(1-phenylethyl)beta-alanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E, Crystallographic Communications, 78(Pt 4), 382–387. [Link]
Sources
- 1. Crystal structure of malonamide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Performance of Methyl 3-amino-3-oxopropanoate in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solvent Selection
Methyl 3-amino-3-oxopropanoate, also known as malonamic acid methyl ester, possesses two key functional groups: a primary amide and a methyl ester. This bifunctional nature makes it a valuable precursor for a wide range of chemical transformations, including the synthesis of heterocyclic compounds and other pharmaceutically active molecules. The solubility, stability, and reactivity of M3O are intrinsically linked to the properties of the solvent in which it is used. Factors such as polarity, proticity, and the dielectric constant of the solvent can profoundly influence reaction rates, equilibrium positions, and the degradation pathways of this reagent. Understanding these interactions is crucial for optimizing reaction yields, ensuring the purity of products, and maintaining the integrity of the starting material.
Comparative Solubility Profile
The solubility of a reagent is a fundamental parameter for any solution-phase chemical reaction. A suitable solvent must dissolve the reactants to a sufficient concentration to allow for an efficient reaction rate. The solubility of this compound is dictated by the interplay of its polar amide and ester groups with the solvent molecules.
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative and estimated quantitative solubility profile based on the behavior of structurally similar compounds, such as other small amino acid esters and malonamic acid derivatives.
Table 1: Solubility Profile of this compound in Common Solvents at Ambient Temperature (25 °C)
| Solvent System | Solvent Type | Polarity (Dielectric Constant, ε) | Expected Solubility | Estimated Quantitative Solubility (g/L) | Rationale |
| Water | Polar Protic | 80.1 | High | > 200 | The polar amide and ester groups can form hydrogen bonds with water molecules, leading to high solubility. |
| Methanol | Polar Protic | 32.7 | High | > 150 | Similar to water, methanol can act as a hydrogen bond donor and acceptor, effectively solvating M3O. |
| Ethanol | Polar Protic | 24.5 | Moderate to High | 50 - 150 | The slightly lower polarity and larger alkyl group compared to methanol may slightly reduce solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | High | > 200 | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar molecules like M3O. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | > 150 | Similar to DMSO, DMF is a highly polar aprotic solvent capable of effectively solvating the amide and ester functionalities. |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate | 20 - 50 | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, leading to moderate solubility. |
| Tetrahydrofuran (THF) | Borderline Aprotic | 7.6 | Low to Moderate | 10 - 30 | THF has a lower polarity and is a weaker hydrogen bond acceptor, resulting in lower solubility for polar compounds. |
| Dichloromethane (DCM) | Nonpolar | 9.1 | Low | < 10 | The low polarity of DCM makes it a poor solvent for the polar M3O. |
| Toluene | Nonpolar | 2.4 | Very Low | < 1 | As a nonpolar aromatic hydrocarbon, toluene has minimal interaction with the polar functional groups of M3O. |
Note: The quantitative solubility values are estimates based on data for analogous compounds and general solubility principles. Experimental verification is highly recommended.
Stability Under Various Conditions
The stability of this compound is a critical consideration, particularly its susceptibility to hydrolysis. Both the ester and amide functional groups can undergo hydrolysis, especially under acidic or basic conditions. The choice of solvent can significantly impact the rate of these degradation reactions.
Hydrolysis of the Ester Functional Group
The ester moiety of M3O is prone to hydrolysis to yield 3-amino-3-oxopropanoic acid and methanol. This reaction is catalyzed by both acid and base.
-
In Aqueous Acidic Media (pH < 7): The hydrolysis rate is generally slow at neutral pH but increases with decreasing pH. Protic solvents can participate in the hydrolysis mechanism.
-
In Aqueous Basic Media (pH > 7): Saponification, the base-catalyzed hydrolysis of the ester, is typically much faster than acid-catalyzed hydrolysis.
Hydrolysis of the Amide Functional Group
Amide hydrolysis is generally a slower process than ester hydrolysis under the same conditions. However, under forcing acidic or basic conditions and elevated temperatures, the amide bond can be cleaved to form malonic acid and ammonia.
Table 2: Predicted Relative Stability of this compound in Different Solvent Systems
| Solvent System | Condition | Predicted Stability | Primary Degradation Pathway | Rationale |
| Aqueous Buffer (pH 4) | Ambient Temp. | Moderate | Slow Ester Hydrolysis | Acid-catalyzed hydrolysis of the ester is the most likely degradation route. |
| Aqueous Buffer (pH 7) | Ambient Temp. | High | Very Slow Hydrolysis | The molecule is expected to be relatively stable at neutral pH. |
| Aqueous Buffer (pH 10) | Ambient Temp. | Low | Rapid Ester Hydrolysis (Saponification) | Base-catalyzed hydrolysis of the ester is significantly faster than at neutral or acidic pH. |
| Methanol / Ethanol | Anhydrous | High | Minimal Degradation | In the absence of water, hydrolysis is not a significant pathway. Transesterification is possible but generally slow without a catalyst. |
| DMSO / DMF | Anhydrous | Very High | Minimal Degradation | These polar aprotic solvents are non-reactive and provide a stable environment for M3O. |
| Acetonitrile / THF | Anhydrous | Very High | Minimal Degradation | Aprotic and non-reactive, these solvents are suitable for maintaining the integrity of M3O. |
Reactivity Profile in Nucleophilic Reactions
This compound can participate in reactions as both a nucleophile (via the amino group) and an electrophile (at the ester carbonyl carbon). The solvent plays a crucial role in modulating the reactivity of both the substrate and the incoming nucleophile.
Solvent Effects on Nucleophilicity
The reactivity of nucleophiles is highly dependent on the solvent.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with nucleophiles, creating a "solvent cage" that reduces their nucleophilicity. This effect is more pronounced for smaller, more electronegative nucleophiles.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents solvate cations more effectively than anions. As a result, the "naked" anion is more reactive as a nucleophile. SN2 reactions, for instance, are significantly faster in polar aprotic solvents.[1]
Solvent Effects on Electrophilicity and Reaction Mechanisms
The electrophilicity of the ester carbonyl carbon in M3O can be influenced by the solvent's ability to stabilize charged intermediates or transition states. For instance, in aminolysis reactions (the reaction of the ester with an amine), the mechanism can be influenced by the solvent. In non-hydroxylic solvents like acetonitrile, the aminolysis of esters often follows a simple second-order rate law, whereas in less polar solvents like ether, a term that is second order in the amine concentration can become significant, suggesting a more complex, base-catalyzed mechanism.[2]
Table 3: Expected Performance in Nucleophilic Substitution Reactions in Different Solvent Systems
| Solvent System | Nucleophile Strength | Reaction Rate (e.g., SN2) | Mechanistic Considerations |
| Water / Methanol | Attenuated | Slower | Solvolysis may compete with the desired reaction. Hydrogen bonding stabilizes the ground state of the nucleophile. |
| DMSO / DMF | Enhanced | Faster | Ideal for reactions with anionic nucleophiles. Stabilizes the transition state of SN2 reactions. |
| Acetonitrile | Enhanced | Faster | Good alternative to DMSO/DMF, though slightly less effective at solvating cations. |
| THF | Moderate | Intermediate | Lower polarity may not be sufficient to dissolve ionic nucleophiles. |
| Dichloromethane / Toluene | Weakly Solvated | Variable | Reaction rates are highly dependent on the solubility of the nucleophile. Nonpolar solvents do not effectively stabilize charged intermediates. |
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of this compound in a specific solvent system, the following experimental protocols are recommended.
Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.
-
Sampling: Allow the solid to settle, then carefully withdraw a known volume of the supernatant.
-
Analysis: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved M3O using a validated analytical method, such as HPLC-UV.
-
Calculation: Determine the solubility based on the measured concentration and the dilution factor.
Protocol for Stability Assessment (Stability-Indicating HPLC Method)
-
Sample Preparation: Prepare solutions of this compound of a known concentration in the solvent systems of interest (e.g., aqueous buffers of different pH, organic solvents).
-
Incubation: Store the solutions under controlled temperature conditions.
-
Time-Point Analysis: At specified time intervals, withdraw aliquots from each solution.
-
HPLC Analysis: Analyze the aliquots using a stability-indicating HPLC method capable of separating the intact M3O from its potential degradation products (e.g., 3-amino-3-oxopropanoic acid). A reverse-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile is a common starting point.[3][4]
-
Data Analysis: Plot the concentration of M3O as a function of time to determine the degradation kinetics and calculate the half-life in each solvent system.
Protocol for Reactivity Monitoring (Reaction Kinetics by NMR or HPLC)
-
Reaction Setup: In a thermostated vessel, combine a solution of this compound and the nucleophile of interest in the chosen solvent.
-
Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analysis: Analyze the quenched aliquots by ¹H NMR spectroscopy or HPLC to determine the concentration of the starting material and the product.
-
Kinetic Analysis: Plot the concentration of the reactant or product versus time to determine the reaction rate and the rate constant.
Visualizing Key Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Solvent-solute interactions for this compound.
Caption: Workflow for evaluating M3O performance in different solvents.
Conclusion
The selection of an appropriate solvent is a critical parameter that dictates the success of chemical processes involving this compound. Polar aprotic solvents such as DMSO and DMF are generally excellent choices for ensuring high solubility and stability, and for promoting the reactivity of nucleophiles. Polar protic solvents like water and methanol also provide good solubility but can lead to undesired hydrolysis, particularly under non-neutral pH conditions, and may attenuate the reactivity of nucleophiles. Nonpolar solvents are generally poor choices due to low solubility. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively evaluate the performance of this compound in their specific applications, leading to optimized reaction conditions and improved outcomes.
References
-
Shaw, G., & Young, G. T. (Year). Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic, 758-764. [Link]
-
ScienceOpen. (n.d.). Supporting Information. ScienceOpen. [Link]
-
Al-Saeed, F. A., Al-Ghamdi, A. M., & El-Shishtawy, R. M. (2018). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Journal of AOAC International, 101(4), 1073–1080. [Link]
-
ResearchGate. (n.d.). Microwave Effects in Solvent-Free Esters Aminolysis. ResearchGate. [Link]
-
Kim, J., et al. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 10(10), 409. [Link]
-
ResearchGate. (n.d.). Reaction kinetics of hydrolyzing methyl propionate. ResearchGate. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. (n.d.). [Link]
-
Royal Society of Chemistry. (2025). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. [Link]
-
American Chemical Society. (n.d.). Ester aminolysis. Structure-reactivity relationships and the rate-determining step in the aminolysis of substituted diphenyl carbonates. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. PMC. [Link]
-
LCGC International. (n.d.). UHPLC Analysis of Underivatized Amino Acids. LCGC International. [Link]
-
SUPPORTING MATERIALS. (n.d.). [Link]
-
ResearchGate. (n.d.). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. ResearchGate. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Kinetics and Reaction Mechanism of Acid-Catalyzed Hydrolysis of Propyl Methanoate in Aqueous Solvent of Propanol-2 and its effect on Activation Parameters. Asian Journal of Research in Chemistry. [Link]
-
analysis of amino acids by high performance liquid chromatography. (n.d.). [Link]
-
ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3... ResearchGate. [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. ResearchGate. [Link]
-
Vedantu. (n.d.). Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Vedantu. [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into OH bonds. The Royal Society of Chemistry. [Link]
-
University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
ResearchGate. (n.d.). . Mechanism and solvent kinetics of acid catalyzed Hydrolysis of Propyl Methanoate in Binary-Solvent system of water and Propanol-2. ResearchGate. [Link]
-
SciSpace. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and. SciSpace. [Link]
-
ResearchGate. (n.d.). Comparison of solvents for the nucleophilic substitution affording 19. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. epa nepis. [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Ethyl 3-amino-3-oxopropanoate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
PubChem. (n.d.). Methyl 3-(methylamino)-3-oxopropanoate. PubChem. [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. PMC. [Link]
-
ResearchGate. (2019). (PDF) Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. ResearchGate. [Link]
-
SciSpace. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and. SciSpace. [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
Sources
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Comparison of C3 Building Blocks: Methyl Carbamoylacetate in the Spotlight
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Selecting the Optimal C3 Synthon
In the intricate world of organic synthesis, the choice of a building block can profoundly influence the efficiency, selectivity, and overall success of a synthetic route. Among the myriad of available synthons, C3 building blocks possessing an activated methylene group are fundamental for constructing complex molecular architectures. This guide provides a comprehensive head-to-head comparison of methyl carbamoylacetate against other prominent C3 building blocks: malonic acid, Meldrum's acid, and ethyl cyanoacetate. By delving into their reactivity, handling characteristics, and applications, supported by experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Landscape of Activated Methylene C3 Building Blocks
C3 building blocks with an activated methylene group are characterized by a CH₂ group flanked by two electron-withdrawing groups (EWGs). This structural motif renders the methylene protons acidic, facilitating the formation of a stabilized carbanion (enolate). This enolate is a versatile nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation and the Michael addition. These reactions are cornerstones in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials.[1]
This guide will focus on the following key players:
-
Methyl Carbamoylacetate (Methyl Malonamate)
-
Malonic Acid
-
Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)
-
Ethyl Cyanoacetate
Physicochemical Properties: A Foundation for Reactivity
The reactivity of these building blocks is intrinsically linked to the acidity of their methylene protons, which is quantified by the pKa value. A lower pKa indicates a more acidic proton and, generally, a more readily formed and stable enolate.
| Building Block | Structure | Molecular Weight ( g/mol ) | pKa (in DMSO) | Physical Form |
| Methyl Carbamoylacetate | 117.10 | ~13.5 (predicted)[2] | Solid | |
| Malonic Acid | 104.06 | 12.6[3] | Solid | |
| Meldrum's Acid | 144.12 | 7.3[3] | Solid | |
| Ethyl Cyanoacetate | 113.12 | 11.1[3] | Liquid |
Expert Insight: The significantly lower pKa of Meldrum's acid is a direct consequence of its rigid cyclic structure, which locks the ester groups in a conformation that maximizes the inductive electron-withdrawing effect on the methylene protons. This enhanced acidity allows for deprotonation with weaker bases compared to the other C3 building blocks.
Head-to-Head in Key Transformations
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[4] This reaction is a powerful tool for C=C bond formation.
General Knoevenagel Condensation Workflow:
Caption: General workflow for the Knoevenagel condensation.
-
Methyl Carbamoylacetate: While less commonly documented in Knoevenagel condensations compared to other malonic acid derivatives, methyl carbamoylacetate can participate in these reactions. The presence of both an ester and an amide group influences its reactivity. The reaction typically requires a base catalyst to generate the enolate.
-
Malonic Acid: Malonic acid is frequently used in the Doebner modification of the Knoevenagel condensation, where the condensation is followed by decarboxylation.[3] This provides a direct route to α,β-unsaturated carboxylic acids. The use of pyridine as both a solvent and a base is common in this variation.[3][5]
-
Meldrum's Acid: Due to its high acidity, Meldrum's acid is highly reactive in Knoevenagel condensations, often proceeding under milder conditions than other malonates.[6] The resulting alkylidene or arylidene derivatives are versatile intermediates.
-
Ethyl Cyanoacetate: The strongly electron-withdrawing nitrile group makes ethyl cyanoacetate a highly reactive partner in Knoevenagel condensations.[7] These reactions are often rapid and high-yielding, making it a popular choice for the synthesis of α-cyanoacrylates and related compounds.
Michael Addition
The Michael addition involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[8] This reaction is a fundamental method for forming C-C bonds and constructing 1,5-dicarbonyl compounds.
General Michael Addition Mechanism:
Caption: Simplified mechanism of the Michael addition.
-
Methyl Carbamoylacetate: As a source of a stabilized enolate, methyl carbamoylacetate can act as a Michael donor. The reaction conditions would typically involve a base to generate the nucleophilic enolate, which then adds to the β-position of an activated alkene.
-
Malonic Acid Esters (e.g., Diethyl Malonate): Diethyl malonate is a classic Michael donor.[9] Its enolate readily adds to a wide range of Michael acceptors, and the resulting adducts can be further manipulated, for instance, through decarboxylation.[1]
-
Meldrum's Acid: The high acidity of Meldrum's acid facilitates its use as a Michael donor under mild conditions. The resulting adducts are valuable intermediates that can undergo further transformations.
-
Ethyl Cyanoacetate: The enolate derived from ethyl cyanoacetate is an excellent nucleophile for Michael additions, leading to the formation of highly functionalized products.
Synthesis of Heterocycles
The versatility of these C3 building blocks extends to the synthesis of a wide variety of heterocyclic compounds, which are of immense importance in medicinal chemistry.
-
Methyl Carbamoylacetate in Pyrimidine Synthesis: Methyl carbamoylacetate is a valuable precursor for the synthesis of pyrimidine derivatives. For example, in a Biginelli-type reaction, it can condense with an aldehyde and urea (or thiourea) to form dihydropyrimidinones.[10][11] The ester and amide functionalities provide handles for further derivatization.
-
Malonic Acid and its Esters: Malonic acid and its esters are widely used in the synthesis of barbiturates through condensation with urea.[5] They are also key components in the synthesis of various other nitrogen- and oxygen-containing heterocycles.[12]
-
Meldrum's Acid: The unique reactivity of Meldrum's acid derivatives, particularly their thermal decomposition to generate ketenes, opens up pathways for the synthesis of various heterocycles via cycloaddition reactions.[6]
-
Ethyl Cyanoacetate: Ethyl cyanoacetate is a workhorse in the synthesis of nitrogen-containing heterocycles such as pyridines, pyrimidines, and pyrazoles.[13] The nitrile group can participate in cyclization reactions or be transformed into other functional groups.
Experimental Protocols: A Practical Guide
Disclaimer: These protocols are for informational purposes only and should be performed by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Knoevenagel Condensation of an Aromatic Aldehyde with Ethyl Cyanoacetate[14]
Objective: To synthesize an α,β-unsaturated product via Knoevenagel condensation.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (2.0 mmol)
-
Ethyl cyanoacetate (2.0 mmol)
-
1-Methylhexamethylenetetraminium tetrafluoroborate ([MeHMTA]BF₄) (15 mol%)
-
Ethyl acetate
-
Water
Procedure:
-
To a well-stirred mixture of the aromatic aldehyde (2.0 mmol) and ethyl cyanoacetate (2.0 mmol), add [MeHMTA]BF₄ (72.6 mg, 15 mol%).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate (2.0 mL) to the reaction mixture.
-
Filter the mixture and wash the solid product with water (3 x 5 mL).
-
Dry the product to obtain the α,β-unsaturated compound. For liquid products, extraction from the aqueous phase may be necessary.
Protocol 2: Synthesis of a Dihydropyrimidinone via Biginelli Reaction with Ethyl Acetoacetate[10][15]
Objective: To synthesize a dihydropyrimidinone derivative.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Dicalcium phosphate dihydrate (DCPD) (7 mol%)
-
Ethanol (10 mL)
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and DCPD (7 mol%) in ethanol (10 mL).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, a solid will precipitate from the reaction mixture.
-
Filter the solid and recrystallize from methanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one/thione.
Expert Insight: While the above protocol uses ethyl acetoacetate, methyl carbamoylacetate can be used as the C3 building block in a similar fashion to synthesize corresponding dihydropyrimidinone derivatives. The choice of catalyst and solvent may need to be optimized for this specific substrate.
Comparative Summary and Outlook
| Building Block | Advantages | Disadvantages | Key Applications |
| Methyl Carbamoylacetate | - Solid, easy to handle- Contains both ester and amide functionalities for further derivatization | - Lower reactivity compared to Meldrum's acid and ethyl cyanoacetate- Less documented in the literature | - Synthesis of pyrimidines and other heterocycles |
| Malonic Acid | - Readily available and inexpensive- Direct route to α,β-unsaturated carboxylic acids (Doebner modification) | - Can undergo decarboxylation at elevated temperatures- Requires harsher conditions compared to Meldrum's acid | - Malonic ester synthesis- Synthesis of barbiturates- Knoevenagel-Doebner reaction |
| Meldrum's Acid | - Highly acidic, allowing for mild reaction conditions- Unique thermal reactivity to form ketenes | - More expensive than malonic acid- Thermally sensitive | - Knoevenagel condensations- Michael additions- Synthesis of heterocycles via ketene intermediates |
| Ethyl Cyanoacetate | - Highly reactive due to the cyano group- Versatile for the synthesis of nitrogen-containing heterocycles | - Liquid, can be more challenging to handle than solids- Nitrile group may require specific transformations | - Knoevenagel condensations- Michael additions- Synthesis of pyridines, pyrimidines, and other heterocycles |
Future Perspectives:
The development of novel C3 building blocks and the exploration of greener, more efficient reaction conditions remain active areas of research. While established reagents like malonic acid and ethyl cyanoacetate will continue to be mainstays in organic synthesis, the unique structural features of compounds like methyl carbamoylacetate offer untapped potential. Further investigation into the reactivity and applications of methyl carbamoylacetate and its derivatives is warranted, as it may provide novel synthetic routes to complex and medicinally relevant molecules. The strategic selection of the appropriate C3 building block, based on a thorough understanding of its properties and reactivity, will undoubtedly continue to be a critical factor in the advancement of organic synthesis.
References
-
Wikipedia. (2023). Knoevenagel condensation. [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]
-
A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). [Link]
-
LookChem. (n.d.). Cas 51513-29-2, METHYL CARBAMOYLACETATE. [Link]
-
Chemistry LibreTexts. (2024). E5: Acid Dissociation Constants of Organics. [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]
-
YouTube. (2016). Gabriel Malonic Ester Synthesis of Alpha Amino Acids. [Link]
-
Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Wikipedia. (2023). Knoevenagel condensation. [Link]
-
RSC Publishing. (n.d.). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). [Link]
-
atamankimya.com. (n.d.). Malonic acid. [Link]
-
ijarsct. (2023). Using a Green Method, the Biginelli Reaction is used to Create 1, 2, 3, and 4-tetrahydropyrimidine. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]
-
PubMed Central. (n.d.). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. [Link]
-
ResearchGate. (2025). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]
-
PubMed. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. [Link]
-
arkat usa. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]
-
JETIR. (n.d.). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
Redalyc. (n.d.). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]
-
Wikipedia. (2023). Malonic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
YouTube. (2014). comparison of malonic and acetoacetic ester syntheses. [Link]
-
MDPI. (n.d.). Malonates in Cyclocondensation Reactions. [Link]
-
ResearchGate. (2025). SYNTHESIS OF MALONIC ACID ESTERS. [Link]
-
PubMed Central. (n.d.). Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling. [Link]
-
YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. [Link]
-
ResearchGate. (2025). Mechanism of carbon–carbon Michael nucleophilic 1,4-addition reactions. [Link]
-
Beilstein Journals. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. [Link]
-
RSC Publishing. (n.d.). Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). [Link]
-
PubMed. (2018). Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide. [Link]
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Malonic acid - Wikipedia [en.wikipedia.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. Michael Addition [organic-chemistry.org]
- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. arkat-usa.org [arkat-usa.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Methyl 3-Amino-3-Oxopropanoate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of methyl 3-amino-3-oxopropanoate (CAS No. 51513-29-2), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and precision.
Foundational Principles: Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the chemical's characteristics is paramount. This compound, also known as methyl carbamoylacetate, is a non-halogenated organic compound. While specific toxicity data is limited, it is considered moderately hazardous to human health and the environment. Therefore, it must be treated as a hazardous waste.
A critical first step is to always consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS for a closely related compound, methyl 3-(methylamino)-3-oxopropanoate, indicates that contact with skin and eyes should be avoided, and dust formation and inhalation should be prevented.[1] These precautions should be extended to this compound.
The primary hazards to consider are:
-
Human Health: Potential for irritation upon contact with skin, eyes, or upon inhalation.
-
Environmental: Discharge into the environment must be avoided to prevent potential harm to aquatic life and ecosystems.[1]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This workflow is designed to comply with general laboratory safety standards and hazardous waste regulations.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste, ensure you are wearing the appropriate PPE. This creates a necessary barrier between you and the chemical, minimizing the risk of exposure.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents potentially violent reactions and ensures that the waste stream can be managed effectively.
-
Designate a "Non-Halogenated Organic Waste" container. this compound should be collected with other compatible non-halogenated solvents and organic compounds.[2][3]
-
Avoid mixing with incompatible waste streams. At a minimum, keep this waste separate from:
-
Halogenated Solvents
-
Strong Acids and Bases
-
Oxidizers
-
Aqueous Waste
-
Heavy Metals[4]
-
Step 3: Container Management - Secure and Compliant Storage
The integrity of your waste container is crucial for preventing leaks and ensuring safe transport.
-
Use a compatible container. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate.
-
Label the container clearly. As soon as the first drop of waste is added, the container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" and any other constituents of the waste stream. Chemical formulas or abbreviations are not acceptable.[2]
-
An indication of the primary hazards (e.g., "Irritant").
-
-
Keep the container closed. The waste container must remain sealed at all times, except when actively adding waste.[2]
-
Do not overfill. Leave at least 10% headspace to allow for vapor expansion.[3]
Step 4: On-Site Accumulation and Storage
Waste should be stored in a designated, well-ventilated area, away from sources of ignition.[1] This is typically a satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.
-
Follow institutional limits. Be aware of the maximum volume of hazardous waste allowed in your satellite accumulation area and the time limits for storage before it must be moved to a central facility.[5]
Step 5: Final Disposal - Professional Handling is Key
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][4]
-
Arrange for professional disposal. Your institution's Environmental Health and Safety (EHS) department will have a designated procedure for the collection and disposal of hazardous chemical waste.
-
The likely disposal method is incineration. As a nitrogen-containing organic compound, this compound will be destroyed at high temperatures in a licensed hazardous waste incinerator.[6] These facilities are equipped with advanced flue gas scrubbing technology to control the emission of nitrogen oxides (NOx) and other pollutants that can form during the combustion of nitrogen-rich waste.[7][8]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
In all cases of significant exposure, consult a medical professional.[1]
-
Regulatory Framework: Adherence to the Law
The disposal of chemical waste is strictly regulated to protect public health and the environment. In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave." Academic and research laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides more flexibility for the management of laboratory waste.
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, including the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to ensure the safety of workers who handle hazardous materials.
It is imperative that all disposal activities are conducted in full compliance with federal, state, and local regulations, as well as your institution's specific policies.
Visualizing the Process
To further clarify the disposal workflow, the following diagrams illustrate the decision-making process and the key steps involved.
Caption: A flowchart illustrating the procedural steps for the disposal of this compound.
Caption: A diagram outlining the key response actions in the event of a chemical spill.
By adhering to these guidelines, you can ensure that the final step in your research process is conducted with the same level of diligence and scientific integrity as the experiment itself. This commitment to safety and environmental stewardship is a hallmark of a responsible scientific community.
References
- Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure.
-
Kemicentrum. 8.1 Organic solvent waste. (2025-01-13). Available at: [Link]
-
National Center for Biotechnology Information. Incineration Processes and Environmental Releases. In: Medical Waste Incineration and Pollution Prevention. National Academies Press (US); 1999. Available at: [Link]
-
McClelland Engineers Pvt Ltd. High-Nitrogen content Organic Waste Incinerator. Available at: [Link]
-
University of Louisville Department of Environmental Health and Safety. chemical waste management: combining compatible used organic solvents. (2025-08-22). Available at: [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. Available at: [Link]
-
MDPI. A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. (2022-09-01). Available at: [Link]
-
LookChem. Cas 76311-95-0,methyl 3-(methylamino)-3-oxopropanoate. Available at: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. louisville.edu [louisville.edu]
- 6. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mcclellandindia.com [mcclellandindia.com]
- 8. A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators [mdpi.com]
A Senior Application Scientist's Guide to the Safe Handling of Methyl 3-amino-3-oxopropanoate
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Methyl 3-amino-3-oxopropanoate, a versatile building block in organic synthesis, is one such compound that requires meticulous handling.[1][2][3][4] This guide provides essential, experience-driven safety and logistical information to ensure its safe management in the laboratory, from receipt to disposal.
While comprehensive toxicological data for this compound is not fully established, it is prudent to treat it as a moderately hazardous substance.[1] The primary risks associated with this and similar fine chemical powders include inhalation of airborne particles, skin contact, and eye exposure.[5][6][7] Therefore, a proactive and conservative approach to personal protective equipment (PPE) is paramount.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is crucial. Given its nature as a solid, likely a crystalline powder, the potential for generating airborne dust must be a primary consideration.[1]
Engineering Controls are your first and most effective line of defense to minimize exposure. All operations involving the handling of this compound powder should be conducted in a designated area with adequate ventilation, such as a certified chemical fume hood or a glove box.[7] This is particularly critical during weighing and transferring the solid, where the potential for dust generation is highest. The use of a fume hood ensures that any airborne particles are effectively contained and exhausted away from the operator's breathing zone.
Personal Protective Equipment (PPE): Your Essential Barrier
The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is to provide a multi-layered defense against potential routes of exposure.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from potential splashes of solutions or accidental projection of powder.[6] |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are a common choice for general laboratory use; however, for prolonged contact or when handling solutions, it is advisable to consult a glove compatibility chart.[8][9][10][11] Double-gloving can provide additional protection. |
| Body Protection | Laboratory Coat | A buttoned lab coat with long sleeves is required to protect skin and clothing from accidental spills.[6][12] |
| Respiratory Protection | NIOSH-approved Respirator | A respirator may be necessary when handling large quantities of the powder outside of a containment system or if there is a risk of significant aerosol generation.[7] Consult your institution's safety officer for specific guidance. |
| Foot Protection | Closed-toe Shoes | Essential for protecting against spills and falling objects in a laboratory environment.[6] |
The selection of appropriate gloves is a critical decision. While nitrile gloves offer good resistance to a range of chemicals, their effectiveness against specific solvents used to dissolve this compound should be verified.[10][11] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[5]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.
1. Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn.[7]
-
Designate a clean, draft-free area within a fume hood for weighing.
-
Use a spatula to carefully transfer the desired amount of this compound to a tared container. Minimize any actions that could create dust.[7]
2. Solution Preparation:
-
Add the chosen solvent to the container with the solid.
-
Gently swirl or sonicate to dissolve the compound completely.
3. Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and decontaminate.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Unused this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) should be collected in a clearly labeled, sealed waste container.[6]
-
Liquid Waste: Solutions containing this compound and any rinsates should be collected in a separate, labeled container for liquid chemical waste. Do not discharge to sewer systems.[5]
Disposal Procedures:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of amide and ester-containing compounds.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The rinsed containers can then be disposed of as regular laboratory waste, pending confirmation with your EHS department.[5]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing your scientific goals while maintaining a secure laboratory environment.
References
- 1. lookchem.com [lookchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound 97% | CAS: 51513-29-2 | AChemBlock [achemblock.com]
- 4. 51513-29-2 | this compound - Moldb [moldb.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 10. gloves.com [gloves.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
